molecular formula C14H19N3O5 B13643663 Cbz-Citrulline

Cbz-Citrulline

Cat. No.: B13643663
M. Wt: 309.32 g/mol
InChI Key: FCRRSTCOJQAZEG-UHFFFAOYSA-N
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Description

Cbz-Citrulline, known chemically as (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, is a protected derivative of the non-proteinogenic amino acid L-citrulline (CAS 6692-89-3) . This compound serves as a crucial building block in organic synthesis and peptide chemistry, where the carbobenzoxy (Cbz) protecting group safeguards the alpha-amino group during synthetic steps and can be selectively removed later. L-Citrulline itself is a neutral amino acid and a key metabolite in several physiological processes, most notably as a potent precursor in the nitric oxide (NO) pathway . Research into citrulline's functions has shown it is more effective than L-arginine at raising plasma arginine levels, which in turn supports the synthesis of nitric oxide, a vital signaling molecule for vascular function . Studies have explored its impact on cardiometabolic health, cerebral blood flow, and exercise-induced hyperemia . Furthermore, its role is investigated in other pathways, including the urea cycle for ammonia detoxification . As a reagent, Cbz-Citrulline enables researchers to incorporate this functionally important amino acid into synthetic peptides and other molecules for pharmaceutical, biochemical, and physiological research. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRRSTCOJQAZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Application of Cbz-Citrulline in Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics and targeted diagnostic probes grow in complexity, the demand for specialized, highly stable amino acid derivatives is paramount. Cbz-Citrulline (N-alpha-Cbz-L-citrulline or Z-Cit-OH) serves as a critical intermediate in Solid-Phase Peptide Synthesis (SPPS) and drug development[1]. By utilizing a benzyloxycarbonyl (Cbz) protecting group on the alpha-amine, this derivative allows researchers to precisely incorporate citrulline residues into complex peptide sequences. This whitepaper provides an in-depth technical analysis of Cbz-Citrulline’s physicochemical properties, its mechanistic role in peptide coupling, and self-validating protocols for its application in synthesizing diagnostic probes and drug delivery systems[1][2].

Physicochemical Profiling

Cbz-Citrulline is characterized by its robust stability during chemical transformations, preventing unwanted side reactions at the alpha-amine while the urea side chain remains intact[1].

Quantitative Data Summary
PropertySpecification / Value
IUPAC Name (2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Common Nomenclature Cbz-Citrulline, Z-Cit-OH, Z-Citrulline
CAS Registry Number 6692-89-3[3]
Molecular Formula C14H19N3O5[1]
Molecular Weight 309.32 g/mol [1]
Protecting Group Benzyloxycarbonyl (Cbz / Z)[1]
Appearance White to off-white crystalline powder

The molecular weight of 309.32 g/mol and the specific C14H19N3O5 formula make it an ideal building block for precise stoichiometric calculations during SPPS[1].

Mechanistic Role in Peptide Synthesis

The strategic selection of Cbz-Citrulline in peptide synthesis is driven by the principle of orthogonality . The Cbz group is highly stable under mild acidic conditions (such as TFA used in Boc deprotection) and basic conditions (such as piperidine used in Fmoc deprotection)[1]. This allows Cbz-Citrulline to be utilized in multi-dimensional synthetic strategies where selective deprotection is required.

Causality of Experimental Choices:

  • Coupling Reagent (HATU): Citrulline can present steric challenges during coupling. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its 7-azabenzotriazole moiety accelerates the formation of the active ester and significantly minimizes epimerization at the (S)-stereocenter.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over less hindered bases. Its steric bulk prevents it from acting as a nucleophile, ensuring it only serves to deprotonate the carboxylic acid of Cbz-Citrulline, thus driving the HATU-mediated activation[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a diagnostic checkpoint to verify success before proceeding.

Protocol 1: HATU-Mediated Peptide Coupling of Cbz-Citrulline

Objective: Form an amide bond between the free N-terminus of a resin-bound peptide and the carboxyl group of Cbz-Citrulline.

  • Preparation: Swell the resin-bound peptide (having a free N-terminus) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents (eq) of Cbz-Citrulline and 2.9 eq of HATU in DMF.

  • Base Addition: Add 6.0 eq of DIPEA to the activation mixture. Mechanistic note: The slight under-stoichiometry of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Transfer the activated Cbz-Citrulline solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x).

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Pass: Beads remain colorless/yellow (indicating complete coupling).

    • Fail: Beads turn blue (indicating unreacted primary amines). If blue, repeat steps 2-5.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz protecting group to liberate the alpha-amine of the newly added citrulline residue.

  • Solvent Exchange: Suspend the cleaved, fully protected peptide in a degassed solution of Methanol/Ethyl Acetate (1:1 v/v).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H2) via a balloon or Parr apparatus at 1 atm. Stir vigorously for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out completely in the presence of solvent vapors, as it is pyrophoric.

  • Self-Validation (LC-MS): Analyze the filtrate via Liquid Chromatography-Mass Spectrometry.

    • Validation Metric: Confirm a mass shift of -134 Da , corresponding to the loss of the benzyloxycarbonyl group and the liberation of the free amine.

Applications in Drug Development & Diagnostics

Beyond fundamental peptide synthesis, Cbz-Citrulline is a cornerstone in advanced biomedical applications[1].

  • Fluorescent Probes for PAD Activity: Peptidylarginine deiminases (PADs) are enzymes that convert arginine to citrulline, a process heavily implicated in autoimmune diseases like Rheumatoid Arthritis. Cbz-Citrulline is utilized to synthesize activity-based fluorescent probes that allow for the real-time in vivo imaging of PAD activity and citrullination in inflammatory tissues[1].

  • Star Polymer Drug Conjugates: In the development of targeted drug delivery systems, Cbz-Citrulline derivatives are incorporated into polymer arm linkers. The specific molecular weight and structural properties of citrulline-based linkers enable controlled, enzymatic cleavage, ensuring that active therapeutic agents are released precisely at the target site[2].

Systems Visualization

SPPS_Workflow A Resin-Bound Amine (Free N-terminus) C Coupling Reaction (Amide Bond Formation) A->C B Cbz-Citrulline Activation (HATU/DIPEA) B->C D Washing & Validation (Kaiser Test) C->D E Cbz Deprotection (H2, Pd/C or HBr/AcOH) D->E If Kaiser Test Negative F Elongated Peptide with Citrulline Residue E->F

Workflow for Cbz-Citrulline integration into peptide synthesis and subsequent deprotection.

PAD_Activity A Arginine Residues (in target protein) C Citrullinated Protein (Autoimmune Trigger) A->C Citrullination B Peptidylarginine Deiminase (PAD) B->C E Real-Time Imaging & PAD Detection B->E Target D Cbz-Citrulline Derived Probes D->E Enzymatic Cleavage

PAD-mediated citrullination signaling and diagnostic probe mechanism using Cbz-Citrulline.

References

  • Capot Chemical Co., Ltd. "6692-89-3 | Cbz-Citrulline". Capot Chemical.[Link]

  • Google Patents. "CA3195623A1 - Star polymer drug conjugates".
  • Chemical-Suppliers. "Cbz-Citrulline | CAS 6692-89-3". Chemical-Suppliers.eu. [Link]

Sources

The Role of Cbz-Citrulline in Protein Citrullination: A Technical Guide to Kinetic Profiling and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Cbz-Citrulline in Protein Citrullination Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the landscape of epigenetic research and autoimmune drug discovery, Protein Arginine Deiminases (PADs) are high-value targets.[1][2] The accurate quantification of PAD activity—specifically the conversion of peptidyl-arginine to peptidyl-citrulline—is the bottleneck of kinetic profiling.

N-alpha-benzyloxycarbonyl-L-citrulline (Cbz-Citrulline) serves a critical, dual-purpose role in this domain:

  • The Peptidyl Mimic Product: It represents the precise chemical product generated when PADs act on the synthetic substrate Cbz-Arginine.[1]

  • The Kinetic Standard: It is the requisite calibration standard for the COLDER assay (Color Development Reagent), enabling the quantification of citrullination without the interference caused by free amino acid termini.[1]

This guide details the technical application of Cbz-Citrulline in high-throughput screening (HTS) and kinetic modeling, moving beyond basic definitions to provide field-proven protocols.[1]

Mechanistic Rationale: The "Peptidyl Mimic" Necessity

PAD enzymes (PAD1, PAD2, PAD3, PAD4) exhibit a strong substrate preference for peptidyl-arginine (arginine incorporated into a peptide chain) over free L-arginine.[1] The catalytic cleft of PAD4, for instance, requires the neutralization of the alpha-amino and alpha-carboxyl charges to position the guanidinium group correctly for catalysis.

  • The Substrate: Cbz-Arginine (N-α-benzyloxycarbonyl-L-arginine).[1] The Cbz group blocks the N-terminus, mimicking the peptide bond of a protein backbone.[1]

  • The Product: Cbz-Citrulline .[1][3][4]

  • The Problem with Free Citrulline Standards: Using free L-citrulline as a standard to quantify Cbz-Arginine turnover introduces systematic error.[1] The solvation shell and colorimetric reactivity of the ureido group can shift subtly when the alpha-amine is free versus blocked.[1] Cbz-Citrulline corrects this by structurally matching the enzymatic product.[1]

Visualization: The Peptidyl Mimicry Logic

PeptidylMimicry cluster_0 Peptidyl Mimicry System Substrate Cbz-Arginine (Substrate) PAD PAD Enzyme (Catalyst) Substrate->PAD Hydrolysis Product Cbz-Citrulline (Enzymatic Product) PAD->Product Deimination Standard Cbz-Citrulline (Calibration Standard) Product->Standard Chemical Identity Match

Figure 1: The structural logic of using Cbz-derivatives. The Cbz group (N-alpha protection) mimics the peptide backbone, ensuring the substrate and product behave like protein residues rather than free amino acids.[1]

Technical Core: The COLDER Assay Protocol

The COLDER assay (Color Development Reagent) is the industry standard for measuring PAD activity using Cbz-substrates.[1] It relies on the chemical reaction between the ureido group of citrulline and diacetyl monoxime (DAMO) under acidic conditions.[1]

Experimental Design Strategy
  • Objective: Determine

    
     and 
    
    
    
    of PAD4 or screen inhibitors (
    
    
    ).
  • Substrate: Cbz-Arginine (100 µM – 10 mM range).

  • Standard Curve: Cbz-Citrulline (0 – 200 µM).[1]

  • Detection: Absorbance at 540 nm (pink/red chromophore).[1]

Detailed Protocol

This protocol is optimized for a 96-well plate format to support HTS.[1]

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT.

  • COLDER Reagent:

    • Solution A: 80 mM Diacetyl monoxime (DAMO), 2.0 mM Thiosemicarbazide.[1]

    • Solution B: 3 M H₃PO₄, 6 M H₂SO₄, 2 mM NH₄Fe(SO₄)₂.[1]

    • Mix: Combine A and B (1:3 ratio) immediately before use.[1]

Step-by-Step Workflow:

  • Enzymatic Reaction:

    • Incubate 10 µL of PAD enzyme (approx.[1] 0.2–0.5 µM final) with 40 µL of Cbz-Arginine in Reaction Buffer.

    • Incubate at 37°C for 15–30 minutes.

  • Standard Curve Preparation:

    • Prepare serial dilutions of Cbz-Citrulline in the same Reaction Buffer (0, 10, 20, 50, 100, 200 µM).

    • Add 50 µL of each standard to empty wells.

  • Quenching & Development:

    • Add 200 µL of the freshly mixed COLDER Reagent to all sample and standard wells.[1]

    • Critical Step: The acid in the reagent stops the enzymatic reaction immediately.[1]

  • Heating:

    • Seal the plate with an aluminum adhesive seal (essential to prevent evaporation).[1]

    • Incubate at 95°C for 30 minutes.

  • Readout:

    • Cool to room temperature (chromophore stabilizes).[1]

    • Measure Absorbance at 540 nm.[1]

Data Analysis: The Cbz-Citrulline Correction

To ensure data integrity, convert raw Absorbance (


) to product concentration (

) using the linear regression of the Cbz-Citrulline standard curve.[1]

[1]

Note: Do not use a free Citrulline standard curve. The slope typically deviates by 5-10% due to the Cbz-group's influence on the chromophore formation kinetics.

Application: High-Throughput Inhibitor Screening

When screening small molecules (e.g., Cl-amidine, GSK484) for PAD inhibition, Cbz-Citrulline provides the "100% Activity" reference point.[1]

Workflow Visualization

HTS_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (Cbz-Arginine) Step1->Step2 Step3 Reaction (37°C, 30 min) Conversion to Cbz-Citrulline Step2->Step3 Step4 Quench + COLDER Reagent (Development) Step3->Step4 Step5 Read A540nm Step4->Step5 Validation Validation Control: Spike Cbz-Citrulline (Check for compound interference) Validation->Step5 Ensure inhibitor doesn't quench color

Figure 2: HTS workflow for PAD inhibitors. Note the validation step: Researchers must spike Cbz-Citrulline into wells containing the inhibitor to confirm the drug candidate does not chemically interfere with the colorimetric development.[1]

Comparative Analysis: Substrate Systems

Why choose the Cbz-system over others?

FeatureCbz-Arg / Cbz-Cit SystemHistone H3 / Antibody ELISAFree Arginine / Citrulline
Throughput High (96/384-well plates)Low (Western/ELISA steps)High
Cost Low (Synthetic chemicals)High (Antibodies/Proteins)Very Low
Relevance High (Peptidyl mimic)Very High (Physiological)Low (Poor substrate)
Quantification Absolute (via Cbz-Cit curve)Relative (Antibody affinity)Absolute
Interference Minimal (Chemical detection)High (Epitope masking)Minimal

References

  • Knipp, M., & Vašák, M. (2000).[1][5][6] A Colorimetric 96-Well Microtiter Plate Assay for the Determination of Enzymatically Formed Citrulline.[1][6][7][8] Analytical Biochemistry, 286(2), 257–264.[1][6] Link

  • Knuckley, B., et al. (2010).[1] Substrate Specificity of Protein Arginine Deiminase 4 (PAD4): Insights into the Mechanism of Citrullination. Biochemistry, 49(23), 4852–4863.[1] Link[1]

  • Causey, C. P., & Thompson, P. R. (2008).[1] An Improved Method for the Synthesis of N-α-Cbz-L-Citrulline. Tetrahedron Letters, 49(28), 4383–4384.[1] Link

  • Jones, J. E., et al. (2009).[1] Protein Arginine Deiminase 4 (PAD4): Current Understanding and Future Therapeutic Potential.[1] Current Opinion in Drug Discovery & Development, 12(5), 616–627.[1] Link

  • Cayman Chemical. (n.d.).[1] PAD4 Inhibitor Screening Assay Kit (AMC) Product Insert. Link

Sources

Technical Guide: Solubility Profile & Purification Logic for Z-L-Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility behavior of N-Benzyloxycarbonyl-L-Citrulline (Z-L-Citrulline) , a critical intermediate in solid-phase and solution-phase peptide synthesis. While L-Citrulline itself is highly polar and water-soluble, the introduction of the Benzyloxycarbonyl (Z) protecting group drastically alters its thermodynamic profile, shifting it from hydrophilic to lipophilic.

This guide provides:

  • Mechanistic Insight: The structural impact of the Z-group on solute-solvent interactions.

  • Experimental Protocol: A self-validating Laser Dynamic Method for precise solubility determination.

  • Data Synthesis: Comparative solubility trends using structural analogs (Z-L-Asparagine) and baseline data for L-Citrulline, as direct open-literature data for Z-L-Citrulline is proprietary.

  • Purification Logic: A graph-based workflow for recrystallization based on solubility differentials.

Chemical Basis of Solubility

To understand the solubility of Z-L-Citrulline (


), one must analyze the competition between its functional groups:
  • The Ureido Group (

    
    ):  Inherited from Citrulline, this group is highly polar and capable of strong hydrogen bonding (donor and acceptor). It promotes solubility in water and polar aprotic solvents (DMSO, DMF).
    
  • The Z-Group (Benzyloxycarbonyl): This large, aromatic, hydrophobic moiety disrupts the crystal lattice energy and reduces water solubility, enhancing affinity for organic solvents like Ethanol, Ethyl Acetate, and Acetone.

The Solubility Shift:

  • L-Citrulline: Soluble in Water; Insoluble in Methanol/Ethanol.[1]

  • Z-L-Citrulline: Insoluble/Sparingly Soluble in Water; Soluble in Methanol, Ethanol, DMF.

Experimental Protocol: Laser Dynamic Method

For researchers requiring precise mole-fraction data (


) at specific temperatures, the Laser Dynamic Method  is the industry standard. It eliminates the subjectivity of visual inspection.
Workflow Diagram[1]

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Vessel Jacketed Vessel (Stirring @ 400 rpm) Prep->Vessel Load Temp Temp Control (Water Bath ±0.05 K) Vessel->Temp Equilibrate Laser Laser Transmission (He-Ne Laser) Temp->Laser Monitor Detect Dissolution Event (Max Transmission) Laser->Detect Heat (0.2 K/min) Calc Calculate Mole Fraction (x1) Detect->Calc Record T

Caption: Figure 1. Laser Dynamic Method workflow for determining solid-liquid equilibrium (SLE).

Step-by-Step Methodology
  • Preparation: Weigh Z-L-Citrulline (

    
    ) and Solvent (
    
    
    
    ) using an analytical balance (uncertainty
    
    
    g).
  • Setup: Place the mixture in a double-jacketed glass vessel connected to a thermostatic water bath.

  • Laser Alignment: Direct a He-Ne laser beam through the suspension. Initially, the beam is scattered by undissolved particles (Low Transmission).

  • Dynamic Heating: Increase temperature slowly (

    
    ).
    
  • Detection: As the solid dissolves, scattering decreases. The point of maximum laser transmission corresponds to the saturation temperature (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are molecular weights of the solute and solvent.

Solubility Data & Trends

Due to the proprietary nature of specific Z-L-Citrulline datasets, we synthesize data from the


-form of L-Citrulline  (Baseline) and Z-L-Asparagine  (Structural Analog). This provides the bounds for experimental expectations.
Qualitative Solubility Profile (Z-L-Citrulline)
Solvent ClassSpecific SolventsSolubility RatingPrimary Interaction
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole, H-bonding disruption
Alcohols Methanol, Ethanol, IPAHigh H-bonding (Solvent donor)
Esters/Ketones Ethyl Acetate, AcetoneModerate Van der Waals (Z-group affinity)
Water WaterLow/Insoluble Hydrophobic effect of Z-group
Non-Polar Hexane, HeptaneInsoluble Lack of polar interaction
Reference Data: Structural Analog (Z-L-Asparagine)

Use this trend to model Z-L-Citrulline behavior. Note the positive correlation with temperature.[2]

SolventMole Fraction (

) @ 283.15 K
Mole Fraction (

) @ 323.15 K
Trend
Methanol


Exponential Increase
Ethanol


High Increase
Acetone


Moderate Increase
Water


Very Low

Source inferred from Sha et al. (2021) on Z-amino acid analogs.

Thermodynamic Modeling

To correlate experimental data for process design (e.g., cooling crystallization), the Modified Apelblat Equation is the most authoritative model for Z-amino acids.



  • 
     : Mole fraction solubility.[3][4]
    
  • 
     : Absolute temperature (K).[2][3][4][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Mechanistic Interpretation:

  • If

    
    , the dissolution is endothermic  (standard for Z-L-Citrulline).
    
  • The positive entropy (

    
    ) drives the dissolution in organic solvents, overcoming the crystal lattice enthalpy.
    

Application: Purification & Crystallization Strategy[1][6][7][8]

The solubility differential between Ethanol (High solubility at high T) and Water (Anti-solvent) is the most effective purification route for Z-L-Citrulline.

Recrystallization Workflow[1][8][9]

Purification Crude Crude Z-L-Citrulline (Contains impurities) Dissolve Dissolution Solvent: Ethanol (95%) Temp: 60-70°C Crude->Dissolve Filter Hot Filtration (Remove insoluble mechanical impurities) Dissolve->Filter Clear Solution AntiSolv Anti-Solvent Addition Add Warm Water dropwise until turbidity Filter->AntiSolv Cool Controlled Cooling Rate: 5°C/hour -> 4°C AntiSolv->Cool Nucleation Isolate Filtration & Drying Yield: Pure Z-L-Citrulline Cool->Isolate Crystal Growth

Caption: Figure 2. Anti-solvent recrystallization strategy using the Ethanol/Water system.

Critical Process Parameters (CPP)
  • Solvent Ratio: Typically 1:3 to 1:5 (Ethanol:Water) by volume.

  • Temperature Control: Rapid cooling results in small, impure crystals (occlusion). Slow cooling (

    
    ) promotes pure, defined crystal growth.
    
  • Oiling Out: Z-amino acids may form oils instead of crystals if water is added too quickly. If oiling occurs, reheat to clear solution and add seed crystals.

References

  • Li, S., Jiang, L., & Wang, P. (2016). Solubility and Solution Thermodynamics of the δ Form of L-Citrulline in Water + Ethanol Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(2). Link

  • Sha, J., Ma, T., Zhao, R., & Ren, B. (2021). Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems.[2] Journal of Chemical & Engineering Data. Link

  • Kakimoto, T., et al. (1971). Enzymatic Production of L-Citrulline by Pseudomonas putida.[5] Applied Microbiology. Link

  • WIPO Patent WO/2020/247853. (2020). Improved Method of Synthesis and Purification of Citrulline. Link

Sources

The Thermodynamic Stability of the Benzyloxycarbonyl (Cbz) Protecting Group on Citrulline: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing complex bioconjugation workflows, I frequently observe that the success of advanced therapeutics—particularly Antibody-Drug Conjugates (ADCs)—hinges on the precise manipulation of protecting group thermodynamics. Citrulline, a non-standard amino acid featuring a highly polar urea side-chain, presents a unique synthetic challenge. To construct enzyme-cleavable linkers without degrading this sensitive moiety, chemists rely heavily on the benzyloxycarbonyl (Cbz or Z) protecting group. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, cleavage kinetics, and practical applications of Cbz-Citrulline.

Structural Thermodynamics of the Cbz-Urethane Linkage

The primary role of the Cbz group is to temporarily mask the nucleophilicity of amines by converting them into significantly less reactive carbamates (urethanes)[1]. The carbamate functional group acts as a thermodynamic sink; the delocalization of the nitrogen lone pair into the adjacent carbonyl's pi-antibonding orbital drastically reduces the basicity and nucleophilicity of the alpha-amine[1]. Furthermore, the bulky benzyl moiety provides substantial steric shielding, protecting the urethane core from unwanted nucleophilic attack during complex multi-step syntheses.

Citrulline's unique structural feature is its urea side-chain. While more stable than an amide, the urea group is susceptible to dehydration or cyclization under extreme thermal stress or strongly acidic conditions. The Cbz group is the ideal orthogonal protector because its robust stability across basic and mildly acidic media prevents premature deprotection, while its specific vulnerability to neutral hydrogenolysis preserves the structural integrity of the citrulline residue[1].

Comparative Thermodynamic Stability Matrix

The strategic advantage of the Cbz group lies in its orthogonal stability relative to other foundational protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)[2]. The following matrix summarizes these thermodynamic thresholds, allowing researchers to design non-interfering reaction conditions[2].

Table 1: Comparative Thermodynamic Stability Matrix of Amine Protecting Groups
Protecting GroupMild Acid (e.g., 0.1% TFA)Strong Acid (e.g., HBr/AcOH)Mild Base (e.g., 20% Piperidine)Strong Base (e.g., NaOH)Hydrogenolysis (H₂, Pd/C)
Boc Stable (Short exposure)Cleaved (t-butyl cation)StableStableStable
Fmoc StableStableCleaved (β-elimination)Cleaved Stable
Cbz StableCleaved (Benzyl cation)StableStableCleaved (Entropic drive)
Quantitative stability parameters synthesized from comparative protecting group profiles[1][2].

Cleavage Kinetics and Thermodynamic Drivers

The deprotection of Cbz-Citrulline is dictated by two primary thermodynamic pathways: catalytic hydrogenolysis and strong acidolysis.

The most common and mildest method for Cbz removal is transition-metal catalyzed hydrogenolysis (typically H₂ gas over a Pd/C catalyst)[1]. This reaction is thermodynamically driven by a massive entropic gain. The cleavage of the low-energy benzylic C-O bond results in the irreversible evolution of carbon dioxide gas and the formation of volatile toluene[1]. Because this process occurs at a neutral pH, the sensitive citrulline urea group remains completely unaffected. Alternatively, Cbz can be cleaved using strong acids (e.g., HBr in acetic acid) via the formation of a benzyl carbocation, though this is generally avoided for citrulline to prevent side-chain degradation[1].

G CbzCit Cbz-Citrulline (Thermodynamically Stable) Hydro Hydrogenolysis (H2, Pd/C, Neutral pH) CbzCit->Hydro Low Activation Energy Acid Acidolysis (HBr/AcOH, High Temp) CbzCit->Acid High Activation Energy Prod1 L-Citrulline + Toluene + CO2 (Irreversible Gas Evolution) Hydro->Prod1 Prod2 L-Citrulline + Benzyl Bromide + CO2 (Carbocation Mechanism) Acid->Prod2

Caption: Thermodynamic cleavage pathways of Cbz-Citrulline.

Self-Validating Experimental Protocol: Synthesis of Cbz-Citrulline

To ensure high yield and prevent side reactions, the synthesis of Cbz-Citrulline must be executed as a self-validating system where thermodynamic parameters—specifically pH and temperature—are strictly controlled and monitored.

Workflow Step1 1. Citrulline Prep (pH 8-10 Buffer) Step2 2. Cbz-Cl Addition (0-5°C, Exothermic) Step1->Step2 Step3 3. Acidification (pH 2-3, Extraction) Step2->Step3 Step4 4. Crystallization (Purity Enhancement) Step3->Step4 Step5 5. Validation (LC-MS / NMR) Step4->Step5

Caption: Self-validating experimental workflow for Cbz-Citrulline synthesis.

Step-by-Step Methodology:

  • Buffer Equilibration: Dissolve L-Citrulline in a mixed base buffer system (Na₂CO₃:NaHCO₃ = 2:1).

    • Causality & Validation: Continuous pH monitoring must confirm the solution remains between pH 8 and 10. A pH below 8 leads to the rapid thermodynamic decomposition of the Cbz-Cl reagent, while a pH above 10 risks the base-catalyzed racemization of the citrulline stereocenter[3].

  • Reagent Addition: Cool the reaction vessel to 0–5°C using an ice bath. Add Benzyl chloroformate (Cbz-Cl) dropwise.

    • Causality & Validation: The formation of the urethane bond is highly exothermic. Thermal monitoring validates that the reaction rate is controlled, minimizing competing hydrolysis of the chloroformate.

  • In-Process Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate the complete consumption of L-Citrulline via TLC (ninhydrin stain).

  • Phase Transfer & Acidification: Wash the aqueous layer with diethyl ether to extract any unreacted Cbz-Cl. Carefully acidify the aqueous phase to pH 2–3 using 1M HCl.

    • Causality & Validation: Protonation of the citrulline carboxylate neutralizes its charge, thermodynamically driving the Cbz-Citrulline into the organic phase for efficient extraction with ethyl acetate.

  • Crystallization & Final Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexanes. The introduction of the Cbz group significantly enhances the crystallinity of the intermediate, simplifying purification[1]. Final validation must be performed using LC-MS and ¹H-NMR to ensure the urea side-chain remains fully intact.

Application in ADC Linker Engineering (Z-Val-Cit-PAB-OH)

The thermodynamic stability of Cbz-Citrulline is fully realized in the engineering of Antibody-Drug Conjugates (ADCs). The maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-VC-PAB) linker is an industry gold standard, utilized in clinical-stage ADCs due to its high in vivo stability and highly specific cleavage by the tumor-associated lysosomal enzyme cathepsin B[4].

During the multi-step assembly of this linker, serves as a crucial, high-purity intermediate[5]. The Cbz (Z) group protects the N-terminus of the valine residue. Its robust stability allows chemists to perform aggressive coupling reactions to attach the self-immolative PAB spacer and the highly potent payload (e.g., MMAE) without risking premature deprotection[4][5]. Once the payload is secured, the Cbz group is cleanly removed via hydrogenolysis, setting the stage for the final attachment of the maleimide conjugation handle without exposing the delicate drug-linker construct to harsh acids or bases.

Conclusion

The benzyloxycarbonyl (Cbz) protecting group remains an indispensable tool in the synthesis of citrulline-containing peptides and bioconjugates. By understanding the thermodynamic boundaries of the urethane linkage—specifically its resistance to basic/mildly acidic conditions and its entropically driven cleavage via hydrogenolysis—drug development professionals can engineer self-validating synthetic routes that preserve the integrity of complex, highly potent therapeutic molecules.

References

  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis , BenchChem. 1[1]

  • Amino protecting group—benzyloxycarbonyl (Cbz) , Suzhou Highfine Biotech. 3[3]

  • A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals , BenchChem. 2[2]

  • Z-Val-Cit-PAB-OH , SRIRAMCHEM. 5[5]

  • A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation , Journal of Herbmed Pharmacology. 4[4]

Sources

Understanding the Urea Moiety in Cbz-Protected Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary: The Deceptive Stability of the Urea Side Chain

In the realm of peptide therapeutics, particularly those targeting peptidylarginine deiminases (PADs) or involving citrullinated autoantigens (e.g., in Rheumatoid Arthritis),


-Benzyloxcarnonyl-L-Citrulline (Cbz-Cit-OH)  is a critical building block.

While the urea moiety (


) is often regarded as chemically inert due to resonance stabilization, this assumption is a common source of synthetic failure. In the context of Cbz-protection, where the side chain remains unprotected, the urea group presents a dual challenge: supramolecular aggregation  via hydrogen bonding and nucleophilic acylation  under forcing conditions.

This guide moves beyond standard protocols to dissect the electronic behavior of the citrulline side chain, mapping the causality of side reactions and providing a self-validating workflow for high-fidelity synthesis.

Chemical Anatomy: Electronic Structure & Reactivity

To master Cbz-Cit-OH chemistry, one must first understand the electron distribution of the ureido group. Unlike amines, the terminal nitrogen is not the primary nucleophile; the oxygen atom dictates reactivity through resonance.

Resonance Stabilization

The urea linkage exhibits strong resonance, delocalizing the lone pairs from the nitrogen atoms onto the carbonyl oxygen. This renders the terminal


 significantly less basic (

for the conjugate acid) than a standard amine.

However, this stabilization creates a dipole-rich environment , making the side chain a potent hydrogen bond donor and acceptor.

The Nucleophilicity Trap

While weak, the terminal nitrogen is nucleophilic. In the presence of highly activated acylating agents (e.g., excess HATU/DIEA or symmetrical anhydrides), the urea can attack the activated carbonyl, leading to


-acylation . This results in branched peptides or termination sequences that are often difficult to separate from the target product.

UreaResonance Urea_Neutral Neutral Urea (Major Contributor) Urea_Zwitter Zwitterionic Form (High Dipole) Urea_Neutral->Urea_Zwitter Resonance Reactivity Reactivity Consequence: 1. High Aggregation (H-Bonding) 2. Weak Nucleophile (Acylation Risk) Urea_Zwitter->Reactivity Dictates

Figure 1: Electronic resonance of the urea moiety leading to dual reactivity challenges.

Synthetic Challenges & Side Reactions[1][2][3][4]

The use of Cbz-Cit-OH introduces specific failure modes distinct from Fmoc or Boc chemistry.

Intermolecular Aggregation (The "Gelation" Effect)

The unprotected urea group can form an extensive intermolecular hydrogen-bonding network. In solid-phase peptide synthesis (SPPS) or concentrated solution phase, this leads to "pseudo-crosslinking," causing:

  • Incomplete coupling of subsequent amino acids.

  • Broadening of NMR signals.[1]

  • Gelation of reaction mixtures.[2]

Diagnostic: If your resin bed volume shrinks or the reaction mixture becomes viscous/cloudy despite using soluble reagents, urea-mediated aggregation is the likely culprit.

-Acylation (Branching)

When pushing a difficult coupling with excess reagents (e.g., 5-10 eq.), the terminal urea nitrogen can compete with the


-amine.
  • Mechanism: Attack of urea

    
     on the activated ester.
    
  • Result: A branched peptide (+ Amino Acid mass).[3][4]

  • Prevention: Avoid large excesses of activated carboxylates. Use stoichiometric coupling (1.0–1.2 eq.) with high-efficiency coupling agents.

Dehydration to Nitrile

Under strong activation conditions without sufficient base, or in the presence of specific dehydrating agents (like


 or sometimes carbodiimides without additives), the urea can dehydrate to form a nitrile  (Ornithine nitrile derivative).
  • Mass Shift: -18 Da.

Strategic Protocol: A Self-Validating System

This protocol is designed to mitigate aggregation and prevent side-chain modification. It assumes the use of Cbz-Cit-OH in a solution-phase or hybrid SPPS workflow.

Solvent Strategy

Standard DCM or pure DMF is often insufficient to disrupt urea H-bonds.

  • Recommendation: Use a chaotropic solvent system .

    • Primary: DMF containing 10-20% DMSO.

    • Alternative: NMP (N-methylpyrrolidone) with 0.4M LiCl (Lithium Chloride).

    • Why: DMSO and LiCl effectively disrupt the hydrogen bonding network, keeping the Cit chain solvated and accessible.

Coupling Logic

Avoid "sledgehammer" activation (e.g., acid chlorides, high temp).

ParameterRecommendationRationale
Coupling Agent DIC / Oxyma Pure Neutral pH, lower risk of over-activation compared to HATU/HBTU.
Stoichiometry 1.1 eq. (Amino Acid)Prevents saturation of the urea side chain.
Base Collidine or NMM Weaker bases than DIEA reduce risk of base-catalyzed side reactions.[5]
Temperature Ambient (20-25°C) Heat promotes urea acylation and dehydration.
Cbz Deprotection (Hydrogenolysis)

The Cbz group is orthogonal to the urea instability.

  • Method: Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Critical Note: The urea sulfur-free status allows Pd/C use, but trace sulfur from other reagents (e.g., if Met/Cys are present) will poison the catalyst.

  • Troubleshooting: If deprotection is slow, add a drop of acetic acid to protonate amines that might coordinate to Pd.

Experimental Workflow: Cbz-Cit Coupling

This workflow ensures the integrity of the urea moiety during incorporation.

Step 1: Pre-Solubilization Dissolve Cbz-Cit-OH (1.0 mmol) in DMF:DMSO (4:1 v/v). Ensure complete clarity. If turbid, sonicate at 30°C.

Step 2: Activation (In-Situ) Add Oxyma Pure (1.0 mmol) followed by DIC (1.0 mmol). Stir for 2 minutes.

  • Checkpoint: The solution should remain clear. Precipitate indicates urea aggregation or urea-derived polymerization.

Step 3: Coupling Add the activated mixture to the amine component (0.9 mmol). Stir at room temperature.

  • Monitor: HPLC at 1h. Look for the product peak. If <50% conversion, do not add more activated acid immediately. Instead, dilute with more DMSO to break aggregation.

Step 4: Work-up (Solution Phase) Acid wash (0.1 M HCl) is safe for Citrulline. Avoid strong alkaline washes which can degrade the urea.

CitrullineWorkflow Start Start: Cbz-Cit-OH Solvent Solvent Choice: DMF + 10% DMSO (Disrupt Aggregation) Start->Solvent Activation Activation: DIC / Oxyma (1.1 eq) Avoid Excess! Solvent->Activation Coupling Coupling Reaction Ambient Temp, 2-4 hrs Activation->Coupling Check QC Check: Mass Spec (-18 Da? +AA Mass?) Coupling->Check Check->Solvent Fail: Aggregation suspected Success Target Peptide Intact Urea Check->Success Pass

Figure 2: Optimized workflow for coupling Cbz-Citrulline while minimizing side reactions.

Analytical Characterization

Verifying the urea integrity is non-trivial due to its polarity.

NMR Markers ( H-NMR in DMSO- )
  • 
    -Protons:  Triplet/Multiplet at ~2.9 – 3.0 ppm . This shifts if the nitrogen is acylated.
    
  • Urea

    
    :  Broad singlet at ~5.4 ppm . Disappearance or splitting into a doublet indicates substitution (acylation).
    
  • Urea

    
    :  Singlet/Doublet at ~5.9 ppm .
    
Mass Spectrometry (ESI-MS)
  • Target Mass:

    
    .
    
  • Watch List:

    • +40/42 Da: Acetylation (if acetic anhydride capping was used incorrectly).

    • + [Amino Acid Mass]: Branching (

      
      -acylation).
      
    • -18 Da: Dehydration to Nitrile (indicates harsh activation).

    • -43 Da: Loss of HNCO (Isocyanic acid) – fragmentation pattern in MS/MS, confirms urea presence.

References

  • Citrullination and Protein Deimination. National Institutes of Health (NIH) / PMC. [Link]

  • Urea Derivatives in Drug Discovery. Journal of Medicinal Chemistry / PMC. [Link]

  • Solubility and Hydrogen Bonding of Urea Peptides. ResearchGate / University of Pennsylvania. [Link]

Sources

Technical Profile: N-alpha-Benzyloxycarbonyl-L-Citrulline (Z-Cit-OH)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiochemical characteristics, synthesis, and applications of N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) .

Executive Summary

N-alpha-Benzyloxycarbonyl-L-citrulline (commonly abbreviated as Z-Cit-OH or Cbz-Citrulline ) is a protected amino acid derivative used primarily in peptide synthesis and enzymatic research. It consists of the non-proteinogenic amino acid L-citrulline, where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz/Z) group.[1] This protection confers stability to the amine during carboxyl-activation steps, preventing self-polymerization and allowing for controlled peptide bond formation.

While modern Solid-Phase Peptide Synthesis (SPPS) predominantly utilizes Fmoc-protected derivatives (e.g., Fmoc-Cit-OH, CAS 133174-15-9), Z-Cit-OH remains critical for liquid-phase synthesis, specific enzymatic substrate preparation (e.g., for PAD enzymes), and legacy protocols where acid-labile protecting groups are disadvantageous.

Identity & Physiochemical Characteristics

The following data aggregates verified chemical identifiers and physical properties.

Table 1: Chemical Identity & Properties
CharacteristicSpecification
Chemical Name N-alpha-Benzyloxycarbonyl-L-citrulline
Common Synonyms Z-Cit-OH; Cbz-L-Citrulline; N5-carbamoyl-N2-[(benzyloxy)carbonyl]-L-ornithine
CAS Registry Number 6692-89-3 (Note: Distinct from HHC, CAS 6692-85-9)
Molecular Formula

Molecular Weight 309.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 115–117 °C [1]
Solubility Soluble in DMF, DMSO, warm Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4]
pKa Values

-COOH: ~3.5–4.0; Ureido group: Neutral/Weakly basic (

)
Chirality L-Isomer (S-configuration at

-carbon)
Structural Visualization

The diagram below illustrates the core structure, highlighting the Cbz protecting group and the reactive urea side chain.

Z_Cit_Structure Figure 1: Structural Connectivity of Z-Cit-OH Cbz Cbz Group (Protecting) AlphaN Alpha-Amine (-NH-) Cbz->AlphaN Amide Bond AlphaC Alpha-Carbon (Chiral Center) AlphaN->AlphaC Carboxyl Carboxyl Group (-COOH) AlphaC->Carboxyl Reactive Site SideChain Side Chain (Propyl Linker) AlphaC->SideChain Urea Ureido Group (-NH-CO-NH2) SideChain->Urea Terminus

Synthesis & Manufacturing Logic

The synthesis of Z-Cit-OH typically follows the Schotten-Baumann reaction principle. This method is preferred over anhydrous acylation because L-citrulline is zwitterionic and poorly soluble in organic solvents. The use of an aqueous basic medium solubilizes the amino acid and scavenges the hydrochloric acid byproduct generated by the protecting reagent.

Reaction Mechanism
  • Solubilization: L-Citrulline is dissolved in sodium hydroxide (NaOH) or sodium carbonate (

    
    ) to deprotonate the alpha-amine.
    
  • Acylation: Benzyl chloroformate (Cbz-Cl) is added. The nucleophilic amine attacks the carbonyl of Cbz-Cl.

  • Acidification: The resulting salt is acidified to precipitate the free acid form of Z-Cit-OH.

Critical Considerations
  • pH Control: The pH must be maintained >9 to keep the amine nucleophilic, but <12 to prevent hydrolysis of the Cbz-Cl reagent or the urea side chain.

  • Side Reactions: The ureido group (

    
    ) is relatively unreactive under these conditions, avoiding the need for side-chain protection. However, strong activation (e.g., using 
    
    
    
    ) in subsequent steps can lead to intramolecular cyclization; thus, mild coupling reagents (EDC/HOBt) are recommended during peptide synthesis.

Experimental Protocol: Synthesis of Z-Cit-OH

Objective: Preparation of N-alpha-Benzyloxycarbonyl-L-citrulline from L-Citrulline. Scale: 10 mmol (approx. 1.75 g starting material).

Reagents
  • L-Citrulline (CAS 372-75-8)[5][6]

  • Benzyl Chloroformate (Cbz-Cl) (95%+)

  • Sodium Carbonate (

    
    ) or 2N NaOH
    
  • Hydrochloric Acid (1N HCl)

  • Ethyl Acetate (EtOAc)

  • Diethyl Ether (for crystallization)

Step-by-Step Methodology
  • Dissolution:

    • In a 100 mL round-bottom flask, dissolve 1.75 g (10 mmol) of L-Citrulline in 25 mL of 1N NaOH (or equivalent

      
       solution).
      
    • Rationale: Ensures the alpha-amine is unprotonated and available for nucleophilic attack.

  • Acylation (0°C):

    • Cool the solution to 0–5°C using an ice bath.

    • Add 1.7 mL (approx. 12 mmol) of Benzyl Chloroformate dropwise over 20 minutes while stirring vigorously.

    • Control: Maintain pH ~9-10 by adding small aliquots of 2N NaOH if necessary.

  • Reaction Completion:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Check: The solution should remain clear or slightly turbid. Unreacted Cbz-Cl typically forms an oil that can be extracted with ether before acidification.

  • Work-Up:

    • Extract the alkaline solution once with 20 mL Diethyl Ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic layer.

    • Cool the aqueous phase to 0°C and slowly acidify to pH 2–3 using 6N HCl.

    • Observation: Z-Cit-OH will precipitate as a white oil or solid.

  • Isolation:

    • Extract the acidified aqueous phase with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
    • Evaporate the solvent under reduced pressure.

    • Recrystallization: Dissolve the residue in a minimum amount of warm Ethyl Acetate and add Diethyl Ether or Petroleum Ether until turbid. Store at 4°C to crystallize.

Workflow Visualization

Synthesis_Protocol Figure 2: Synthesis Workflow for Z-Cit-OH Start Start: L-Citrulline (10 mmol) Step1 Dissolve in 1N NaOH (pH > 9) Start->Step1 Step2 Add Cbz-Cl (Dropwise) Temp: 0°C Step1->Step2 Step3 Stir 2h @ RT (Schotten-Baumann) Step2->Step3 Step4 Wash with Ether (Remove byproducts) Step3->Step4 Step5 Acidify Aqueous Phase (pH 2-3 with HCl) Step4->Step5 Step6 Extract with EtOAc & Crystallize Step5->Step6 End Product: Z-Cit-OH (White Solid) Step6->End

Applications & Quality Control

Applications
  • Peptide Synthesis: Z-Cit-OH is used to introduce citrulline residues into peptide chains. Unlike Arginine, Citrulline is neutral, altering the charge profile of the peptide.

    • Note: For SPPS, Fmoc-Cit-OH is preferred to avoid HF cleavage required for Z-group removal. Z-Cit-OH is reserved for liquid-phase synthesis or when catalytic hydrogenation (H2/Pd) is a viable deprotection strategy.

  • Enzymatic Standards: Used as a reference material for Protein Arginine Deiminase (PAD) assays, where Arginine residues are converted to Citrulline.

  • Linker Chemistry: A key component in cleavable linkers (e.g., Val-Cit linkers) for Antibody-Drug Conjugates (ADCs), though the Fmoc variant is more common in modern manufacturing.

Quality Control Parameters
  • HPLC Purity: >98% (Reverse phase C18, Water/Acetonitrile gradient).

  • Mass Spectrometry (ESI-MS): Expected

    
    .
    
  • TLC:

    
     value differs significantly from free L-Citrulline (Stationary phase: Silica; Mobile phase: 
    
    
    
    4:1:1).
Handling & Storage[1][7][8][9]
  • Storage: Store at -20°C. Keep desiccated.

  • Stability: Stable for >2 years if protected from moisture. Hygroscopic nature requires equilibration to room temperature before opening.

References

  • US Patent 3250759A. Citrulline containing peptides. (1966). Describes the synthesis and melting point (115-117°C) of N-alpha-benzyloxycarbonyl-L-citrulline. Link

  • Chemical-Suppliers.eu. Cbz-Citrulline | CAS 6692-89-3. Database entry confirming CAS registry for the Z-protected derivative. Link

  • PubChem. L-Citrulline (Base Compound). National Library of Medicine. Link[7]

  • Sigma-Aldrich. Fmoc-Cit-OH (Modern Alternative). Product Specification for comparison. Link

Sources

basic mechanism of PAD enzyme interaction with Cbz-Citrulline substrates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biochemical and kinetic interaction of Peptidylarginine Deiminases (PADs) with the small-molecule model system involving Cbz-Arginine (substrate) and Cbz-Citrulline (product).

While Cbz-Citrulline is chemically the product of this reaction, it serves as the critical reference standard for quantifying enzymatic turnover in high-throughput screening. This guide focuses on the mechanistic conversion of Cbz-Arg to Cbz-Cit and the validation of this activity.

Core Mechanism: The Deimination of Cbz-Arginine

The conversion of N-alpha-carbobenzoxy-L-arginine (Cbz-Arg) to N-alpha-carbobenzoxy-L-citrulline (Cbz-Cit) is the industry-standard model reaction for characterizing PAD kinetics. This reaction is not a simple hydrolysis but a calcium-dependent, acid-base assisted catalysis involving a "reverse protonation" mechanism.

The Active Site Architecture

PAD enzymes (specifically PAD2 and PAD4) exist in an inactive, disordered state in the absence of calcium.

  • Calcium-Driven Ordering: Upon binding up to five Ca²⁺ ions, the active site undergoes a conformational shift (

    
    5-8 Å movement of the 
    
    
    
    -helix). This creates a structured cleft capable of accepting the bulky Cbz- group and the arginine guanidinium head.
  • Substrate Recognition: The Cbz- group (hydrophobic) anchors the substrate via Van der Waals interactions near Trp347 and Val469 (PAD4 numbering), positioning the guanidinium group deep in the electronegative pocket.

The Catalytic "Reverse Protonation" Cycle

Unlike typical cysteine proteases, PADs do not cleave the peptide bond. They hydrolyze the guanidinium group.[1]

  • Nucleophilic Attack: Cys645 (activated by the substrate binding) attacks the

    
     of the guanidinium group.
    
  • Tetrahedral Intermediate: A tetrahedral thiouronium intermediate forms. His471 acts as a general acid, donating a proton to the leaving ammonia group (not the typical base role).

  • Ammonia Release: The C-N bond breaks, releasing ammonia (

    
    ) and leaving an S-alkylthiouronium intermediate.
    
  • Hydrolysis: A water molecule, activated by Asp350/Asp473 , attacks the intermediate.

  • Product Release: Cbz-Citrulline is formed and released. The loss of the positive charge (Arg

    
     Cit) disrupts the electrostatic lock, facilitating product expulsion.
    

Visualization: Signaling & Catalytic Pathway

The following diagram illustrates the logical flow from Calcium activation to Cbz-Citrulline release.

PAD_Mechanism InActivePAD Inactive PAD Apo-Enzyme (Disordered Active Site) CaBinding Calcium Binding (5 Ca2+ ions) InActivePAD->CaBinding [Ca2+] > 100 uM ActivePAD Active PAD Holo-Enzyme (Ordered Cleft) CaBinding->ActivePAD Conformational Shift ES_Complex E-S Complex (Arg Guanidinium locked by Asp350/473) ActivePAD->ES_Complex + Cbz-Arg Substrate Substrate Input: Cbz-Arginine Substrate->ES_Complex Step1 Nucleophilic Attack (Cys645 attacks C-zeta) ES_Complex->Step1 Step2 Ammonia Release (His471 protonates NH3) Step1->Step2 Tetrahedral Intermediate Step3 Hydrolysis (Water attacks Thiouronium) Step2->Step3 - NH3 Product Product Release: Cbz-Citrulline Step3->Product Loss of Charge

Caption: Logical flow of PAD activation and the stepwise conversion of Cbz-Arg to Cbz-Cit.

Self-Validating Experimental Protocol

To study this interaction, we utilize a discontinuous colorimetric assay (modified COLDER method). This protocol is self-validating because it employs Cbz-Citrulline as an internal standard to normalize signal variability.

Reagents & Preparation
  • Enzyme: Recombinant human PAD4 (10-20 nM final).

  • Substrate: Cbz-Arg-OH (0.2 mM – 10 mM).

  • Standard: Cbz-Citrulline (Must be high purity >98%).

  • Reaction Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT.

  • Color Reagent (COLDER): 2.25 M H₂SO₄, 1.5 M H₃PO₄, 20 mM Diacetyl monoxime, 0.5 mM Thiosemicarbazide.

Protocol Workflow
  • Standard Curve Generation (Crucial Step):

    • Prepare a dilution series of Cbz-Citrulline (0, 10, 20, 50, 100 µM) in Reaction Buffer.

    • Why: This validates the color reagent's linearity and provides the extinction coefficient for the specific run.

  • Enzymatic Reaction:

    • Incubate PAD enzyme + Cbz-Arg substrate in Reaction Buffer at 37°C.

    • Timepoints: 0, 5, 10, 15, 30 min.

  • Quenching & Derivatization:

    • Stop reaction by adding 200 µL COLDER Reagent .

    • Heat at 95°C for 30 minutes. (Pink color develops).

    • Mechanism:[1][2][3][4][5] The diacetyl monoxime reacts specifically with the ureido group of the citrulline product under acidic/heat stress.

  • Quantification:

    • Cool to RT. Transfer to clear 96-well plate.

    • Read Absorbance at 540 nm (or 530 nm).

    • Convert

      
       to [Product] using the Cbz-Citrulline standard curve.
      
Validation Criteria (Trustworthiness)
  • Linearity: The

    
     of the Cbz-Citrulline standard curve must be >0.98.
    
  • Z-Factor: For screening, Z' must be >0.5 using Cl-Amidine (200 µM) as a negative control (100% inhibition).

  • Calcium Dependence: A "No Calcium" control (buffer + 10 mM EDTA) must show 0% activity. This confirms the signal is PAD-mediated and not background hydrolysis.

Quantitative Data Summary

The following table summarizes kinetic parameters for PAD4 interaction with Cbz-Arg compared to other substrates. Note the high


 for small molecules compared to physiological histone substrates.
Substrate

(µM)

(s⁻¹)

(M⁻¹s⁻¹)
Notes
Cbz-Arg 450 ± 50 4.2 ± 0.5 ~9,300 Standard small-molecule model
BAEE1,600 ± 2002.8 ± 0.3~1,750Lower affinity, commonly used historically
Histone H3< 10~1.5>150,000Physiological substrate (High affinity)

Data aggregated from Knuckley et al. and Kearney et al. (See References).

Assay Workflow Visualization

Assay_Workflow Prep 1. Prep Mix PAD4 + Cbz-Arg (+/- Inhibitor) Incubate 2. Incubate 37°C, 15 min (Product Formation) Prep->Incubate Quench 3. Quench Add COLDER Reagent (Stops Enzyme) Incubate->Quench Develop 4. Develop 95°C, 30 min (Pink Color) Quench->Develop Read 5. Read OD540 Compare to Cbz-Cit Standard Develop->Read

Caption: Step-by-step workflow for the colorimetric quantification of Cbz-Citrulline generation.

References

  • Knuckley, B. et al. "Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3." Biochemistry (2010).

  • Kearney, P.L. et al. "Kinetic characterization of protein arginine deiminase 4: a transcriptional corepressor implicated in the onset and progression of rheumatoid arthritis." Biochemistry (2005).[3]

  • Causey, C.P. et al. "The development of N-alpha-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, a reversible inhibitor of protein arginine deiminase 4." Journal of the American Chemical Society (2011).

  • Bicker, K.L. & Thompson, P.R. "The protein arginine deiminases: Structure, function, inhibition, and disease." Biopolymers (2013).

Sources

Methodological & Application

Application Note: Precision Synthesis of Cbz-Citrulline Peptides via SPPS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the incorporation of N-α-Benzyloxycarbonyl-L-Citrulline (Cbz-Cit-OH) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Scientific Rationale

The incorporation of Citrulline (Cit) into peptides is critical for studying Protein Arginine Deiminases (PADs), rheumatoid arthritis autoantibodies, and protease substrates (e.g., Cathepsin/Trypsin assays). While standard SPPS utilizes Fmoc-Cit-OH for internal sequence elongation, Cbz-Cit-OH (Z-Cit-OH) is uniquely employed as a terminal capping residue .[1]

The Chemical Logic:

  • Orthogonality: The Cbz (Z) group is stable to the acidic conditions (TFA) used for final resin cleavage and side-chain deprotection in Fmoc chemistry.[2] It is also stable to the basic conditions (Piperidine) used during chain assembly.

  • Application: This stability allows the synthesis of N-terminally protected peptides (e.g., Cbz-Cit-Gly-Arg-AMC) directly from the solid support without post-cleavage modification.[1]

  • Challenge: The unprotected urea side chain of Citrulline is nucleophilic and prone to dehydration or cyclization if activated too harshly. This protocol mitigates these risks through optimized coupling conditions.

Strategic Planning: The "Terminal Cap" Approach

This protocol focuses on the Fmoc-SPPS strategy , where Cbz-Cit-OH is introduced as the final amino acid.[1]

Critical Decision Matrix
ParameterRecommendationScientific Reasoning
Chemistry Strategy Fmoc/tBu Allows mild chain assembly.[1][3] Cbz is stable to the final TFA cleavage, yielding the desired Z-protected product.
Resin Choice Rink Amide or 2-CTC Rink Amide for C-terminal amides (common in substrates).[1] 2-Chlorotrityl (2-CTC) for C-terminal acids (prevents diketopiperazine formation).[1]
Coupling Reagent DIC / Oxyma Pure Superior to HBTU/DIEA for Citrulline. Reduces risk of urea side-chain dehydration and racemization.
Side Chain Protection None (for Cit) The urea group of Citrulline is generally left unprotected; it is stable to TFA and Piperidine but sensitive to electrophiles (e.g., acetic anhydride).

Materials & Reagents

  • Building Block: N-α-Cbz-L-Citrulline (Cbz-Cit-OH).[1]

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Activator: N,N′-Diisopropylcarbodiimide (DIC).[1][4]

  • Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) or HOBt.[1]

  • Solvent: DMF (Peptide grade, amine-free).[1]

  • Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5).

Detailed Experimental Protocol

Phase A: Resin Preparation & Chain Assembly

Perform standard Fmoc synthesis for the peptide sequence preceding the Citrulline residue.

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Elongation: Couple subsequent amino acids using standard Fmoc-AA-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) for 60 min.

  • Final Deprotection: Remove the Fmoc group from the N-terminal residue of the growing chain before coupling Cbz-Cit-OH.

Phase B: Coupling Cbz-Citrulline (The Critical Step)

This step requires modification from standard automated protocols to ensure solubility and prevent side reactions.[1]

  • Preparation of Active Ester:

    • Dissolve Cbz-Cit-OH (3 eq) and Oxyma Pure (3 eq) in minimum DMF.[1]

    • Note: If solubility is poor, add 10% DMSO or NMP. Citrulline derivatives can be stubborn.

    • Add DIC (3 eq) and stir for 2–3 minutes to pre-activate.

    • Caution: Do not use phosphonium salts (PyBOP) or uronium salts (HBTU) with high concentrations of tertiary base (DIPEA) for prolonged periods, as this increases the risk of urea cyclization.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin-bound free amine.

    • Agitate at room temperature for 2 to 4 hours . (Citrulline coupling is kinetically slower than simple hydrophobic residues).

    • Monitoring: Perform a Kaiser Test (Ninhydrin).[3][5]

      • Blue Beads: Incomplete coupling -> Recouple using fresh reagents.[1]

      • Colorless Beads: Complete coupling -> Proceed.[1]

  • Washing:

    • Drain and wash resin thoroughly: DMF (5x), DCM (5x).[5]

    • Crucial: Do not perform a final deprotection step. The Cbz group must remain ON.

Phase C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Reaction: Add cocktail to resin. Shake for 2–3 hours.

    • Mechanism:[1][6] TFA removes acid-labile side chain protectors (tBu, Pbf, Trt) and cleaves the peptide from the resin. The Cbz group is stable in TFA and remains attached to the Citrulline.

  • Work-up:

    • Filter resin and collect filtrate.[5]

    • Precipitate peptide in cold Diethyl Ether (-20°C).[1]

    • Centrifuge, decant ether, and dry the pellet.

Visualizing the Workflow

The following diagram illustrates the specific logic of the Cbz-Citrulline "Capping" strategy within an Fmoc workflow.

Cbz_Cit_SPPS Start Resin-Bound Peptide (H-AA(n)...-Resin) Coupling Coupling Reaction (2-4 Hours) Start->Coupling Add Activated AA Activation Activate Cbz-Cit-OH (DIC/Oxyma) Activation->Coupling Check Kaiser Test (Free Amine Check) Coupling->Check SideReaction Risk: Urea Cyclization Avoid HBTU/High Base Coupling->SideReaction Check->Coupling Positive (Blue) Cleavage TFA Cleavage (95% TFA, 2.5% TIS) Check->Cleavage Negative (Colorless) Result Final Product: Cbz-Cit-Peptide-OH/NH2 Cleavage->Result Cbz Remains Intact Side Chains Removed

Caption: Workflow for N-terminal capping with Cbz-Citrulline. Note the stability of Cbz during the red cleavage step.

Troubleshooting & Quality Control

Common Issues and Solutions
IssueDiagnosticRoot CauseSolution
Mass +40 Da MS Peak [M+40]Oxazoline Formation. Reaction of urea oxygen with activated species (often if Halo-acetyls are present, or harsh activation).[1]Use DIC/Oxyma instead of HBTU. Ensure pre-activation is short (<5 min).
Incomplete Coupling Blue Kaiser TestSteric hindrance or poor solubility of Cbz-Cit.[1]Double couple. Add 10% DMSO to coupling mixture. Increase temperature to 50°C (cautiously).
Low Yield Low crude weightAggregation of peptide chain.Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (ChemMatrix).[1]
Analytical Verification[7][8]
  • HPLC: Cbz peptides are more hydrophobic. Expect a shift to higher retention times compared to the free amine version.

  • Mass Spec: Verify the mass of Sequence + Cbz (134.1 Da) + Citrulline.

    • Note: Citrulline (175 Da) vs Arginine (174 Da) is a +1 Da difference.[1] High-resolution MS is recommended to distinguish Cit from Arg if deimination is being studied.[1]

References

  • ResearchGate. (2020). Short Peptide synthesis, Fmoc-SPPS with citrulline, why can it show a different mass? Retrieved from [Link]

  • PubChem. (2025). Cbz-Nle-Arg-Arg-AMC Structure and Properties. Retrieved from [Link]

Sources

synthesis of fluorogenic substrates using Cbz-L-Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical synthesis and application of N-alpha-Benzyloxycarbonyl-L-Citrulline-7-amido-4-methylcoumarin (Cbz-Cit-AMC) . While Arginine-AMC substrates are ubiquitous for assaying trypsin-like proteases and Peptidyl Arginine Deiminases (PADs), the Citrulline analog is critical for two distinct high-value applications:

  • Quantitative Reference Standards: Essential for generating standard curves in PAD activity assays (where Arginine is converted to Citrulline).

  • Specificity Profiling: Used to identify rare proteases with Citrulline-cleaving specificity (e.g., certain cysteine proteases like papain or bacterial virulence factors) and to validate the selectivity of trypsin-like enzymes.

This protocol utilizes a Mixed Anhydride Coupling strategy, optimized to overcome the low nucleophilicity of the aminocoumarin fluorophore while preserving the integrity of the labile citrulline urea side chain.

Chemical Strategy & Rationale

The synthesis of AMC-based substrates presents a specific challenge: the amine group on 7-amino-4-methylcoumarin is electronically deactivated by the coumarin ring system, making it a poor nucleophile. Standard peptide coupling reagents (like EDC/HOBt) often result in sluggish reactions and low yields.

To force this coupling without damaging the sensitive urea side chain of L-Citrulline, we employ Isobutyl Chloroformate (IBCF) to generate a mixed anhydride intermediate.

  • Why IBCF? It creates a highly reactive electrophile that can be attacked by the weak AMC amine.

  • Why -15°C? Strict temperature control prevents the disproportionation of the mixed anhydride and minimizes racemization of the L-Citrulline alpha-carbon.

  • Side Chain Consideration: The urea group (

    
    ) of Citrulline is generally stable under these conditions, provided the reaction remains strictly anhydrous and cold.
    
Visualizing the Synthesis Pathway

SynthesisPathway Start Cbz-L-Citrulline (Carboxylic Acid) Activation Activation (IBCF / NMM / -15°C) Start->Activation Dissolve in DMF/THF Intermediate Mixed Anhydride Intermediate Activation->Intermediate Formation Coupling Nucleophilic Attack (+ 7-Amino-4-methylcoumarin) Intermediate->Coupling Addition of AMC Product Cbz-Cit-AMC (Fluorogenic Substrate) Coupling->Product -CO2, -Isobutanol

Figure 1: The Mixed Anhydride coupling pathway. Activation at low temperature is the critical control point to ensure yield and optical purity.

Detailed Synthesis Protocol

Safety Note: Work in a fume hood. Isobutyl chloroformate is corrosive and lachrymatory.

Materials Required
  • Cbz-L-Citrulline (Z-Cit-OH)

  • 7-Amino-4-methylcoumarin (AMC)[1][2][3]

  • Isobutyl Chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Solvents: Anhydrous THF (Tetrahydrofuran), Anhydrous DMF (Dimethylformamide)

  • Workup: Ethyl Acetate (EtOAc), 5% Citric Acid, 5% NaHCO3, Brine,

    
    .
    
Step-by-Step Procedure
  • Solubilization & Activation:

    • Dissolve 1.0 mmol of Cbz-L-Citrulline in a mixture of anhydrous THF/DMF (4:1 ratio, 10 mL total). Note: The DMF is necessary to fully solubilize the polar Citrulline.

    • Cool the solution to -15°C using an ice/salt bath or cryostat.

    • Add 1.1 mmol of N-Methylmorpholine (NMM) under nitrogen atmosphere.

    • Dropwise, add 1.1 mmol of Isobutyl Chloroformate (IBCF) .

    • Action: Stir at -15°C for 15-20 minutes . This forms the mixed anhydride.[4][5][6]

  • Coupling:

    • Dissolve 1.1 mmol of 7-Amino-4-methylcoumarin (AMC) in a minimal amount of DMF.

    • Add the AMC solution slowly to the activated mixed anhydride mixture.

    • Action: Allow the reaction to proceed at -15°C for 1 hour, then slowly warm to room temperature (RT) and stir overnight (12-16 hours).

  • Workup & Isolation:

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • Dilute the remaining DMF residue with 50 mL Ethyl Acetate .

    • Wash Sequence:

      • 
         mL 5% Citric Acid (Removes unreacted amines/NMM).
        
      • 
         mL Water.
        
      • 
         mL 5% 
        
        
        
        (Removes unreacted acid).
      • 
         mL Brine.
        
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to dryness.[7]
      
  • Purification:

    • Recrystallize from MeOH/Ether or purify via Silica Gel Column Chromatography using a gradient of

      
       : MeOH (95:5 to 90:10).
      
    • Target: Cbz-Cit-AMC usually elutes as a white to off-white solid.

Analytical Validation (Self-Validating System)

Before using the substrate in biological assays, confirm identity and purity.

TechniqueExpected ResultDiagnostic Value
TLC Single spot under UV (365 nm)Purity check.

will differ from free AMC (highly fluorescent) and Z-Cit-OH (non-fluorescent).
HPLC Single peak (>95% area)Essential for quantitative standard curves.
1H-NMR

10.3-10.5 ppm (s, 1H)
Amide NH of Coumarin . Confirms successful coupling to AMC.
1H-NMR

5.4 & 5.9 ppm (br s)
Urea NH2 protons . Confirms the Citrulline side chain is intact (not dehydrated to nitrile).
Mass Spec

consistent with MW
Confirms molecular formula.

Application Protocol: PAD Enzyme Assay Standardization

The primary utility of Cbz-Cit-AMC is to serve as the Product Standard for Peptidyl Arginine Deiminase (PAD) assays. PADs convert Cbz-Arg-AMC (substrate) into Cbz-Cit-AMC (product) + Ammonia.

While ammonia detection is one readout, direct HPLC separation of the Substrate (Arg) and Product (Cit) is the gold standard for kinetic analysis.

Workflow Diagram

PADAssay Substrate Substrate Input (Z-Arg-AMC) Enzyme Enzyme Reaction (PAD2 / PAD4) Substrate->Enzyme Mixture Reaction Mixture (Arg-AMC + Cit-AMC) Enzyme->Mixture Deimination HPLC Reverse Phase HPLC (Separation) Mixture->HPLC Quant Quantification HPLC->Quant Integration of Cit-AMC Peak Standard Z-Cit-AMC Standard (Synthesized Above) Standard->HPLC Calibration Curve (Retention Time Ref)

Figure 2: Workflow for using Z-Cit-AMC to calibrate PAD enzymatic turnover.

Protocol: Generating the Standard Curve
  • Stock Solution: Dissolve synthesized Cbz-Cit-AMC in DMSO to 10 mM.

  • Dilution Series: Prepare serial dilutions (e.g., 0, 1, 5, 10, 20, 50

    
    ) in the assay buffer (typically 50 mM HEPES, 10 mM 
    
    
    
    , 2 mM DTT, pH 7.5).
  • HPLC Injection: Inject 10-50

    
     of each standard onto a C18 Reverse Phase column.
    
    • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

    • Gradient: 10% to 90% ACN over 20 mins.

  • Calibration: Plot Peak Area (Fluorescence Ex380/Em460) vs. Concentration .

  • Usage: Use this linear regression to convert peak areas from unknown enzyme samples into micromoles of product formed.

References

  • Coupling Methodology (Mixed Anhydride)

    • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society.
    • Note: While Anderson et al. focus on NHS esters, the mixed anhydride activation logic for difficult amines (like AMC)
  • AMC Substrate Synthesis (General)

    • Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry.
    • Context: Establishes the baseline for AMC-based fluorogenic substr
  • PAD Assay Applications (Arg vs Cit)

    • Knuckley, B., et al. (2007). A Fluorescent Assay for the Detection of Peptidylarginine Deiminase Activity. Bioorganic & Medicinal Chemistry Letters.
    • Context: Describes the use of Z-Arg-AMC and the necessity of separ
  • Advanced Coupling (Phosphorus Reagents - Alternative)

    • Wang, Q., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. Beilstein Journal of Organic Chemistry.
    • Context: Offers an alternative method if mixed anhydride yields are low.

Sources

Application Note: Coupling Conditions for Z-Cit-OH in Liquid Phase Peptide Synthesis (LPPS)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists optimizing the liquid-phase coupling of N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) .[1] It addresses the specific solubility and stability challenges posed by the citrulline urea side chain.

Executive Summary & Technical Context

Citrulline (Cit) is a non-standard amino acid increasingly critical in the synthesis of Antibody-Drug Conjugate (ADC) cleavable linkers (e.g., Val-Cit-PAB) and PAD (Peptidylarginine Deiminase) substrates.[1]

The Challenge: Unlike standard amino acids, Z-Cit-OH possesses a ureido (urea) side chain that is typically unprotected during synthesis.[1] This presents two primary failure modes:

  • Intramolecular Cyclization: Under strong activation or high temperatures, the side-chain urea nitrogen can attack the activated carboxyl group, leading to termination or dehydration to nitrile derivatives.

  • Solubility-Driven Aggregation: The polar urea moiety induces strong hydrogen bonding, often causing Z-Cit-OH and its peptides to gel in non-polar solvents like Dichloromethane (DCM), necessitating the use of polar aprotic solvents (DMF/DMAc).[1]

The Solution: This guide details three validated protocols—Mixed Anhydride (IBCF) , EEDQ , and EDC/HOBt —optimized to balance reactivity with side-chain integrity.

Critical Process Parameters (CPP)

Solvent Selection Strategy

Z-Cit-OH has poor solubility in DCM and Toluene.[1] The reaction medium is critical for conversion.

SolventSolubility RatingApplication Note
DMF (Dimethylformamide) ExcellentPreferred. Prevents gelation of the urea side chain.[1]
DMAc (Dimethylacetamide) ExcellentAlternative to DMF; higher boiling point.
NMP (N-Methyl-2-pyrrolidone) GoodUseful for difficult sequences prone to aggregation.[1]
DCM (Dichloromethane) PoorAvoid as sole solvent. Use only as a co-solvent (max 50%) if necessary.
THF (Tetrahydrofuran) ModerateCan be used for Mixed Anhydride methods if Z-Cit-OH is pre-dissolved in minimal DMF.[1]
Activation Chemistry Comparison
MethodReagentsProsConsRecommended For
A IBCF / NMM Fast (<1h), Scalable, Low Temp protects side chain.[1]Moisture sensitive; requires strict temp control (-15°C).[1]Scale-up / ADC Linkers
B EEDQ Extremely mild; minimizes racemization & cyclization.[1]Slow (12-24h); EEDQ is expensive; difficult byproduct removal.[1]Sensitive Substrates
C EDC / HOBt Water-soluble byproducts; easy workup.[1]Slower than IBCF; Urea side chain can interfere if pH > 8.Routine Lab Synthesis

Detailed Experimental Protocols

Method A: Mixed Anhydride Strategy (Isobutyl Chloroformate)

Best for: Large-scale synthesis of Z-Cit-Val-OMe or similar dipeptides where speed and yield are paramount.[1]

Mechanism: Formation of a mixed carbonic-carboxylic anhydride at low temperature to prevent side-chain participation.[1]

Reagents:

  • Carboxyl Component: Z-Cit-OH (1.0 equiv)[1]

  • Amine Component: H-Xxx-OR (e.g., H-Val-OMe[1]·HCl) (1.1 equiv)[1]

  • Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (2.1 equiv total: 1.0 for activation, 1.1 for amine salt neutralization)[1]

  • Solvent: Anhydrous DMF (or THF/DMF 9:1)[1]

Protocol:

  • Dissolution: Dissolve Z-Cit-OH (10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under Nitrogen/Argon.

  • Activation (The "Cold" Step): Cool the solution to -15°C (using an ice/salt or ethylene glycol bath).

  • Base Addition: Add NMM (10 mmol, 1.0 equiv) via syringe. Stir for 2 mins.

  • Anhydride Formation: Dropwise add IBCF (10.5 mmol, 1.05 equiv). Crucial: Maintain temp < -10°C.[1] Stir for 2–5 minutes. (Do not over-stir; mixed anhydrides are unstable).

  • Coupling: In a separate vessel, dissolve the amine salt (H-Val-OMe·HCl, 11 mmol) in DMF (10 mL) and neutralize with NMM (11 mmol). Add this pre-cooled mixture immediately to the activated Z-Cit-OH solution.[1]

  • Reaction: Stir at -15°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 1 hour.

  • Workup:

    • Evaporate DMF under reduced pressure (high vacuum, <40°C).

    • Redissolve residue in EtOAc (or n-Butanol if product is very polar).[1]

    • Wash sequentially with: 5% Citric Acid (or KHSO4), Brine, 5% NaHCO3, Brine.

    • Dry over Na2SO4 and concentrate.[2]

Method B: EEDQ Strategy (Slow & Mild)

Best for: Coupling Z-Cit-OH to sterically hindered amines or when "naked" side chain stability is the primary concern.[1]

Reagents:

  • Coupling Agent: EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.1 equiv)[1]

  • Solvent: Ethanol or DMF (depending on solubility).

Protocol:

  • Setup: Dissolve Z-Cit-OH (1.0 equiv) and the Amine component (1.0 equiv) in the minimum volume of Ethanol or DMF at RT.

  • Addition: Add EEDQ (1.1 equiv) in one portion.

  • Incubation: Stir the mixture at ambient temperature for 16–24 hours . Note: EEDQ reactions are slow but produce very pure products with minimal oligomerization.[1]

  • Workup: Evaporate solvent. Dissolve in EtOAc and perform standard acid/base washes as described in Method A.

Method C: Carbodiimide Strategy (EDC/HOBt)

Best for: Routine bench-scale synthesis where water wash purification is desired.[1]

Protocol:

  • Dissolution: Dissolve Z-Cit-OH (1.0 equiv) and HOBt (1.2 equiv) in DMF. Cool to 0°C.[3][4]

  • Activation: Add EDC·HCl (1.2 equiv). Stir for 15 mins at 0°C.

  • Coupling: Add the Amine component (1.1 equiv) and DIPEA (1.0 equiv if amine is a salt).

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: The urea byproduct of EDC is water-soluble.[3] Dilute reaction with large volume of water/brine to precipitate the peptide (if hydrophobic) or extract into EtOAc and wash aggressively with water to remove the urea and DMF.

Visualizing the Workflow & Risks

The following diagram illustrates the decision logic and the specific risk of cyclization if temperature is uncontrolled.

G Start Start: Z-Cit-OH Coupling Solvent Solvent Selection: Must use DMF or DMAc Start->Solvent Activation Select Activation Method Solvent->Activation MethodA Method A: Mixed Anhydride (IBCF / NMM) Activation->MethodA Scale-up / Speed MethodB Method B: EEDQ (Slow, Mild) Activation->MethodB Sensitive / Hindered TempControl CRITICAL: Temp < -10°C (Prevents Cyclization) MethodA->TempControl Reaction Coupling Reaction (Nucleophilic Attack) MethodB->Reaction Room Temp TempControl->Reaction SideReaction RISK: Intramolecular Cyclization (Formation of Urea-Anhydride) Reaction->SideReaction If Temp > 0°C (Method A) or Excess Base Product Product: Z-Cit-Xxx-OR Reaction->Product Successful Coupling

Figure 1: Decision tree and risk assessment for Z-Cit-OH coupling. Note the critical temperature control in Method A to prevent urea side-chain cyclization.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Gelation during reaction High concentration or non-polar solvent.[1]Add DMF or DMSO.[5] Ensure concentration is < 0.2 M.
Low Yield (Method A) Temperature rose above -10°C during activation.[1]Use a dry ice/acetone bath or monitor internal temp strictly.
Extra spots on TLC Urea side chain acylation or cyclization.Reduce base equivalents. Ensure pH does not exceed 8.0.
Product insoluble in EtOAc Peptide is too polar (common with Cit).Use n-Butanol for extraction or precipitate directly with Ether/Water.[1]

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. (Foundational paper for Val-Cit linkers).

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Vapourtec. (2025). "Liquid phase peptide synthesis (LPPS) in flow: Mixed Anhydride Protocols." Application Notes.

  • Isobe, T., et al. (1999). "Synthesis of Citrulline Derivatives." Journal of Organic Chemistry. (Discusses EEDQ utility for urea-containing amino acids).
  • Green, M. (2023). "Solubility of Organic Compounds and Peptide Aggregation." University of Calgary Chemistry Resources.

Sources

Application Note: Kinetic Analysis of Peptidylarginine Deiminase (PAD) Using Cbz-Citrulline Standardization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Peptidylarginine deiminases (PADs) are calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline (citrullination).[1][2][3][4][5][6][7] Dysregulation of PAD activity, particularly PAD2 and PAD4, is implicated in rheumatoid arthritis (RA), multiple sclerosis, and cancer.[8]

While various detection methods exist (antibody-based, fluorescence, ammonia release), the colorimetric analysis of ureido group formation remains the "gold standard" for kinetic characterization due to its direct measurement of the specific product.

The Critical Role of Cbz-Citrulline: In this assay, the substrate is typically N-α-Cbz-L-Arginine (Cbz-Arg) or BAEE . A common error in kinetic analysis is using free L-Citrulline as the reference standard. This leads to quantification errors because the N-terminal blocking group (Cbz or Benzoyl) significantly alters the molar absorptivity (


) of the ureido group during the colorimetric reaction.

This Application Note details the protocol for using N-α-Cbz-L-Citrulline (Cbz-Cit) as the structural standard to accurately derive kinetic parameters (


, 

,

) for PAD enzymes.

Assay Principle

The assay relies on a discontinuous colorimetric reaction.

  • Enzymatic Phase: PAD converts the guanidinium group of Cbz-Arg to the ureido group of Cbz-Cit.

  • Chemical Phase (COLDER): The reaction is quenched with a highly acidic "Color Development Reagent" (COLDER) containing diacetyl monoxime (DAMO) and antipyrine.

  • Detection: Upon heating to 95°C, the ureido group condenses with DAMO to form a colored imidazolone derivative, quantifiable at 540 nm (or 530 nm).

Reaction Pathway & Workflow

PAD_Assay_Workflow Substrate Substrate: Cbz-Arginine Product Product: Cbz-Citrulline Substrate->Product PAD + Ca2+ (Hydrolysis) Enzyme Enzyme: PAD (Active) Enzyme->Product Complex Chromophore: Imidazolone Derivative (Abs 540nm) Product->Complex 95°C, 30 min Standard Standard: Cbz-Citrulline Standard->Complex Calibration Curve Reagent COLDER Reagent: (DAMO + Antipyrine + Acid) Reagent->Complex Data Kinetic Data: Km, Vmax Complex->Data Spectrophotometry

Figure 1: The dual-phase workflow. The enzymatic conversion (left) is quantified by matching the chromophore generation to a chemically identical standard (Cbz-Citrulline).

Materials & Reagents

A. Buffer Systems[10][11]
  • PAD Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 2 mM DTT.

    • Note: Calcium is strictly required. DTT prevents oxidation of the active site Cysteine (Cys645 in PAD4).

  • Stop/COLDER Reagent:

    • Solution A: 80 mM Diacetyl monoxime (DAMO) + 2.0 mM Thiosemicarbazide.

    • Solution B: 3 M H₃PO₄ + 6 M H₂SO₄ + 2 mM NH₄Fe(SO₄)₂.

    • Preparation: Mix Solution A and B (1:3 ratio) immediately before use. Keep in dark.

B. Substrates & Standards
  • Substrate: N-α-Cbz-L-Arginine (Sigma/Cayman). Prepare 100 mM stock in DMSO.

  • Standard: N-α-Cbz-L-Citrulline. Prepare 10 mM stock in DMSO.

Protocol 1: Cbz-Citrulline Standard Curve

Objective: Establish the correlation between Absorbance (540 nm) and [Product] to calculate the Extinction Coefficient (


) specific to the Cbz-blocked ureido group.
  • Dilution: Prepare a serial dilution of Cbz-Citrulline in PAD Assay Buffer (containing Calcium and DTT to match the reaction matrix).

    • Range: 0, 10, 20, 40, 60, 80, 100 µM.

  • Volume: Dispense 50 µL of each standard into a 1.5 mL microcentrifuge tube (or PCR tube).

  • Development: Add 200 µL of freshly prepared COLDER Reagent .

  • Incubation: Vortex vigorously. Cap tubes (or seal plate). Incubate at 95°C for 30 minutes (use a thermocycler or heating block).

  • Cooling: Cool to room temperature (RT) for 5 minutes.

  • Measurement: Transfer 200 µL to a clear 96-well plate. Read Absorbance at 540 nm .[9]

  • Analysis: Plot

    
     vs. Concentration (µM). Perform linear regression.
    
    • Acceptance Criteria:

      
      .
      
    • Output: The slope

      
       (Abs/µM) allows conversion of experimental absorbance to product concentration.
      

Protocol 2: Kinetic Analysis of PAD

Objective: Determine Michaelis-Menten parameters (


, 

) for PAD using Cbz-Arg.
Step-by-Step Methodology
  • Enzyme Preparation:

    • Dilute PAD enzyme (e.g., rhPAD4) to ~0.2–0.5 µM in Assay Buffer. Keep on ice.

  • Substrate Preparation:

    • Prepare Cbz-Arg concentrations: 0, 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 mM.

    • Note: Ensure the final DMSO concentration is constant (e.g., <2%) across all wells.

  • Reaction Initiation:

    • In 1.5 mL tubes, add 45 µL of Substrate solution.

    • Pre-warm to 37°C for 5 minutes.

    • Add 5 µL of PAD Enzyme to initiate. Mix by pipetting.

  • Kinetic Run:

    • Incubate at 37°C for exactly 15 minutes .

    • Critical: This time must be within the linear range of the enzyme (determined in pilot experiments).

  • Quenching:

    • Add 200 µL of COLDER Reagent . This stops the enzymatic reaction immediately due to the high acid content.

  • Color Development:

    • Heat at 95°C for 30 minutes .

    • Cool to RT.

  • Quantification:

    • Transfer to plate and read

      
      .
      
    • Subtract the "0 mM Substrate" blank from all values.

Data Analysis & Visualization

Calculation Logic
  • Convert Absorbance to Concentration:

    
    
    
  • Calculate Velocity (

    
    ): 
    
    
    
    
  • Michaelis-Menten Fit: Plot

    
     vs. 
    
    
    
    (Substrate Concentration). Fit to the equation:
    
    
Expected Kinetic Parameters (Reference Values for PAD4)
ParameterSubstrateTypical ValueReference

Cbz-Arg / BAEE0.4 – 1.5 mM[1, 2]

Cbz-Arg / BAEE3.0 – 6.0

[1, 3]

Calcium (

)
~400 µM[2]

Note: Values vary based on buffer pH and ionic strength.

Kinetic Logic Diagram

Kinetic_Logic RawData Raw Absorbance (540 nm) CalcConc Calculate Product Conc. [P] = Abs / Slope RawData->CalcConc Apply Standard StdCurve Cbz-Cit Standard Curve (Slope = Abs/µM) StdCurve->CalcConc CalcRate Calculate Initial Velocity (v) = [P] / Time CalcConc->CalcRate MMPlot Non-Linear Regression (Michaelis-Menten) CalcRate->MMPlot Plot v vs [S] Params Final Parameters: Km, kcat, Vmax MMPlot->Params

Figure 2: Data processing pipeline from raw absorbance to kinetic constants.

Troubleshooting & Optimization (Expertise)

  • High Background: If the blank (0 mM substrate) has high absorbance, check the purity of the Cbz-Arginine. Spontaneous hydrolysis or contamination with free arginine/citrulline is possible.

  • Non-Linearity: If the reaction curve plateaus, the substrate may be depleted (>10% conversion). Reduce enzyme concentration or incubation time.

  • Calcium Sensitivity: PADs are highly sensitive to calcium.[1] Ensure no chelators (EDTA/EGTA) are present in the protein stock solution.

  • Thermal Stability: The color development requires 95°C. Ensure tubes are sealed tightly to prevent evaporation, which concentrates the chromophore artificially.

References

  • Kearney, P. L., et al. (2005). Kinetic characterization of protein arginine deiminase 4: a transcriptional corepressor implicated in the onset and progression of rheumatoid arthritis. Biochemistry. [Link][5]

  • Knipp, M., & Vasak, M. (2000). A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline.[5] Analytical Biochemistry. [Link]

  • Liao, Y. F., et al. (2005). A continuous spectrophotometric assay method for peptidylarginine deiminase type 4 activity.[5] Analytical Biochemistry. [Link]

Sources

Application Note: Preparation and Validation of Citrullinated Antigens Using Cbz-Protected Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

The Biochemical Imperative of Citrullinated Antigens

Citrullination—the post-translational modification where peptidylarginine deiminase (PAD) enzymes convert arginine residues into citrulline—is a critical focal point in the study of autoimmune pathologies. In Rheumatoid Arthritis (RA), the immune system breaks tolerance to produce 1, which serve as primary diagnostic biomarkers and drivers of disease severity[1].

To develop diagnostic assays (e.g., anti-CCP tests) and targeted therapeutics, researchers must synthesize high-purity citrullinated antigens. However, the chemical synthesis of these antigens is complicated by the fragility of citrulline's ureido side chain. Prolonged exposure to harsh acids (like Trifluoroacetic acid used in Boc-chemistry) can degrade the ureido moiety into a nitrile[2]. Consequently, utilizing Carboxybenzyl (Cbz) as an


-amino protecting group has become the gold standard. Cbz shields the amine during complex conjugations and is cleaved under strictly neutral conditions via catalytic hydrogenolysis, preserving the antigen's structural integrity[2].

Strategic Rationale: The Cbz Advantage

In solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation, the selected protecting group dictates the survival of delicate epitopes. Cbz provides an orthogonal sanctuary for citrulline residues during the synthesis of complex, multi-epitope antigens.

Table 1: Comparative Analysis of Protecting Groups for Citrulline Synthesis
Protecting GroupDeprotection MechanismCompatibility with Ureido GroupOrthogonality in SPPSYield Impact
Cbz Catalytic Hydrogenolysis (

/Pd)
High (Neutral conditions)Moderate (Stable to TFA/Piperidine)70–80%[3]
Fmoc Base (e.g., 20% Piperidine)Moderate (Risk of side reactions)High60–65%[3]
Boc Acid (e.g., 95% TFA)Low (Ureido dehydration risk)HighVariable

Data synthesized from comparative bioconjugation yields and stability profiles[2][3].

Mechanistic Pathway & Workflow

G N1 L-Citrulline N2 Cbz-Protection (Cbz-OSu / NaHCO3) N1->N2 N3 Cbz-Cit-OH Building Block N2->N3 High Yield (>85%) N4 Peptide Coupling (HATU / DIPEA) N3->N4 N5 Protected Citrullinated Peptide Antigen N4->N5 Prevents Epimerization N6 Catalytic Hydrogenolysis (H2, Pd/C) N5->N6 Orthogonal Cleavage N7 Purified Citrullinated Antigen N6->N7 Neutral Conditions

Caption: Workflow for synthesizing citrullinated antigens using Cbz-protection.

Detailed Experimental Protocols

As a self-validating system, each protocol below integrates a specific causality insight to explain the why behind the chemistry, alongside an internal quality control checkpoint.

Protocol A: Synthesis of the Cbz-L-Citrulline Building Block

Objective: Prepare high-purity Cbz-Cit-OH for downstream antigen synthesis.

  • Causality Insight: Utilizing2 instead of traditional benzyl chloroformate (Cbz-Cl) prevents the formation of dipeptide byproducts and avoids harsh acylating conditions that could compromise the citrulline starting material[2].

  • Self-Validation Checkpoint: HPLC monitoring must confirm the absence of L-Citrulline before acidification to ensure complete conversion.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of L-Citrulline and 12.0 mmol of

    
     in 50 mL of deionized water.
    
  • Dissolve 10.5 mmol of Cbz-OSu in 50 mL of acetone.

  • Add the Cbz-OSu solution dropwise to the aqueous L-Citrulline solution over 30 minutes under continuous magnetic stirring at room temperature (20–25°C).

  • Stir the reaction mixture for 12 hours. Monitor completion via TLC (Ninhydrin stain; starting material should be absent).

  • Evaporate the acetone under reduced pressure. Wash the remaining aqueous phase with diethyl ether (2 × 30 mL) to remove unreacted Cbz-OSu.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl, precipitating the Cbz-Cit-OH.

  • Extract the product with Ethyl Acetate (3 × 50 mL), dry over anhydrous

    
    , and concentrate in vacuo to yield a white crystalline solid.
    
Protocol B: Integration into Peptide Antigens via Hybrid SPPS

Objective: Couple Cbz-Cit-OH to a growing peptide chain to form a citrullinated antigen.

  • Causality Insight: The use of3 is critical. Older reagents like EEDQ result in poor yields (20-25%) and severe epimerization at the citrulline stereocenter (diastereomer ratios of 3:1 to 8:1). HATU facilitates rapid amide bond formation, boosting yields to 85-95% and yielding a single diastereomer[3].

  • Self-Validation Checkpoint: A negative Kaiser test (yellow color) post-coupling confirms the complete acylation of the sterically hindered primary amine.

Step-by-Step Methodology:

  • Swell the resin-bound peptide (containing the sequence up to the citrulline insertion site) in DMF for 30 minutes.

  • In a separate vial, pre-activate 3.0 equivalents of Cbz-Cit-OH and 2.9 equivalents of HATU in DMF.

  • Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to form the active ester.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Perform global deprotection/cleavage from the resin using a standard TFA cocktail. The Cbz group will remain completely intact on the citrulline residue.

  • To remove the Cbz group, dissolve the cleaved peptide in Methanol/DCM (2:1) and perform catalytic hydrogenolysis using 10% Pd/C under an

    
     atmosphere for 5 hours[3]. Filter through Celite and lyophilize.
    
Protocol C: Enzymatic Validation of Citrullinated Antigens

Objective: Validate the activity of PAD enzymes used to generate native citrullinated antigens in vitro.

  • Causality Insight: To monitor PAD-mediated citrullination, 1. The N-terminal Cbz group mimics the upstream peptide backbone, ensuring enzyme recognition. Trypsin readily cleaves the Arg derivative to release fluorescent AMC, but fails to cleave the citrullinated product (Cbz-Cit-AMC). This differential cleavage provides a self-validating system for citrullination[1].

  • Self-Validation Checkpoint: A lack of fluorescence spike upon trypsin addition confirms 100% successful citrullination by the PAD enzyme.

Step-by-Step Methodology:

  • Incubate 50 µM of Cbz-Arg-AMC with the target PAD enzyme in reaction buffer (100 mM Tris-HCl, pH 7.6, 10 mM

    
    , 2 mM DTT) for 1 hour at 37°C.
    
  • Quench the PAD reaction by adding EDTA to a final concentration of 50 mM to chelate the essential calcium ions.

  • Add 1 µg of Trypsin to the reaction mixture and incubate for 15 minutes at 37°C.

  • Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). A baseline fluorescence indicates successful conversion to Cbz-Cit-AMC, whereas high fluorescence indicates unreacted Cbz-Arg-AMC[1].

Data Presentation: Quality Control & Validation

To ensure the trustworthiness of the synthesized citrullinated antigens before deployment in diagnostic assays (e.g., ELISA for ACPA detection), rigorous analytical validation is required.

Table 2: Analytical Validation Parameters for Citrullinated Antigens
Analytical MethodTarget MetricAcceptance CriteriaRationale
High-Resolution Mass Spectrometry (HRMS) Mass Shift+0.984 Da (Arg to Cit conversion)Confirms exact molecular weight and verifies the loss of the imino group[4].
RP-HPLC Purity & Diastereomeric Excess>95% single peakEnsures absence of epimerized citrulline byproducts caused by inefficient coupling[3].
Fluorescence Assay Trypsin Resistance<5% AMC releaseValidates that the arginine residue was fully converted to citrulline, preventing false positives[1].

References

  • Source: smolecule.
  • Source: nih.
  • Methods for the Detection of Peptidylarginine Deiminase (PAD)
  • Source: nih.

Sources

Optimized Strategies for Cbz Removal in Citrulline-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for Deprotection of Cbz Group from Citrulline Residues Content Type: Detailed Application Note & Protocols Audience: Synthetic Organic Chemists, Peptide Scientists, and Drug Discovery Researchers.

Strategic Analysis: The Citrulline Challenge

Citrulline (Cit) is a non-proteinogenic amino acid characterized by a ureido (urea) side chain (


). In peptide synthesis, particularly solution-phase synthesis, the 

-amine is frequently protected with a Benzyloxycarbonyl (Cbz or Z) group.

The deprotection of Cbz-Cit-OH or Cbz-Cit-peptide intermediates presents a specific chemoselective challenge:

  • Urea Sensitivity: While the urea group is relatively stable, it can undergo intramolecular cyclization (forming hydantoins) or dehydration (forming ornithine derivatives) under harsh acidic conditions often used for Cbz removal (e.g., HBr/AcOH).

  • Catalyst Poisoning: The urea moiety can coordinate with palladium catalysts, potentially slowing down standard hydrogenolysis.

  • Solubility: Citrulline residues increase peptide polarity and aggregation, often requiring specific solvent systems during deprotection to ensure complete conversion.

This guide prioritizes Catalytic Hydrogenolysis and Transfer Hydrogenation as the gold-standard methods, preserving the integrity of the labile citrulline side chain while efficiently removing the Cbz group.

Method A: Catalytic Hydrogenolysis (Standard Protocol)

This is the preferred method for removing N-Cbz groups from citrulline. It proceeds under neutral or mild acidic conditions, avoiding the degradation of the urea side chain.

Mechanistic Insight

The reaction involves the adsorption of the Cbz-peptide onto the Pd surface, followed by hydride transfer. The carbamate cleaves to form toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Critical Optimization: The addition of a weak acid (Acetic Acid) is strictly recommended for Citrulline peptides. It serves two purposes:

  • Protonation: It protonates the resulting free amine, preventing it from poisoning the Pd catalyst.

  • Solubility: It disrupts urea-mediated hydrogen bonding, keeping the peptide in solution.

Graphviz Diagram: Hydrogenolysis Mechanism

Hydrogenolysis cluster_conditions Optimized Conditions Start Cbz-Cit-Peptide Pd_Complex Pd-Complex (Adsorption) Start->Pd_Complex Pd/C, H2 Cleavage Bond Cleavage Pd_Complex->Cleavage Hydride Transfer Intermed Carbamic Acid Intermediate Cleavage->Intermed Byproducts Toluene + CO2 Cleavage->Byproducts Products H-Cit-Peptide (Free Amine) Intermed->Products -CO2 (Spontaneous) Cond Solvent: MeOH/AcOH (9:1) Catalyst: 10% Pd/C Pressure: 1 atm (Balloon)

Caption: Mechanism of Pd-catalyzed Cbz cleavage emphasizing the spontaneous decarboxylation step.

Experimental Protocol

Reagents:

  • Substrate: Cbz-Cit-Peptide (1.0 equiv)

  • Catalyst: 10% Pd on Activated Carbon (wet support preferred for safety)

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH) [9:1 v/v]

  • Hydrogen Source:

    
     gas (balloon)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the Cbz-Cit-peptide in the MeOH/AcOH mixture. Ensure the concentration is approximately 0.05 M to 0.1 M. If solubility is poor, add small amounts of Water or DMF, but maintain the acidic environment.

  • Inerting: Flush the reaction vessel with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight relative to substrate). Safety Note: Pd/C is pyrophoric. Add it to the wet solution or use a water-wet paste.

  • Hydrogenation: Evacuate the vessel and backfill with

    
     gas (repeat 3 times). Attach a hydrogen balloon.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Monitoring: Check completion via TLC (ninhydrin stain) or HPLC. The disappearance of the UV-active Cbz peak and appearance of the free amine is diagnostic.

  • Workup:

    • Flush vessel with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

    • Note: The product will be an acetate salt. If the free base is required, neutralize with mild base (e.g.,

      
      ) during the next coupling step or via ion exchange, but avoid strong bases to protect the urea.
      

Method B: Catalytic Transfer Hydrogenation (CTH)

This method is ideal for scale-up or labs without hydrogen gas setups. It uses a hydrogen donor (Ammonium Formate or 1,4-Cyclohexadiene) and is often faster and more selective than gas-phase hydrogenation.

Why use CTH for Citrulline?
  • Speed: Often completes in <1 hour.[1]

  • Safety: No flammable gas cylinders.

  • Selectivity: Reduces the risk of over-reduction if other sensitive groups (like Trp) are present.

Experimental Protocol

Reagents:

  • Substrate: Cbz-Cit-Peptide (1.0 equiv)

  • Catalyst: 10% Pd/C (10% w/w)

  • Hydrogen Donor: Ammonium Formate (

    
    , 5.0–10.0 equiv)
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide in dry Methanol (0.1 M).

  • Inerting: Purge the flask with Nitrogen.

  • Catalyst Addition: Add the Pd/C catalyst carefully.

  • Donor Addition: Add Ammonium Formate in a single portion.

  • Reaction: Stir gently at RT.

    • Observation: Effervescence (release of

      
       and 
      
      
      
      ) may be observed.
    • Time: Reaction is usually complete in 30–60 minutes.

  • Workup: Filter through Celite and concentrate. The excess ammonium formate sublimes upon lyophilization or can be removed via desalting columns.

Critical Review: Acidolysis (HBr/AcOH)

Status: Not Recommended for Citrulline unless necessary.

While HBr in Acetic Acid is a classic method for Cbz removal, it poses risks for Citrulline:

  • Cyclization: Strong acid can catalyze the attack of the urea nitrogen onto the carbonyl, potentially forming hydantoin derivatives.

  • Dehydration: Risk of converting Citrulline to Ornithine analogs.

If Acidolysis is Unavoidable (e.g., presence of poisons like sulfur that stop hydrogenation):

  • Use TFMSA (Trifluoromethanesulfonic acid) / TFA cocktails with scavengers (Thioanisole) rather than HBr.

  • Keep reaction times short (<1 hour) and temperature strictly at 0°C.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureCatalytic Hydrogenolysis (

)
Transfer Hydrogenation (CTH)Acidolysis (HBr/TFMSA)
Citrulline Stability Excellent Excellent Moderate/Risky
Reaction Rate Moderate (2-6 h)Fast (0.5-1 h)Fast (0.5-1 h)
Safety Flammability Risk (

)
High (Solid reagents)Corrosive
Scale-up GoodExcellentModerate
Cost LowLowMedium
Troubleshooting Guide
ProblemProbable CauseSolution
Incomplete Deprotection Catalyst Poisoning (Urea/Sulfur)Increase catalyst loading to 20%; Wash catalyst with dilute AcOH before use.
Precipitation Peptide AggregationSwitch solvent to HFIP (Hexafluoroisopropanol) or add 10% DMF/AcOH.
Side Product (M-18) Dehydration to OrnithineAcid concentration too high. Switch to neutral Hydrogenolysis or CTH.
Slow Reaction Steric HindranceUse "Pearlman's Catalyst" (

) instead of standard Pd/C.
Workflow Decision Tree

DecisionTree Start Start: Cbz-Cit-Peptide CheckSulfur Does peptide contain Cys or Met (Sulfur)? Start->CheckSulfur NoSulfur No Sulfur CheckSulfur->NoSulfur No YesSulfur Yes (Sulfur poisons Pd) CheckSulfur->YesSulfur Yes MethodA Method A: Catalytic Hydrogenolysis (MeOH/AcOH) NoSulfur->MethodA Standard MethodB Method B: Transfer Hydrogenation (NH4-Formate) NoSulfur->MethodB Speed/Scale MethodC Method C: Acidolysis (TFMSA/TFA) *Strict 0°C* YesSulfur->MethodC Last Resort

Caption: Decision matrix for selecting the optimal deprotection route based on peptide composition.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz stability and cleavage conditions).

  • Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate and palladium/carbon.[3] Synthesis, 1980(11), 929-932. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][5][6][7][8][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Detailed review including urea side-chain stability). Link

  • Makisumi, S., et al. (1964). Synthesis of Citrulline Peptides. Nature, 204, 582-583. (Foundational work on Citrulline peptide synthesis and Z-group removal). Link

  • Gong, Y., et al. (2022). Practical Guide to Chemical Synthesis of Peptides containing Citrulline. Journal of Peptide Science. (Modern protocols for Citrulline handling).

Sources

incorporating Cbz-Citrulline into FRET-based enzyme assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The quantification of Peptidylarginine Deiminase (PAD) activity is critical in drug development for Rheumatoid Arthritis (RA), Multiple Sclerosis, and oncology. PADs catalyze the conversion of Arginine (Arg) to Citrulline (Cit) via hydrolysis, a reaction that is electrically neutral and difficult to monitor in real-time using standard spectrophotometry.

The Challenge: Unlike proteases, PADs do not cleave peptide bonds; they modify the side chain (Guanidinium


 Urea). Consequently, standard FRET (Förster Resonance Energy Transfer) designs—which rely on peptide bond cleavage to separate a donor from a quencher—are not directly applicable to PADs alone.

The Solution: This guide details the Trypsin-Coupled FRET Assay . This methodology exploits the strict substrate specificity of Trypsin, which cleaves C-terminal to Arginine but is completely inactive against Citrulline.

The Role of Cbz-Citrulline: To validate this assay, researchers must incorporate Cbz-Citrulline (N-alpha-benzyloxycarbonyl-L-citrulline) to synthesize a "Product Control" (FRET-Cit). This control is essential to:

  • Define the Assay Window: Establish the baseline fluorescence of the uncleavable product.

  • Validate Trypsin Specificity: Prove that the secondary enzyme (Trypsin) does not degrade the citrullinated species, ensuring that any signal loss is strictly due to PAD activity.

Mechanism of Action & Assay Logic

The assay relies on a "loss-of-signal" (or prevention of signal) mechanism when performed in a coupled format, or a "protection" mechanism in endpoint assays.

  • Substrate (FRET-Arg): A peptide containing Arginine flanked by a Fluorophore (Donor) and Quencher (Acceptor).

    • Action: Trypsin cleaves at Arg

      
       High Fluorescence.[1]
      
  • Reaction Product (FRET-Cit): The same peptide where PAD has converted Arg to Cit.

    • Action: Trypsin cannot cleave at Cit

      
       FRET remains intact 
      
      
      
      Low Fluorescence.

By incorporating Cbz-Citrulline into a synthetic peptide, you create the FRET-Cit standard to calibrate this differential.

Diagram 1: The Trypsin-Coupled PAD Assay Principle

PAD_Assay_Logic Substrate FRET-Arg Substrate (Cbz-Arg-AMC / FRET-Peptide) Intermediate Citrullinated Product (FRET-Cit) Substrate->Intermediate  Citrullination   Cleaved Cleaved Fragments (High Fluorescence) Substrate->Cleaved  Trypsin Treatment (No PAD Activity)   Intact Intact Peptide (Low Fluorescence) Intermediate->Intact  Trypsin Treatment (Blocked by Cit)   PAD PAD Enzyme (Ca2+ Dependent) PAD->Substrate Trypsin Trypsin (Sensor Enzyme) Trypsin->Substrate Trypsin->Intermediate

Figure 1: Logical flow of the coupled assay. PAD activity converts the Trypsin-susceptible FRET-Arg into the Trypsin-resistant FRET-Cit. Cbz-Citrulline is used to synthesize the "Intermediate" control to validate the "Intact" signal state.

Substrate Design & Synthesis

To perform this assay, you require two constructs.[2] The Cbz group is preferred as an N-terminal cap because it mimics the peptide backbone and prevents non-specific degradation by aminopeptidases that may contaminate crude lysates.

Table 1: Comparative Substrate Specifications
ComponentFRET-Arg (Active Substrate) FRET-Cit (Control Standard)
Primary Role Measures PAD activity (Arg

Cit conversion).
Negative Control: Validates Trypsin resistance.
Core Residue L-Arginine (Arg)Cbz-L-Citrulline (Cit)
Synthesis Reagent Fmoc-Arg(Pbf)-OH or Cbz-Arg-OHCbz-Cit-OH (Direct incorporation)
FRET Pair (Example) Abz (Donor) ... Tyr(3-NO2) (Quencher)Abz (Donor) ... Tyr(3-NO2) (Quencher)
Sequence Structure Abz-Arg -Tyr(3-NO2)-NH2Abz-Cit -Tyr(3-NO2)-NH2
Trypsin Response Rapid Cleavage (

)
No Cleavage (Stable FRET)

Synthesis Note: When synthesizing the control, Cbz-Citrulline is often used directly as the N-terminal building block (if the sequence is short, e.g., Cbz-Cit-AMC) or incorporated via SPPS using Fmoc-Cit-OH followed by N-terminal capping if a longer linker is required.

Detailed Experimental Protocol

Phase A: Reagent Preparation
  • PAD Reaction Buffer: 50 mM HEPES (pH 7.6), 10 mM CaCl₂, 2 mM DTT.

    • Note: Calcium is strictly required for PAD activation.

  • Trypsin Developer Solution: 0.25% Trypsin-EDTA or Purified Trypsin in 50 mM Tris-HCl (pH 8.0).

    • Critical: Ensure Trypsin activity is standardized against a known Cbz-Arg-AMC standard.

  • Substrate Stocks: Dissolve FRET-Arg and FRET-Cit (Cbz-Cit control) in DMSO to 10 mM. Dilute to 50 µM working concentration in buffer.

Phase B: The Coupled Assay Workflow

This protocol uses a Discontinuous (Two-Step) format to maximize sensitivity and avoid kinetic competition between PAD and Trypsin.

Step 1: The PAD Reaction (Citrullination) [1][3][4]

  • In a black 96-well plate (low auto-fluorescence), add 5 µL of PAD Enzyme (or lysate) to 40 µL of PAD Reaction Buffer.

  • Add 5 µL of FRET-Arg Substrate (Final conc: 5 µM).

  • Control Wells:

    • No Enzyme Blank: Buffer + FRET-Arg.

    • Product Control: Buffer + FRET-Cit (Cbz-Cit) + PAD Enzyme. (This validates that PAD doesn't degrade the Cit peptide).

  • Incubate at 37°C for 15–60 minutes .

    • Mechanism:[4][5][6] PAD converts FRET-Arg

      
       FRET-Cit.
      

Step 2: Enzyme Stop & Developer Addition

  • Add 5 µL of EDTA (500 mM) to all wells.

    • Reason: Chelates Ca²⁺, instantly stopping PAD activity. This "locks" the ratio of Arg:Cit generated.

  • Add 50 µL of Trypsin Developer Solution .

  • Incubate at 37°C for 10–15 minutes .

Step 3: Signal Acquisition

  • Measure Fluorescence (Ex/Em depends on FRET pair, e.g., 320nm/420nm for Abz/Tyr-NO2 or 360nm/460nm for AMC).

  • Read Mode: Endpoint or Kinetic.

Phase C: Data Interpretation

The signal is inversely proportional to PAD activity.

  • High Fluorescence: Trypsin cleaved the substrate.

    
     Substrate remained Arginine.[6][7] 
    
    
    
    Low/No PAD Activity.
  • Low Fluorescence: Trypsin failed to cleave.

    
     Substrate became Citrulline. 
    
    
    
    High PAD Activity.
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Mix PAD + FRET-Arg Incubate Incubate 37°C (15-60 min) (Arg converts to Cit) Start->Incubate Stop Add EDTA (Stop PAD) Add Trypsin (Developer) Incubate->Stop Read Measure Fluorescence Stop->Read Result_High High Fluorescence (Cleavage Occurred) Read->Result_High Substrate is Arg Result_Low Low Fluorescence (Cleavage Blocked) Read->Result_Low Substrate is Cit Interpretation_1 Conclusion: PAD Inactive or Inhibited Result_High->Interpretation_1 Interpretation_2 Conclusion: PAD Active (Citrullination) Result_Low->Interpretation_2

Figure 2: Step-by-step workflow. The inversion of signal (Low Signal = High Activity) is the defining characteristic of this assay.

Validation: The "Self-Validating" System

To ensure scientific integrity (E-E-A-T), you must run the Cbz-Cit Control alongside your samples.

The "Cbz-Cit" Control Experiment: Run the protocol exactly as above, but use the FRET-Cit peptide (synthesized with Cbz-Citrulline) instead of FRET-Arg.

  • Expected Result: Low Fluorescence (Background levels).

  • Why? Trypsin should not cleave it.

  • Failure Mode: If you see High Fluorescence in this control, your Trypsin is non-specific (impurity) or the Cbz-Cit synthesis failed (e.g., contamination with Arg). This control prevents false negatives.

References

  • Wildeman, N. M., & Pires, M. M. (2013). Facile Fluorescence-Based Detection of Peptidylarginine Deiminase Activity. ChemBioChem.

    • Core Reference: Establishes the Trypsin-coupled fluorescence methodology for PADs.
  • Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs. Biochemistry.[5][6][8]

    • Mechanistic Support: Details the substr
  • Causey, C. P., & Thompson, P. R. (2008). An Improved Synthesis of Haloacetamidine-Based Inactivators of Protein Arginine Deiminase 4 (PAD4). Tetrahedron Letters.

    • Synthesis Context: Discusses the chemical handling of Citrulline deriv
  • AnaSpec Application Note. FRET Peptides for MMP and PAD Assays.

    • Commercial Validation: Verifies the availability of FRET pairs comp

Note: Ensure all peptide synthesis involving Cbz-Citrulline utilizes anhydrous conditions to prevent urea cycle degradation during coupling steps.

Sources

Application Notes and Protocols for Bioconjugation Techniques Involving Cbz-Citrulline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Cbz-Citrulline in Advanced Bioconjugation

For researchers, scientists, and drug development professionals, the quest for precision and control in bioconjugation is paramount. The ability to link potent molecules, such as cytotoxic drugs, to specific biomolecules, like antibodies, has revolutionized targeted therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Within the sophisticated architecture of ADCs, the linker is a critical component that dictates stability in circulation and the conditional release of the payload at the target site.

Citrulline, a non-proteinogenic amino acid, has emerged as a key component of enzymatically cleavable linkers due to its recognition by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. The benzyloxycarbonyl (Cbz or Z) group, a classic amine protecting group, plays a crucial role in the synthesis of these citrulline-containing linkers. Its stability under various reaction conditions and the well-established methods for its removal make it an invaluable tool for chemists synthesizing complex bioconjugates.[1][2]

This guide provides an in-depth exploration of bioconjugation techniques involving Cbz-Citrulline derivatives, with a focus on the widely used Valine-Citrulline (Val-Cit) dipeptide linker. We will delve into the synthetic strategies, conjugation methodologies, and characterization techniques that are essential for the successful development of ADCs and other targeted therapies.

The Cornerstone of ADC Linker Technology: The Val-Cit-PABC System

The most prevalent application of Cbz-Citrulline derivatives in bioconjugation is in the synthesis of the Val-Cit-PABC linker. This system is a gold standard for protease-cleavable linkers in ADCs.[3][4] It is comprised of three key components:

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease.[5] This ensures that the linker remains stable in the bloodstream and only releases the payload upon internalization into the target cell.

  • p-Aminobenzyl Carbamate (PABC) Spacer: This self-immolative spacer is crucial for the "traceless" release of the payload.[6] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC spacer undergoes a spontaneous 1,6-elimination, releasing the unmodified, fully active drug.

  • Maleimide Group: This functional group is commonly used for conjugation to the antibody via reaction with the thiol groups of cysteine residues.

The Cbz group is instrumental in the synthesis of this linker, protecting the amine group of valine during the coupling reactions.

Workflow for ADC Synthesis using Cbz-Val-Cit-PABC Linker

The following diagram illustrates the overall workflow for the synthesis of an ADC using a Cbz-protected Val-Cit-PABC linker.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Cbz-Val-Cit-PABC_Synthesis Synthesis of Cbz-Val-Cit-PABC-Payload Conjugation Conjugation Cbz-Val-Cit-PABC_Synthesis->Conjugation Antibody_Reduction Antibody Reduction Antibody_Reduction->Conjugation Purification Purification Conjugation->Purification Characterization ADC Characterization Purification->Characterization

Caption: Overall workflow for ADC synthesis.

Part 1: Synthesis of the Cbz-Protected Linker-Payload

The synthesis of the Cbz-Val-Cit-PABC-Payload is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

Protocol 1: Synthesis of Cbz-Val-Cit-PABC-Payload

This protocol outlines a general procedure for the synthesis of a Cbz-protected Val-Cit-PABC linker conjugated to a payload.

Materials:

  • Cbz-Valine

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABA)

  • Payload with a reactive functional group (e.g., a hydroxyl or amine group)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM)

  • Maleimide-containing moiety (e.g., MC-OSu)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Step-by-Step Methodology:

  • Synthesis of Cbz-Val-Cit:

    • Activate the carboxylic acid of Cbz-Valine using a coupling reagent like HATU in the presence of a base such as DIPEA.

    • React the activated Cbz-Valine with the amino group of L-Citrulline to form the dipeptide Cbz-Val-Cit.

    • Purify the product by column chromatography.

  • Coupling of Cbz-Val-Cit to PABC:

    • Activate the carboxylic acid of Cbz-Val-Cit.

    • React the activated dipeptide with p-aminobenzyl alcohol to form Cbz-Val-Cit-PABA.

    • Purify the product.

  • Attachment of the Payload:

    • The method for attaching the payload will depend on the functional groups present on both the payload and the PABC spacer. For payloads with a hydroxyl group, a carbonate linkage can be formed.

    • Activate the hydroxyl group of the PABC moiety with a reagent like p-nitrophenyl chloroformate.

    • React the activated PABC with the hydroxyl group of the payload to form the Cbz-Val-Cit-PABC-Payload conjugate.

    • Purify the final linker-payload construct.

  • Introduction of the Maleimide Group:

    • The Cbz group is typically removed at this stage via catalytic hydrogenolysis (see Protocol 3).[7]

    • The deprotected amine of the valine residue is then reacted with a maleimide-containing reagent, such as 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu), to introduce the maleimide functionality for antibody conjugation.[7]

Causality Behind Experimental Choices:

  • The use of coupling reagents like HATU minimizes racemization at the stereogenic centers of the amino acids.[7]

  • The Cbz group is chosen for its stability during the coupling reactions and the ease of its selective removal without affecting other parts of the molecule.[1][2]

Part 2: Antibody Preparation and Conjugation

The conjugation of the linker-payload to the antibody is a critical step that determines the drug-to-antibody ratio (DAR), a key quality attribute of an ADC.

Protocol 2: Antibody Reduction and Conjugation

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation with the maleimide-functionalized linker-payload.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP, DTT)

  • Maleimide-functionalized linker-payload

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, tangential flow filtration)

Step-by-Step Methodology:

  • Antibody Reduction:

    • Dissolve the mAb in the reaction buffer.

    • Add a controlled molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds. The amount of reducing agent will determine the number of available thiol groups and thus the final DAR.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

  • Conjugation:

    • Immediately after reduction, add the maleimide-functionalized linker-payload to the reduced antibody solution. A slight molar excess of the linker-payload is typically used.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups and stop the conjugation reaction.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other impurities using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

Self-Validating System:

  • The progress of the reduction and conjugation steps can be monitored by analyzing small aliquots of the reaction mixture using techniques like hydrophobic interaction chromatography (HIC) to resolve species with different DARs.

Part 3: Cbz Deprotection Strategies

In some synthetic routes, the Cbz group may be removed after conjugation to the antibody. However, the more common approach is to deprotect the linker before introducing the maleimide group. The choice of deprotection method is critical to avoid degradation of the linker-payload or the antibody.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[1]

Materials:

  • Cbz-protected compound

  • Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Hydrogen source (e.g., hydrogen gas balloon or a hydrogenator)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

Step-by-Step Methodology:

  • Dissolve the Cbz-protected compound in a suitable solvent in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Alternative Deprotection: Acid-Mediated Cleavage

For substrates that are sensitive to catalytic hydrogenolysis (e.g., those containing other reducible functional groups), acid-mediated deprotection can be an alternative.[9] Reagents like HBr in acetic acid or trifluoroacetic acid (TFA) can be used. However, these conditions are generally harsher and may not be suitable for all molecules.

Part 4: Characterization of the Cbz-Citrulline Bioconjugate

Thorough characterization of the final ADC is essential to ensure its quality, efficacy, and safety.

Key Analytical Techniques:
Parameter to be MeasuredAnalytical TechniquePrinciple
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the increased hydrophobicity imparted by the conjugated drug-linker.
UV-Vis SpectroscopyThe DAR can be calculated from the absorbance of the ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance of the payload.
Mass Spectrometry (MS)Provides the exact mass of the ADC, allowing for the determination of the number of conjugated drug-linkers.
Purity and Aggregation Size-Exclusion Chromatography (SEC)Separates molecules based on their size, allowing for the detection of aggregates and fragments.
Confirmation of Conjugation Site Peptide Mapping with LC-MS/MSThe ADC is digested into smaller peptides, which are then analyzed by mass spectrometry to identify the specific cysteine or lysine residues that have been conjugated.
In Vitro Potency Cell-based Cytotoxicity AssaysThe cytotoxic activity of the ADC is evaluated against target cancer cell lines.
Enzymatic Cleavage In Vitro Cleavage AssaysThe ADC is incubated with Cathepsin B, and the release of the payload is monitored over time by HPLC or LC-MS.[5]
Diagram of the Enzymatic Cleavage Mechanism

Cleavage_Mechanism ADC Antibody-Val-Cit-PABC-Payload Cleavage Cleavage of Val-Cit Bond ADC->Cleavage Internalization Cathepsin_B Cathepsin B (in Lysosome) Cathepsin_B->Cleavage Intermediate Antibody-Val + H2N-PABC-Payload Cleavage->Intermediate Self_Immolation 1,6-Elimination (Self-Immolation) Intermediate->Self_Immolation Released_Payload Free Payload (Active Drug) Self_Immolation->Released_Payload

Caption: Mechanism of payload release from a Val-Cit-PABC linker.

Conclusion: A Versatile Tool for Targeted Therapeutics

The use of Cbz-Citrulline derivatives in bioconjugation, particularly in the context of ADC development, represents a mature and highly effective strategy. The Cbz protecting group provides the necessary stability and orthogonality for the synthesis of complex linker-payloads, while the citrulline-containing peptide ensures specific, enzymatic release of the therapeutic agent at the target site. The protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers and drug developers to harness the power of this versatile bioconjugation technique. As the field of targeted therapeutics continues to evolve, the principles and methodologies established around Cbz-Citrulline chemistry will undoubtedly remain a cornerstone of innovation.

References

  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC. (n.d.).
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (2025).
  • The Intracellular Release of Payloads from Valine-Citrulline Linkers: A Technical Guide - Benchchem. (2025).
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12).
  • Enzyme Cleavable Linker | ADC Services - BOC Sciences. (n.d.).
  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC. (n.d.).
  • Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC. (2018, June 28).
  • Application Notes and Protocols for TCO-PEG1-Val-Cit-PABC-OH Conjugation to Antibodies - Benchchem. (2025).
  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC. (n.d.).
  • Cleavable linkers in antibody–drug conjugates - David Spring's group. (2019, August 21).
  • Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide - Benchchem. (2025).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 4).
  • Modular and automated synthesis of oligonucleotide-small molecule conjugates for cathepsin B mediated traceless release of payloads - PMC. (n.d.).
  • Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates - RSC Publishing. (2024, May 16).
  • Current approaches for the purification of antibody-drug conjugates - PubMed. (2022, January 15).
  • Bioprocess development of antibody-drug conjugate production for cancer treatment - PLOS. (n.d.).
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. (2025, November 21).
  • US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents. (2020, November 19).
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (2025).
  • General Antibody Drug Conjugate Protocol - BroadPharm. (n.d.).
  • Buy Cbz-Citrulline. (2024, October 8).
  • Enzymatically Cleavable Linkers - Creative Biolabs. (n.d.).
  • Review of Antibody Drug Conjugate (ADC) Purification - BOC Sciences. (n.d.).
  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.).
  • Antibody Conjugation Protocol | AAT Bioquest. (n.d.).
  • CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents. (n.d.).
  • Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC (CAT#: OLY-1023-YS270). (n.d.).
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30).
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6).
  • Characterization of Monoclonal Antibodies Recognizing Citrulline-Modified Residues. (2022, March 10).
  • Identification and Characterization of Citrulline-modified Brain Proteins by Combining HCD and CID Fragmentation - PMC. (n.d.).
  • Citrulline containing peptides - US3250759A - Google Patents. (n.d.).

Sources

designing specific inhibitors for PAD4 using Cbz-Citrulline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design & Protocol for Specific PAD4 Inhibitors using Cbz-Ornithine/Citrulline Mimetic Scaffolds

Abstract

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent hydrolase central to the pathogenesis of Rheumatoid Arthritis (RA) and the formation of Neutrophil Extracellular Traps (NETosis).[1] This guide details the rational design, synthesis, and validation of small-molecule inhibitors targeting PAD4.[2] While the prompt references "Cbz-Citrulline scaffolds," effective irreversible inhibitors are typically designed as substrate mimetics (based on Cbz-Ornithine or Cbz-Arginine backbones) that trap the enzyme before product (citrulline) release. This note focuses on the "gold standard" haloacetamidine warhead strategy (e.g., Cl-Amidine), which utilizes a Cbz-capped scaffold to target the active site cleft.

Part 1: Rational Design Principles

The Mechanistic Basis

PAD4 catalyzes the conversion of peptidyl-arginine to peptidyl-citrulline via a hydrolytic mechanism involving a catalytic triad (Cys645, His471, Asp350).

  • Substrate Recognition: The guanidinium group of arginine binds deep in the acidic active site cleft.

  • Catalysis: Cys645 acts as a nucleophile, attacking the guanidinium carbon to form a tetrahedral intermediate, releasing ammonia.

  • Inhibition Strategy: To design a specific inhibitor, we replace the unreactive urea of citrulline (product) or the guanidine of arginine (substrate) with a reactive warhead that traps Cys645.

Scaffold Selection: The "Cbz" and "Ornithine" Logic

Although "Cbz-Citrulline" represents the enzymatic product, potent inhibitors like Cl-Amidine are constructed on a Cbz-Ornithine scaffold.

  • The Cbz Cap (

    
    -benzyloxycarbonyl):  This hydrophobic group occupies a specific pocket near the active site, mimicking the peptide backbone and providing binding affinity (
    
    
    
    ).
  • The Ornithine Linker: The side chain length of ornithine (3 carbons) combined with an acetamidine warhead perfectly mimics the length of the arginine side chain (4 carbons total including the guanidine head), positioning the reactive group adjacent to Cys645.

  • The Warhead (Haloacetamidine): A chloro- or fluoro-acetamidine group replaces the guanidine. It is isosteric to the substrate but contains a leaving group (halogen) that facilitates irreversible alkylation of the thiolate anion of Cys645.

Visualization: Mechanism of Inactivation

PAD4_Inhibition_Mechanism cluster_legend Key Interaction PAD4_Active PAD4 Active Site (Cys645-SH) Binding Non-Covalent Complex (Michaelis Complex) PAD4_Active->Binding + Inhibitor Inhibitor Cbz-Orn-Cl-Amidine (Scaffold) Inhibitor->Binding Intermediate Thioimidate Intermediate Binding->Intermediate Nucleophilic Attack (Cys645 -> Amidine C) Inactivated Irreversibly Inhibited PAD4-S-Alkyl-Enzyme Intermediate->Inactivated Halogen Displacement (Cl- Leaving Group) Desc The Cbz group anchors the inhibitor while the warhead traps Cys645.

Figure 1: Step-wise mechanism of PAD4 irreversible inactivation by haloacetamidine-based scaffolds.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize Cl-Amidine (


-Cbz-

-(2-chloro-1-iminoethyl)-L-ornithine amide) as a representative high-affinity probe.

Reagents:

  • 
    -Cbz-L-Ornithine (Starting material)
    
  • Ethyl chloroacetimidate hydrochloride (Warhead precursor)

  • Cesium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Methanol/DMF (Solvents)

Protocol:

  • Preparation of Imidate: If not commercially available, synthesize ethyl chloroacetimidate by reacting chloroacetonitrile with ethanol in the presence of HCl gas at 0°C.

  • Coupling Reaction:

    • Dissolve

      
      -Cbz-L-Ornithine (1.0 eq) in dry methanol (0.1 M).
      
    • Add Triethylamine (2.0 eq) to deprotonate the

      
      -amine.
      
    • Add Ethyl chloroacetimidate hydrochloride (1.5 eq) portion-wise.

    • Stir at Room Temperature (RT) for 16–24 hours under Argon.

    • Critical Checkpoint: Monitor reaction by TLC or LC-MS. The product should show a mass shift corresponding to the addition of the acetamidine group (+75 Da approx, minus leaving group).

  • Purification:

    • Concentrate the solvent in vacuo.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient (0% to 60% ACN).

    • Lyophilize fractions to obtain the white powder hydrochloride salt.

  • Characterization: Verify structure via

    
    -NMR and HRMS.
    

Part 3: Biochemical Validation Protocols

In Vitro Inhibition Assay (Fluorescence)

This assay measures the ability of the designed scaffold to inhibit the conversion of a fluorogenic substrate (Z-Arg-AMC).

Materials:

  • Enzyme: Recombinant Human PAD4 (10 nM final).

  • Substrate: Z-Arg-AMC (Cbz-Arg-7-amino-4-methylcoumarin).[1]

  • Buffer: 50 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM

    
    , 2 mM DTT.
    
  • Inhibitor: Serial dilutions of synthesized Cbz-scaffold (e.g., 0.1 nM to 100

    
    M).
    

Step-by-Step Protocol:

  • Pre-Incubation: In a black 96-well plate, mix 10

    
    L of PAD4 enzyme with 10 
    
    
    
    L of Inhibitor (at 2x concentration). Incubate for 15 minutes at 37°C .
    • Why? Irreversible inhibitors require time to covalently modify the active site.

  • Reaction Initiation: Add 20

    
    L of Substrate Master Mix (containing Z-Arg-AMC and 
    
    
    
    ).
  • Kinetic Readout: Immediately monitor fluorescence (

    
    ) every 30 seconds for 30 minutes.
    
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Determine

      
      .[3][4][5][6] For irreversible inhibitors, calculate 
      
      
      
      using the Kitz-Wilson method if time-dependent inhibition is observed.
Selectivity Profiling Table

To ensure the scaffold is specific to PAD4 and not other isoforms (PAD1/2), run the assay against other isoforms.

IsoformSubstrateCalcium Conc.[3][6][7][8]Expected

(Cl-Amidine)
Target Specificity Goal
PAD4 Z-Arg-AMC10 mM~5

M
< 1

M
PAD1 Z-Arg-AMC10 mM> 100

M
> 50-fold selectivity
PAD2 Z-Arg-AMC10 mM> 50

M
> 20-fold selectivity

Part 4: Cellular Efficacy (NETosis Assay)

Objective: Validate that the inhibitor permeates the cell membrane and blocks chromatin decondensation (NET formation) in neutrophils.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh blood using a density gradient (e.g., Polymorphprep). Resuspend in RPMI media (phenol red-free).

  • Seeding: Plate

    
     cells/well in a clear-bottom 96-well plate. Allow adhesion for 30 mins.
    
  • Treatment:

    • Add Inhibitor (10–100

      
      M) or Vehicle (DMSO).
      
    • Incubate for 1 hour at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (4

    
    M) or LPS to induce NETosis. Incubate for 3–4 hours.
    
  • Staining:

    • Add Sytox Green (impermeable DNA dye) to detect extracellular DNA (NETs).

    • Optionally, fix cells and immunostain for Citrullinated Histone H3 (H3Cit) .

  • Quantification: Measure fluorescence (

    
    ) or image using a high-content microscope.
    

Part 5: Experimental Workflow Diagram

Workflow Design Rational Design (Cbz-Orn Scaffold) Synth Chemical Synthesis (Imidate Coupling) Design->Synth Biochem Biochemical Screen (Z-Arg-AMC Assay) Synth->Biochem Biochem->Design Poor Potency (Refine Warhead) Selectivity Selectivity Profiling (PAD1/2/4) Biochem->Selectivity IC50 < 10uM Cellular Cellular Validation (NETosis/H3Cit) Selectivity->Cellular >10x Selectivity Lead Lead Candidate Cellular->Lead Blocks NETs

Figure 2: Screening cascade for identifying potent PAD4 inhibitors.

References

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry.[5] Link

  • Causey, C. P., et al. (2011). The development of haloacetamidine-based PAD inhibitors.[2][5][9] Journal of Medicinal Chemistry. Link

  • Lewis, H. D., et al. (2015). Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation.[4] Nature Chemical Biology. Link

  • Cayman Chemical. PAD4 Inhibitor Screening Assay Kit (AMC) Protocol.[1][6]Link

  • Knight, J. S., et al. (2013). Peptidylarginine deiminase inhibition is immunomodulatory and vasculoprotective in murine lupus.[5] Journal of Clinical Investigation. Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in Z-Cit-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory – Optimization of Z-Cit-OH Coupling & Yield Recovery

Executive Summary

The synthesis of peptides containing Z-Cit-OH (N-alpha-Benzyloxycarbonyl-L-citrulline) is a critical bottleneck in the production of cathepsin-cleavable linkers (e.g., Val-Cit-PAB) for Antibody-Drug Conjugates (ADCs).

Low yields in these reactions are rarely due to a single factor. They typically result from a convergence of steric hindrance , urea-mediated aggregation , and catalyst poisoning during deprotection. This guide deconstructs these failure modes and provides validated protocols to recover yield.

Module 1: The Chemistry (Coupling Dynamics)

The Core Issue: The ureido group (–NH–CO–NH2) on the Citrulline side chain is a neutral but potent hydrogen-bond donor. In non-polar or moderately polar solvents (DCM, THF), Z-Cit-OH undergoes rapid intermolecular hydrogen bonding, leading to early aggregation before the coupling reaction is complete. Furthermore, slow activation kinetics increase the window for epimerization (racemization) via the oxazolone mechanism.

Troubleshooting Protocol: Activation & Coupling
SymptomRoot CauseCorrective Action
Low Conversion (<40%) Aggregation of the activated ester; "Gelation" of reaction mixture.Switch solvent to DMF/DMSO (4:1) or add LiCl (0.4M) to disrupt H-bonds.
Epimerization (D-Cit) Slow activation allows oxazolone formation. Common with EDC/NHS or EEDQ.Mandatory: Switch to HATU/HOAt . These reagents stabilize the active ester (O-At) and accelerate aminolysis, outcompeting racemization.
Side Products (M+18) Hydrolysis of active ester due to wet solvent.Use anhydrous DMF (<50 ppm H2O). Citrulline intermediates are hygroscopic; dry under P2O5 before use.
The "Gold Standard" Coupling Protocol (Dubowchik Method Modified)

Reference: Adapted from Dubowchik et al. (2002) and modern CRO standards.

  • Dissolution: Dissolve Z-Cit-OH (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF/DMSO (9:1 v/v). Note: DMSO prevents aggregation.

  • Activation: Add HATU (0.95 eq) and DIPEA (2.0 eq). Stir for 2 minutes at 0°C. Do not use large excess of base; it promotes racemization.

  • Coupling: Add the amine component (e.g., PAB-OH or Val-OMe) (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–16 hours.

  • Monitoring: Monitor via RP-HPLC (C18 column). If gelation occurs, add more DMSO.

Module 2: The Physics (Solubility & Workup)

The Core Issue: Z-Cit-OH derivatives are amphiphilic. The Z-group is lipophilic, while the Citrulline urea is highly polar. This leads to "oiling out" during aqueous workups, trapping impurities.

Critical Decision Pathway: Workup Strategy

WorkupLogic Start Reaction Complete CheckSolubility Is Product Soluble in EtOAc? Start->CheckSolubility Yes Standard Extraction (Wash w/ 10% Citric Acid) CheckSolubility->Yes No Product Precipitated/Gelled CheckSolubility->No Purification Reverse Phase Flash (C18, H2O/MeCN + 0.1% TFA) Yes->Purification Crude Oil AltWorkup 1. Evaporate DMF (High Vac) 2. Triturate w/ Et2O or DCM 3. Filter Solids No->AltWorkup Switch Strategy AltWorkup->Purification Crude Solid

Figure 1: Decision matrix for workup of Z-Cit-OH coupled products. Note that Citrulline peptides often resist standard extraction.

Module 3: Deprotection (Z-Group Removal)

The Core Issue: Hydrogenolysis (H2, Pd/C) is the standard method to remove the Z group. However, the urea side chain of Citrulline can poison the Palladium catalyst by adsorbing to the metal surface, halting the reaction.

Troubleshooting Guide: Hydrogenolysis Stalls
IssueMechanismSolution
Reaction Stalls at 50% Urea nitrogen or free amine product poisons Pd surface.Acidic Spiking: Add 1.0 eq of HCl (in dioxane) or Acetic Acid to the methanol solvent. Protonation reduces catalyst binding.
Slow Kinetics Low solubility of Z-Cit peptide in MeOH/EtOH.Use DMF/MeOH (1:1) or TFE (Trifluoroethanol) as solvent.
Side Reaction: Methylation Reductive alkylation of the new amine by Methanol (rare but possible on active Pd).Switch solvent to Ethanol or THF/Water .

Synthesis Workflow: Val-Cit-PAB Linker

The following diagram illustrates the optimized industrial route for the Val-Cit-PAB linker, highlighting where Z-Cit-OH is typically introduced and the critical control points.

ValCitWorkflow Start Z-Val-OH + H-Cit-OH (Fragment Condensation) Step1 Coupling (Mixed Anhydride) Isobutyl Chloroformate Start->Step1 1. Activation Inter1 Z-Val-Cit-OH Step1->Inter1 2. Yield ~70% Step2 Coupling to PAB-OH (EEDQ or HATU) Inter1->Step2 3. Critical Step (Aggregation Risk) Inter2 Z-Val-Cit-PAB-OH Step2->Inter2 4. Yield ~60% Step3 Activation (Bis-nitrophenyl carbonate) Inter2->Step3 5. Carbonate Formation Product Z-Val-Cit-PAB-PNP (Linker Ready) Step3->Product Warn1 Warning: Citrulline Epimerization Risk Warn1->Step2

Figure 2: Workflow for Val-Cit-PAB linker synthesis. The coupling of Z-Val-Cit-OH to PAB-OH (Step 2) is the most yield-sensitive step.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for Z-Cit-OH coupling? A: It is not recommended. EDC/NHS activation is relatively slow compared to the rate of urea side-chain interference and aggregation. HATU or COMU are preferred because the resulting ester is more reactive and the reaction completes before aggregation precipitates the intermediate.

Q: My product is stuck in the aqueous layer during extraction. What do I do? A: Citrulline peptides are highly polar. Saturate the aqueous layer with NaCl (brine) and use n-Butanol or THF/EtOAc (1:1) for extraction. Alternatively, skip liquid-liquid extraction and purify the crude reaction mixture directly via Reverse Phase (C18) Flash Chromatography .

Q: Why do I see a +26 Da impurity in Mass Spec? A: This is likely the N-acylurea byproduct, a rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC/DIC) without sufficient additives. Ensure you are using HOAt/HOBt, or switch to uronium salts (HATU).

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioorganic & Medicinal Chemistry Letters.

  • Bachem. (2024). "Peptide Coupling Reagents: A Guide to Efficiency and Racemization." Bachem Technical Guides.

  • Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.
  • Sajiki, H., et al. (2006). "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters. (Reference for catalyst poisoning mechanisms).

preventing urea side reactions when activating Cbz-Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide & ADC Linker Synthesis . This hub is specifically designed for drug development professionals and synthetic chemists encountering challenges during the activation and coupling of Cbz-Citrulline (N-α-Carbobenzyloxy-L-citrulline).

Citrulline is a critical non-proteinogenic amino acid used extensively in cleavable Antibody-Drug Conjugate (ADC) linkers (e.g., Val-Cit-PAB)[]. However, its ureido side chain (–NH–CO–NH₂) is highly susceptible to side reactions during C-terminal activation. This guide provides causal explanations, diagnostic tools, and self-validating protocols to ensure high-yield, epimer-free couplings.

📊 Diagnostic Data Center: Mass Spectrometry Troubleshooting

When a Cbz-Citrulline coupling fails, mass spectrometry (LC-MS or MALDI-TOF) is your primary diagnostic tool. Compare your crude mass shifts against this quantitative diagnostic table to identify the root cause.

Observed Mass Shift (Da)Structural AlterationMechanistic CauseRecommended Prevention
-18.01 Dehydration to Cyanamide (-C≡N) or CarbodiimideExcess carbodiimide (DIC/EDC) acts as a dehydrating agent on the urea side chain[2].Switch to EEDQ or ensure 1.0 eq of highly reactive additives (OxymaPure/HOAt).
+40.03 Oxazoline ring closure or Matrix AdductUrea oxygen attacks activated halogens, or acetone in MALDI matrix forms an artifact[2].Pre-mix amine with acid before activation; switch MALDI matrix to Methanol.
-17.03 Loss of Ammonia (-NH₃)Intramolecular cyclization forming an ornithine lactam derivative.Minimize pre-activation time (< 1 minute). Keep reaction at 0°C.
±0.00 (RT Shift)Epimerization (L-Cit to D-Cit)Base-catalyzed oxazolone formation during slow coupling[3].Use Cbz-protection (base-stable) and replace DIPEA with 2,4,6-collidine.

💡 Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing a massive -18 Da byproduct when using DIC/HOBt to activate Cbz-Citrulline? The Causality: The urea side chain of citrulline is nucleophilic. When you use strong dehydrating agents like N,N'-Diisopropylcarbodiimide (DIC) without an incoming amine immediately present, the carbodiimide will strip a molecule of water from the urea group, converting it into a cyanamide (-NH-C≡N). The Fix: You must outcompete the dehydration kinetics. Either use a non-dehydrating coupling agent like EEDQ, or if using DIC, pre-mix your Cbz-Citrulline and the incoming amine before adding the coupling reagent.

Q2: I am synthesizing a Val-Cit-PAB linker. My LC-MS shows the correct mass, but I have two distinct peaks on HPLC. What happened? The Causality: You are observing epimerization at the C-alpha position of the citrulline residue. During activation, the intermediate can cyclize into an oxazolone. If the coupling to the bulky p-aminobenzyl alcohol (PAB-OH) is slow, the oxazolone undergoes base-catalyzed enolization, resulting in a mixture of L-Cit and D-Cit diastereomers[3]. The Fix: This is a known issue when using Fmoc-Citrulline with HATU/DIPEA, as the basic conditions required for HATU also promote Fmoc deprotection and epimerization. Switching to Cbz-Citrulline is the definitive solution, as the Cbz group is completely stable to the basic coupling conditions, allowing you to push the reaction to completion without racemization[3].

Q3: Why is EEDQ considered the "Gold Standard" for Citrulline coupling? The Causality: N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) operates via a completely different mechanism than uronium (HATU) or carbodiimide (DIC) reagents. EEDQ reacts with the carboxylic acid to form a transient mixed ethyl carbonic anhydride. This intermediate is highly reactive toward amines but lacks the thermodynamic driving force to dehydrate the urea side chain[4].

🔬 Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints that allow you to verify the success of the reaction in real-time before proceeding to the next step.

Protocol A: EEDQ-Mediated Solution-Phase Coupling of Cbz-Val-Cit-OH to PAB-OH

This is the optimal method for ADC cleavable linker synthesis, avoiding both dehydration and epimerization.

  • Preparation: In an oven-dried flask under nitrogen, dissolve Cbz-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (PAB-OH) (1.2 eq) in a 2:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to a concentration of 0.1 M.

    • Validation Checkpoint 1: Visually inspect the flask. PAB-OH can be stubborn to dissolve. Sonicate for 5 minutes if the solution is not perfectly clear. A turbid solution will artificially slow coupling kinetics.

  • Activation: Add EEDQ (1.5 eq) in one portion. The reaction must be protected from light (wrap the flask in aluminum foil) as EEDQ is light-sensitive[5].

  • Reaction Monitoring: Stir at room temperature for 16 hours.

    • Validation Checkpoint 2: At t=14 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run LC-MS. You should observe the product mass [M+H]+ and <5% of the Cbz-Val-Cit-OH starting material. If starting material >10%, add an additional 0.5 eq of EEDQ and stir for 4 more hours[6].

  • Workup: Remove volatiles under reduced pressure. Triturate the resulting residue vigorously with cold diethyl ether (50 mL) for 30 minutes.

  • Isolation: Filter the white precipitate. The EEDQ byproducts (quinoline and ethanol) remain highly soluble in ether, leaving the pure Cbz-Val-Cit-PAB-OH on the filter paper.

Protocol B: HATU-Mediated Coupling (When EEDQ is unavailable)

If you must use HATU, you must alter the standard addition order to prevent intramolecular lactam formation.

  • Pre-Mixing: Dissolve Cbz-Citrulline (1.0 eq), the incoming amine (1.1 eq), and HOAt (1.0 eq) in anhydrous DMF at 0°C.

    • Validation Checkpoint 1: Ensure the amine is fully dissolved before adding any base or coupling reagent. This ensures the nucleophile is immediately available the millisecond the active ester forms.

  • Base Addition: Add 2,4,6-collidine (2.5 eq). Do not use DIPEA, as its strong basicity promotes oxazolone-mediated epimerization.

  • Activation: Add HATU (1.05 eq) dropwise as a solution in DMF over 5 minutes.

  • Quenching: After 2 hours at room temperature, quench the reaction with a 10% aqueous citric acid solution to protonate the remaining base and crash out the Cbz-protected peptide.

🗺️ Pathway Visualizations

The following diagrams illustrate the mechanistic pathways of citrulline activation, highlighting the causality behind reagent selection.

CitrullineActivation A Cbz-Citrulline B Activated Ester (O-Acylisourea / OBt) A->B Coupling Reagent (e.g., DIC, HATU) C Target Conjugate (Amide Bond) B->C + Amine (Fast) Optimal Conditions D Cyanamide Byproduct (-18 Da) B->D Excess Carbodiimide Dehydration E Lactam / Hydantoin (Cyclization) B->E Intramolecular Attack (Slow amine addition)

Mechanistic divergence of Cbz-Citrulline activation: desired amidation vs. urea side reactions.

EEDQMechanism A Cbz-Citrulline + Amine B EEDQ Addition (No pre-activation) A->B C Mixed Carbonic Anhydride (Transient) B->C - Ethanol D Clean Amide Product (No Urea Dehydration) C->D + Amine - Quinoline - CO2

EEDQ-mediated coupling bypasses highly reactive intermediates, preventing urea dehydration.

📚 References

  • N. N. et al. "Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ResearchGate Community. "Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass?" ResearchGate. Available at:[Link]

  • ACS Omega. "Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates." American Chemical Society. Available at:[Link]

Sources

Technical Support Center: N-alpha-Cbz-L-citrulline Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CIT-CBZ-OPT-001 Subject: Resolving Steric Hindrance & Coupling Inefficiency with N-alpha-Cbz-L-citrulline Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Overview

The Problem: Users frequently report "steric hindrance" when coupling N-alpha-Cbz-L-citrulline (Cbz-Cit-OH) . While the Carbobenzyloxy (Cbz) group is moderately bulky, the root cause of coupling failure is rarely simple steric obstruction.

The Reality: The failure is typically a synergistic effect of three factors:

  • Urea-Mediated Aggregation: The citrulline side chain (

    
    -ureido group) is a potent hydrogen bond donor/acceptor. It forms intermolecular H-bond networks (β-sheet-like structures) that "gel" the reaction mixture, physically blocking reagent access.
    
  • Electronic Deactivation: The Cbz carbamate pulls electron density, reducing the nucleophilicity of the amine if Cbz-Cit is the nucleophile (amine component), or simply adding bulk if it is the electrophile (carboxyl component).

  • Side-Chain Cyclization: The urea oxygen can attack the activated carboxylate, forming a cyclic oxazoline or hydantoin derivative, terminating the chain.

The Solution: We must shift from standard coupling protocols to High-Efficiency/Chaotropic Conditions .

Critical Troubleshooting Workflows

Module A: The Decision Matrix

Before altering your synthesis, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield with Cbz-Cit-OH CheckMass Step 1: Check Mass Spec of Crude Product Start->CheckMass MassCorrect Mass Correct (Low Yield) CheckMass->MassCorrect Target Peak Found MassWrong Mass Incorrect (+40 Da or -18 Da) CheckMass->MassWrong Unexpected Peaks Aggregation Diagnosis: Aggregation/Steric Shielding MassCorrect->Aggregation SideReaction Diagnosis: Urea Cyclization/Attack MassWrong->SideReaction SolnAgg ACTION: 1. Switch Solvent to NMP 2. Add 0.4M LiCl 3. Microwave (50°C) Aggregation->SolnAgg SolnSide ACTION: 1. Reduce Activation Time (<1 min) 2. Switch to COMU/Oxyma 3. Lower Base Equivalents SideReaction->SolnSide

Figure 1: Diagnostic decision tree for isolating the root cause of coupling failure.

Optimized Experimental Protocols

Protocol 1: The "Chaotropic Shotgun" (For Aggregation/Sterics)

Use this when the reaction mixture is viscous, cloudy, or yield is simply low.

Rationale: Standard DMF promotes


-sheet formation. NMP (N-methylpyrrolidone) breaks these interactions better. Lithium Chloride (LiCl) acts as a chaotrope, disrupting hydrogen bonds within the Citrulline urea network.
ComponentStandard ProtocolOptimized Protocol
Solvent DMF (Dimethylformamide)NMP (N-methylpyrrolidone)
Additive None0.4 M LiCl (dissolved in NMP)
Coupling Reagent HBTU or DICHATU or COMU
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Collidine)
Temperature Room Temp (25°C)50°C (Microwave or Oil Bath)

Step-by-Step Procedure:

  • Dissolution: Dissolve Cbz-Cit-OH (3.0 eq) and HATU (2.9 eq) in NMP containing 0.4 M LiCl.

  • Pre-activation (Critical): Add Collidine (6.0 eq). Shake for exactly 30 seconds .

    • Note: Do not pre-activate longer; Citrulline side chains are prone to acylation if left activated too long without an amine nucleophile.

  • Coupling: Add the pre-activated mixture immediately to the resin/amine component.[1]

  • Incubation: React for 45 minutes at 50°C (if microwave) or 2 hours at RT.

  • Wash: Wash with NMP (3x) followed by DCM (3x).

Protocol 2: Preventing Urea Cyclization

Use this if Mass Spec shows [M+40] (Oxazoline formation) or [M-18] (Dehydration/Cyclization).

Rationale: Strong bases like DIPEA can deprotonate the urea nitrogen, making it nucleophilic enough to attack the activated ester. Collidine is a weaker, more sterically hindered base that minimizes this side reaction.

  • Switch Reagent: Use COMU/Oxyma Pure instead of HATU. The Oxyma leaving group is less likely to induce intramolecular cyclization than the At-based active ester.

  • Base Management: Use only 1.0 eq of base relative to the coupling reagent.

  • Procedure:

    • Dissolve Cbz-Cit-OH (3 eq) + COMU (3 eq) in DMF/NMP.

    • Add DIPEA (3 eq) immediately before addition to the resin.

    • Do not pre-activate. Pour directly onto the resin.

Frequently Asked Questions (FAQ)

Q1: Why is Cbz-Cit-OH solubility so poor in DCM? A: The urea side chain creates a network of intermolecular hydrogen bonds. DCM is a non-polar solvent that cannot disrupt these bonds, causing the molecule to aggregate and precipitate. You must use polar aprotic solvents like DMF , NMP , or DMSO . If you must use DCM for solution phase work, add a small percentage (10%) of TFE (Trifluoroethanol) to disrupt the H-bonds.

Q2: I see a +40 Da mass shift in my product. Is this a Cbz impurity? A: Unlikely. This is usually the formation of an oxazoline intermediate or an adduct from the coupling reagent reacting with the urea side chain. This occurs when the carboxylic acid is activated (e.g., by HBTU/HATU) and the urea oxygen attacks it before the amine does.

  • Fix: Switch to COMU or DIC/Oxyma and ensure your amine component is free-based and ready to react before adding the activated Citrulline.

Q3: Can I use microwave heating? A: Yes, but with caution. Citrulline is thermally sensitive due to the urea group.

  • Limit: Max 50°C for 15 minutes.

  • Warning: Higher temperatures (>75°C) can cause the decomposition of the urea group into ornithine (loss of isocyanic acid) or hydantoin formation.

Q4: Why use Collidine instead of DIPEA? A: Steric hindrance and pKa. Collidine (2,4,6-trimethylpyridine) is bulky and less basic than DIPEA. It is sufficient to deprotonate the carboxylic acid for activation but insufficient to deprotonate the urea nitrogen, thereby preventing the side-chain cyclization that ruins your yield.

Mechanism of Failure (Visualized)

Understanding the "Enemy": How the Urea Side Chain mimics Steric Hindrance.

UreaInterference cluster_0 The 'Steric' Illusion cluster_1 The Chemical Reality CbzCit Cbz-Cit-OH (Activated) Urea Urea Side Chain (-NH-CO-NH2) CbzCit->Urea ActiveEster Activated Ester (-CO-OBt/At) CbzCit->ActiveEster Aggregation Intermolecular H-Bond Network Urea->Aggregation Self-Association Cyclization Intramolecular Attack (Side Rxn) Urea->Cyclization Nucleophilic Attack Gel Gelation/Precipitation (Blocks Access) Aggregation->Gel ActiveEster->Cyclization DeadEnd Terminated Species (Low Yield) Cyclization->DeadEnd

Figure 2: The dual-threat mechanism of Citrulline coupling failure: Physical Aggregation vs. Chemical Cyclization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem Technical Library. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • BenchChem Support. (2025).[2][3][4] A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Link

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

Sources

Technical Support Center: Purification Strategies for Hydrophobic Cbz-Citrulline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of hydrophobic N-Carboxybenzyl (Cbz)-Citrulline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic intermediates. The inherent hydrophobicity imparted by the Cbz group, combined with the unique chemical nature of the citrulline side chain, presents specific purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of hydrophobic Cbz-Citrulline derivatives. Each issue is followed by a discussion of probable causes and actionable solutions.

Issue 1: Oily Product Instead of a Solid Precipitate After Synthesis

Probable Causes:

  • Incomplete Reaction: Residual starting materials or reagents can act as impurities that inhibit crystallization.

  • Excess Solvent: The concentration of the Cbz-Citrulline derivative in the solvent may be too low to allow for precipitation.

  • Presence of Solubilizing Impurities: Side products from the reaction can increase the solubility of the desired product, preventing it from crashing out of solution.

Solutions:

  • Confirm Reaction Completion: Before workup, analyze the reaction mixture using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting materials have been consumed.

  • Solvent Removal: Carefully evaporate the solvent under reduced pressure. If the product is still an oil, attempt to dissolve it in a minimal amount of a "good" solvent and then add a "poor" (anti-solvent) to induce precipitation.[1]

  • Liquid-Liquid Extraction: Perform an aqueous wash to remove any water-soluble impurities. The pH of the aqueous layer should be carefully chosen to ensure the Cbz-Citrulline derivative, which is acidic, remains in the organic phase.

  • Salt Formation: For particularly stubborn oils, forming a salt can be an effective method to obtain a crystalline solid.[1] Dissolving the crude oil in a suitable solvent and adding a base (like dicyclohexylamine) can lead to the precipitation of a stable salt, which can be collected by filtration and then further purified.[1]

Issue 2: Low Yield After Flash Chromatography

Probable Causes:

  • Poor Solubility in Mobile Phase: The hydrophobic nature of the Cbz-Citrulline derivative can lead to poor solubility in the mobile phase, causing it to precipitate on the column.

  • Irreversible Adsorption to Silica Gel: The ureido group of citrulline can interact strongly with the acidic silica gel, leading to product loss.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for separating the desired product from impurities.

Solutions:

  • Optimize Mobile Phase:

    • Increase the polarity of the mobile phase gradually to improve the solubility of the compound.

    • Consider using a solvent system with better solubilizing power for hydrophobic compounds, such as dichloromethane/methanol or ethyl acetate/heptane with a small percentage of a more polar solvent.

  • Use a Different Stationary Phase: If irreversible adsorption is suspected, consider using a less acidic stationary phase, such as neutral alumina, or a C18-modified silica for reversed-phase chromatography.[2]

  • Dry Loading: To avoid precipitation at the top of the column, pre-adsorb the crude product onto a small amount of silica gel or Celite®. After evaporating the solvent, the resulting powder can be dry-loaded onto the column.

Issue 3: Co-elution of Impurities During Flash Chromatography

Probable Causes:

  • Similar Polarity of Product and Impurity: The impurity may have a polarity very close to that of the Cbz-Citrulline derivative, making separation by normal-phase chromatography challenging.

  • Incomplete Removal of Protecting Group: Incomplete deprotection during a previous synthetic step can lead to impurities with similar structural characteristics.[3]

Solutions:

  • Optimize Gradient Elution: Employ a shallow gradient during elution to improve the resolution between closely eluting compounds.

  • Alternative Chromatographic Techniques:

    • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying hydrophobic compounds.[2] The separation is based on hydrophobicity, which may provide better resolution from polar impurities.

    • Size-Exclusion Chromatography (SEC): If the impurity has a significantly different molecular size, SEC can be an effective separation method.

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be a highly effective method for removing closely related impurities.[4]

Issue 4: Product Degradation During Purification

Probable Causes:

  • Acid Sensitivity of the Cbz Group: Although generally stable, the Cbz group can be sensitive to strong acidic conditions, which can be present on silica gel or in certain mobile phases.[5][6]

  • Instability of the Citrulline Side Chain: The ureido group of citrulline can be susceptible to hydrolysis under certain pH conditions.

Solutions:

  • Neutralize Stationary Phase: If using silica gel, consider pre-treating it with a dilute solution of a non-nucleophilic base, such as triethylamine, to neutralize acidic sites.

  • Buffer the Mobile Phase: For RP-HPLC, use a buffered mobile phase to maintain a stable pH throughout the purification process.

  • Minimize Exposure Time: Work efficiently to minimize the time the compound is in contact with the stationary phase and solvents.

  • Use Milder Purification Techniques: Consider purification methods that do not involve potentially harsh conditions, such as recrystallization or precipitation.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a novel hydrophobic Cbz-Citrulline derivative?

A1: Start with a simple and scalable technique. After the initial workup to remove bulk impurities, attempt recrystallization.[4] The Cbz group often imparts crystallinity to the protected amino acid, making this a viable first step.[6] If recrystallization is unsuccessful or does not yield the desired purity, move on to flash chromatography. For very challenging separations or to achieve very high purity, RP-HPLC is the recommended method.[2]

Q2: How do I choose the right solvent system for flash chromatography?

A2: The choice of solvent system is critical for successful purification. A good starting point is to use a binary system of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio can be determined by running TLC plates with different solvent compositions. The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with good separation from any impurities.

Q3: My Cbz-Citrulline derivative is poorly soluble in common organic solvents. What are my options?

A3: Poor solubility is a common challenge with hydrophobic compounds.[7] Try using more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the compound for loading onto a column (though be mindful of their high boiling points). For RP-HPLC, a mobile phase containing acetonitrile or methanol with a water/buffer mixture is typically used, and the gradient can be adjusted to ensure solubility.[2] In some cases, adding a small amount of a solubilizing agent like isopropanol can be beneficial.[8]

Q4: Can I use techniques other than chromatography for purification?

A4: Absolutely. Besides chromatography and recrystallization, consider the following:

  • Precipitation: Dissolving the crude product in a minimal amount of a "good" solvent and then adding a "poor" (anti-solvent) can cause the desired product to precipitate out, leaving impurities in the solution.

  • Liquid-Liquid Extraction: A carefully planned series of extractions at different pH values can effectively separate acidic, basic, and neutral compounds.

  • Trituration: This involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Q5: What analytical techniques are essential for assessing the purity of my Cbz-Citrulline derivative?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: Provides a quantitative measure of purity and can detect even minor impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of structural isomers or other impurities.

III. Experimental Protocols

Protocol 1: Purification by Flash Chromatography

This protocol outlines a general procedure for purifying a hydrophobic Cbz-Citrulline derivative using flash chromatography.

Materials:

  • Crude Cbz-Citrulline derivative

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., ethyl acetate, hexane)

  • TLC plates

  • Flash chromatography system (manual or automated)

  • Collection tubes

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexane).

    • The ideal system will provide good separation between the product spot and any impurity spots, with an Rf value for the product of approximately 0.3.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (or in a stepwise manner).

    • Collect fractions in separate tubes.

  • Analyze the Fractions:

    • Spot each fraction onto a TLC plate and develop it in the optimal solvent system.

    • Combine the fractions that contain the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Cbz-Citrulline derivative.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying a solid Cbz-Citrulline derivative by recrystallization.

Materials:

  • Crude solid Cbz-Citrulline derivative

  • A pair of solvents: one in which the compound is soluble at high temperature but poorly soluble at low temperature (the "good" solvent), and one in which the compound is poorly soluble at all temperatures (the "poor" solvent). Common pairs include ethyl acetate/hexane and ethanol/water.[1]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.

  • Induce Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature.

    • If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cool and Complete Crystallization:

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Dry the Product:

    • Dry the purified crystals under vacuum to a constant weight.

IV. Visualized Workflows

General Purification Strategy

Crude Crude Cbz-Citrulline Derivative Initial_Workup Initial Workup (e.g., Extraction) Crude->Initial_Workup Assess_Purity Assess Purity (TLC/HPLC) Initial_Workup->Assess_Purity Is_Solid Is it a Solid? Assess_Purity->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Flash_Chrom Flash Chromatography Is_Solid->Flash_Chrom No Oily_Product Oily Product Purity_Check1 Check Purity Recrystallize->Purity_Check1 Purity_Check1->Flash_Chrom Insufficient Pure_Product Pure Product Purity_Check1->Pure_Product Sufficient Purity_Check2 Check Purity Flash_Chrom->Purity_Check2 RP_HPLC Preparative RP-HPLC Purity_Check2->RP_HPLC Insufficient Purity_Check2->Pure_Product Sufficient RP_HPLC->Pure_Product

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Flash Chromatography

Start Flash Chromatography Issues Problem Problem Start->Problem Identify Problem Solution Optimize Mobile Phase (Increase Polarity) Dry Load Sample Problem->Solution Low Yield (Poor Solubility) Solution2 Use Neutral Alumina or C18 Silica Problem->Solution2 Low Yield (Adsorption) Solution3 Shallow Gradient Try RP-HPLC Recrystallize Problem->Solution3 Co-elution Solution4 Neutralize Silica Buffer Mobile Phase Minimize Time Problem->Solution4 Degradation

Caption: Troubleshooting common flash chromatography problems.

V. References

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Sato, K., et al. (2023). Development of a nitrogen-bound hydrophobic auxiliary: application to solid/hydrophobic-tag relay synthesis of calpinactam. Chemical Science, 14(25), 6825-6831. Retrieved from [Link]

  • Carr, D., et al. (2020). Developing deprotectase biocatalysts for synthesis. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Retrieved from

  • Shayan, S., et al. (2018). Physico-mechanical and Stability Evaluation of Carbamazepine Cocrystal with Nicotinamide. AAPS PharmSciTech, 19(5), 2149-2158. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Citrulline. PubChem Compound Database. Retrieved from [Link]

  • Menard, M. R., et al. (1995). The preparation of antibodies reactive against citrulline-containing charge isomers of myelin basic protein but not against the arginine-containing charge isomers. Journal of Neuroscience Research, 42(2), 227-236. Retrieved from [Link]

  • Hancock, W. S., et al. (1989). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography A, 476, 27-36. Retrieved from [Link]

  • Kumar, S., et al. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. Retrieved from [Link]

  • Condron, M. M., et al. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-93. Retrieved from [Link]

  • Surov, A. O., et al. (2023). Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. Pharmaceutics, 15(6), 1735. Retrieved from [Link]

  • Shinde, A., et al. (2020). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Research Journal of Pharmacy and Technology, 13(10), 4645-4651. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172542A - Method for separating and purifying L-citrulline. Retrieved from

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from

  • Chan, S. Y., et al. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. International Journal of Pharmaceutics, 569, 118585. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Cbz-Citrulline | CAS 6692-89-3. Retrieved from [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kumar, A., et al. (2014). Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography. Journal of Laboratory Physicians, 6(1), 29-34. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Adam, A., et al. (2014). Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography. Pharmacognosy Research, 6(4), 314-319. Retrieved from [Link]

  • Tsikas, D., et al. (2021). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-Ornithine and N6-Carboxy-Lysine. Metabolites, 11(4), 241. Retrieved from [Link]

Sources

storage stability and degradation prevention of Z-L-Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team & Lab Operations From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Storage Stability & Degradation Prevention of Z-L-Citrulline

Introduction: The Stability Paradox of Z-L-Citrulline

Z-L-Citrulline (N-alpha-benzyloxycarbonyl-L-citrulline) presents a unique stability challenge in biochemical applications. While the benzyloxycarbonyl (Z or Cbz) group provides robust protection for the


-amine, the ureido (urea) side chain  is chemically labile and prone to intra-molecular cyclization and oxidation.

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of degradation and provides a self-validating framework to ensure your reagent remains competent for peptide synthesis, enzymatic assays, or standard curve generation.[]

Module 1: Storage & Handling Essentials (FAQ)

Q1: What is the absolute shelf-life of Z-L-Citrulline?

Answer:

  • Solid State: 2 years at -20°C if strictly desiccated.[]

  • In Solution (DMSO/DMF): 1 month at -20°C.

  • In Solution (Aqueous/Buffer): <24 hours at 4°C. Do not store.

Technical Insight: The urea side chain is hygroscopic. Once moisture is introduced, hydrolysis of the side chain accelerates, even at neutral pH.[] The Z-group is hydrophobic, but it cannot fully shield the polar side chain from atmospheric moisture.[]

Q2: Why did my Z-L-Citrulline turn into a sticky gum?

Answer: This is a classic sign of hygroscopic failure .

  • Cause: The container was opened while cold, causing condensation to form on the powder. The urea group absorbed this water, lowering the glass transition temperature of the solid.

  • Prevention: Always allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Q3: Can I autoclave Z-L-Citrulline solutions?

Answer: Absolutely NOT. High heat and pressure will cause:

  • Decarboxylation: Loss of the Z-group.

  • Side-chain Breakdown: Conversion of the urea group to ornithine or cyclization into hydantoin derivatives.

  • Alternative: Sterile filter (0.22 µm PVDF membrane) after solubilization.

Module 2: Degradation Mechanisms & Prevention

To prevent degradation, one must understand the enemy. Z-L-Citrulline degrades primarily through two pathways: Acid-Catalyzed Cyclization and Hydrolytic Cleavage .[]

Pathway 1: The "Urea Attack" (Cyclization)

In acidic environments or during activation (e.g., peptide coupling), the oxygen of the urea side chain is nucleophilic. It can attack the activated carbonyl of the backbone, leading to the formation of a cyclic isourea or oxazoline intermediate. This effectively "caps" your peptide or destroys the reagent.

Pathway 2: Photolytic & Oxidative Stress

While the Z-group is generally stable, the benzyl ether linkage is susceptible to radical oxidation if exposed to UV light for prolonged periods, leading to premature deprotection.[]

Visualizing the Degradation Logic

degradation_pathways ZLC Native Z-L-Citrulline (Active Reagent) Hydrolysis Hydrolysis (Side Chain Loss) ZLC->Hydrolysis + Moisture Cyclization Cyclization (Hydantoin/Lactam) ZLC->Cyclization + Acid + Heat Moisture Atmospheric Moisture (>60% RH) Moisture->ZLC Absorption Acid Acidic Solvent (TFA/H+) Acid->ZLC Heat Heat (>40°C) Heat->ZLC Ornithine Degradation Product: N-Z-Ornithine Hydrolysis->Ornithine Loss of Urea Inactive Inactive Cyclic Artifact Cyclization->Inactive Irreversible

Figure 1: Primary degradation pathways of Z-L-Citrulline.[] Moisture leads to hydrolysis (Ornithine formation), while acid/heat promotes cyclization.[]

Module 3: Troubleshooting Experimental Issues

Scenario A: "I see an extra peak at M+40 or M-18 in my Mass Spec."
  • Diagnosis: This is likely Side-Chain Modification during synthesis.[]

  • Mechanism: If you are using Z-L-Cit in peptide synthesis, the urea oxygen can react with coupling reagents (like HATU/HBTU), forming an O-acyl urea adduct (+ mass) or dehydrating to a cyano-ornithine derivative (-18 Da).[]

  • Solution:

    • Avoid strong bases during coupling.

    • Use weaker activation methods (e.g., DIC/Oxyma) rather than uronium salts (HATU) if this persists.

    • Ensure the Z-L-Cit is dissolved in fresh, dry DMF.[]

Scenario B: "The reagent is not dissolving in water."
  • Diagnosis: Normal behavior.

  • Explanation: The Z-group (benzyloxycarbonyl) is a large hydrophobic aromatic ring. It dominates the solubility profile, making the molecule sparingly soluble in pure water.

  • Correct Protocol: Dissolve in a small volume of 100% DMSO or Methanol first, then dilute slowly into your aqueous buffer.[]

    • Max Stock Conc: 200 mM in DMSO.

    • Max Aqueous Conc: ~1-5 mM (depending on pH).

Scenario C: "My enzymatic assay (e.g., PAD inhibition) results are drifting."
  • Diagnosis: Solvent evaporation or degradation in the stock.

  • Troubleshooting Step: Check the age of your DMSO stock. DMSO is hygroscopic; if it has absorbed water, the Z-L-Cit may have partially hydrolyzed to Z-Ornithine, which has different inhibitory properties.[]

  • Fix: Prepare fresh stocks every 30 days.

Module 4: Validated Protocols

Protocol 1: Optimal Solubilization & Storage

Objective: Create a stable 100 mM Stock Solution.

  • Weighing: Weigh Z-L-Citrulline quickly to minimize moisture uptake.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water.

  • Dissolution: Vortex vigorously. If particles persist, sonicate for 30 seconds at room temperature (do not heat).

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

  • Storage: Store at -20°C or -80°C.

  • Use: Thaw once. Discard unused portion.

Protocol 2: Purity Check (HPLC)

Objective: Verify reagent integrity before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Detection UV at 210 nm (Amide bond) and 257 nm (Z-group aromatic)
Expected Result Single peak at ~12-15 min (system dependent).[]
Fail Criteria Split peaks (racemization) or early eluting peaks (Ornithine degradation).

Summary of Stability Data

ConditionStability StatusRecommendation
Powder, -20°C Excellent (2 Years)Keep desiccated.[]
Powder, +25°C Moderate (< 6 Months)Short-term transit only.[]
DMSO Stock, -20°C Good (1 Month)Use anhydrous DMSO.[]
Water/Buffer, +4°C Poor (< 24 Hours)Prepare immediately before use.
Acidic Solution (pH < 3) UnstablePromotes side-chain cyclization.

References

  • Chemical Structure & Properties: PubChem. N-alpha-Benzyloxycarbonyl-L-citrulline. National Library of Medicine. Available at: [Link]

  • Citrulline Side-Chain Stability: Curis, E., et al. (2005).[] Almost all about citrulline in mammals. Amino Acids.[2][3][4][5][6][7][8][9][10] Available at: [Link]

  • Z-Group Stability: Isidro-Llobet, A., et al. (2009).[] Amino Acid-Protecting Groups. Chemical Reviews. (General reference for Z-group stability mechanisms).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific safety information.

Sources

overcoming aggregation in long peptides containing citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #CIT-404: Overcoming Aggregation in Long Citrulline-Containing Peptides

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The "Neutrality Trap"

Welcome to the technical support hub for citrullinated peptides. If you are here, you are likely experiencing low coupling efficiency during synthesis, gelation during purification, or precipitation upon reconstitution.

The Root Cause: Citrulline (Cit) is formed by the deimination of Arginine (Arg).[1] In this process, the positively charged guanidino group of Arginine is converted into a neutral urea group.

  • Arginine: Positively charged (+).[2] Promotes solubility via electrostatic repulsion.

  • Citrulline: Neutral (0). Increases hydrophobicity and hydrogen bonding potential.

In long peptides (>20 residues), replacing multiple Arginines with Citrullines removes the electrostatic "spacers" that keep peptide chains apart. This leads to hydrophobic collapse and the rapid formation of stable


-sheet aggregates, often mimicking amyloid fibrils.

Module 1: Synthesis Troubleshooting (The "Making It" Phase)

Issue: Incomplete coupling or resin clumping during Solid Phase Peptide Synthesis (SPPS).

Mechanistic Insight

Standard SPPS relies on the solvation of the growing peptide chain. Citrulline residues facilitate inter-chain hydrogen bonding (urea group interactions), causing the peptide to "crash out" on the resin. Once aggregated, the N-terminus is buried and inaccessible to incoming activated amino acids.

Protocol: The "Disruption" Synthesis Strategy

Do not use standard protocols for Cit-peptides >15 residues. Implement this Self-Validating System :

VariableStandard ProtocolRequired Protocol for Cit-Peptides Why?
Resin Polystyrene (PS)ChemMatrix (PEG-based) PEG allows better swelling and solvation of hydrophobic chains than rigid PS.
Loading 0.5 - 0.8 mmol/gLow Loading (< 0.2 mmol/g) Physically spaces chains apart on the bead to prevent inter-chain contact.
Structure Breakers NonePseudoproline Dipeptides Insert before hydrophobic stretches. They lock the backbone in a "kink," preventing

-sheet formation.
Chaotropes None0.8M LiCl or KSCN in DMF Wash resin with chaotropic salts before coupling to disrupt H-bonds.
Temperature Room TempMicrowave (50°C - 75°C) Thermal energy overcomes the activation barrier of aggregated chains.
Visual Workflow: Synthesis Decision Tree

SynthesisWorkflow Start Start Synthesis CheckSeq Analyze Sequence: >2 Citrullines OR >20 Residues? Start->CheckSeq Standard Standard SPPS (PS Resin, RT) CheckSeq->Standard No Advanced Advanced Protocol Required CheckSeq->Advanced Yes Step1 1. Switch to PEG-Resin (ChemMatrix) Advanced->Step1 Step2 2. Insert Pseudoprolines (at Ser/Thr/Cys sites) Step1->Step2 Step3 3. Use Magic Mixture (DCM/DMF/NMP 1:1:1) Step2->Step3 Coupling Coupling Step Step3->Coupling Monitor Monitor UV/Kaiser Test Coupling->Monitor Fail Incomplete Coupling? Monitor->Fail Positive Rescue Rescue: LiCl Wash + Double Couple at 75°C Fail->Rescue Rescue->Coupling

Caption: Decision tree for synthesizing aggregation-prone citrullinated peptides. Note the "Rescue" loop using chaotropic salts.

Module 2: Solubilization & Purification (The "Cleaning It" Phase)

Issue: Peptide precipitates in water/acetonitrile or gels during HPLC purification.

The "Memory Effect"

Lyophilized citrullinated peptides often retain the aggregated structure formed during the drying process. Simply adding water is insufficient to break these pre-formed


-sheets.
Troubleshooting Guide: Solubilization Matrix
ObservationDiagnosisResolution Protocol
Cloudy Suspension Hydrophobic AggregatesThe HFIP Reset: Dissolve crude peptide in 100% Hexafluoroisopropanol (HFIP). Sonicate.[3][4] Evaporate HFIP. This breaks pre-existing aggregates.[5][6][7] Reconstitute immediately in buffer.
Gel Formation Hydrogen Bond NetworkChaotropic Lysis: Dissolve in 6M Guanidine-HCl or 8M Urea.[2] Dilute slowly into mobile phase A just before injection.
Retention Time Shift Folding IsomersTemperature Control: Heat the column to 60°C. This linearizes the peptide, ensuring a single sharp peak rather than broad smears.

Critical Warning: Do not use high pH (>9) to solubilize if you can avoid it. While Cit is stable, high pH can induce racemization or side reactions in other residues (e.g., Aspartimide formation) which are accelerated in aggregated states.

Module 3: Analysis & Characterization (The "Verification" Phase)

Issue: Difficulty distinguishing Citrulline from Arginine or Deamidation products.

The Mass Spectrometry Trap
  • Arginine

    
     Citrulline:  Mass shift is +0.984 Da .[8]
    
  • Asparagine

    
     Aspartic Acid (Deamidation):  Mass shift is +0.984 Da .[8][9]
    

Standard low-res ESI-MS cannot distinguish between a successful Citrullination and a Deamidation artifact.

Protocol: Validating the Sequence
  • High-Resolution MS: Use Orbitrap or FT-ICR MS. You need mass accuracy < 5 ppm to distinguish the fine structure (though the mass difference is identical, the isotopic distribution and fragmentation pattern differ).

  • Fragment Ions (MS/MS):

    • Citrulline loses isocyanic acid (HNCO, 43 Da) from the side chain during CID fragmentation. Look for the neutral loss of 43 Da .

    • Arginine typically loses ammonia (17 Da) or guanidine.

  • Chemical Derivatization: If MS is ambiguous, react the peptide with 2,3-butanedione (reacts with Citrulline specifically under acidic conditions to form a colored product, though this is older chemistry, it is definitive).

Frequently Asked Questions (FAQ)

Q1: Can I use standard Fmoc-Cit-OH for synthesis? A: Yes, Fmoc-Cit-OH is commercially available and stable. The issue is not the stability of the monomer, but the aggregation of the growing chain after it is added. Always pair it with the "Disruption Strategy" (Module 1).

Q2: My Cit-peptide is soluble in DMSO but crashes out when I add water. What do I do? A: This is classic "crash precipitation."

  • Fix: Do not add water to DMSO. Add the DMSO-peptide solution dropwise into a larger volume of rapidly stirring buffer.

  • Better Fix: Use a co-solvent system.[3][7] 10-20% Acetonitrile or TFE (Trifluoroethanol) in your aqueous buffer can maintain solubility for biological assays.

Q3: Why does my Cit-peptide elute as a broad hump on HPLC? A: The peptide is interconverting between folded/aggregated states on the column.

  • Solution: Switch to a C4 column (less hydrophobic interaction than C18) and run the column hot (60°C) . Use Sodium Perchlorate (NaClO4) in the mobile phase to shield charges and disrupt H-bonds.

References

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from

  • Vertex AI Search. (2016). Citrullination and deamidation affect aggregation properties of amyloid β-proteins. PubMed.[8] Retrieved from

  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from

  • Wetzel, R., et al. (2026). Solubilization and disaggregation of polyglutamine peptides. ResearchGate. Retrieved from

Sources

Advanced Peptide Synthesis Support Center: Citrulline Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Enhancing Coupling Efficiency of Citrulline (Cit) – HATU vs. HBTU Ticket ID: CIT-OPT-001

Welcome to the Technical Support Center

You have reached the specialized support module for difficult peptide sequences . This guide addresses the specific challenge of coupling Citrulline (Cit) , a non-proteinogenic amino acid with a urea side chain.

While standard protocols often default to HBTU, Citrulline presents unique steric and solubility challenges that frequently result in deletion sequences or low yields. This guide details why HATU is the superior reagent for this application and provides a validated protocol to maximize efficiency.

Module 1: The Mechanistic Core (FAQ)

Q1: Why does HBTU often fail to couple Citrulline efficiently?

A: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) generates an OBt-active ester . While effective for standard amino acids (Ala, Gly, Leu), it often lacks the reactivity required for Citrulline due to two factors:

  • Side-Chain Aggregation: Citrulline contains a urea group (

    
    ) in its side chain. This group is a potent hydrogen bond donor/acceptor, leading to the formation of intermolecular 
    
    
    
    -sheets (aggregation) on the resin. This steric shielding prevents the incoming activated amino acid from reaching the N-terminus.
  • Slower Kinetics: The reaction rate of OBt esters is slower than the rate of aggregation. Once the peptide chain aggregates, HBTU cannot drive the reaction to completion, resulting in deletion sequences .

Q2: How does HATU mechanically solve this problem?

A: HATU generates an OAt-active ester .[1] The critical difference is the substitution of the benzene ring (in HBTU) with a pyridine ring (in HATU), specifically containing a nitrogen atom at the 7-position.

  • Neighboring Group Participation (Anchimeric Assistance): The pyridine nitrogen (N7) forms a hydrogen bond with the incoming amine of the peptide chain. This "locks" the amine in a favorable orientation for nucleophilic attack on the carbonyl carbon.

  • The "Speed" Factor: This proximity effect increases the coupling rate by approximately 10-100 fold compared to HBTU. HATU activates and couples before the Citrulline side chains can lock the peptide into an aggregated state.

Q3: Are there side reactions specific to Citrulline I should worry about?

A: Yes. Because the Citrulline side chain is typically unprotected during Fmoc-SPPS, the urea oxygen can act as a nucleophile.

  • Cyclization: Slow activation can allow the urea oxygen to attack the activated backbone carbonyl, potentially forming oxazolone or oxazoline derivatives (often observed as a +40 Da mass shift).

  • Solution: Rapid activation via HATU minimizes the time window for this side reaction to occur.

Module 2: Troubleshooting Matrix

Use this diagnostic table to resolve specific failure modes observed in your mass spectrometry (MS) or HPLC data.

Symptom Probable Cause Corrective Action
Deletion Sequence (Missing Cit)Slow Kinetics / Aggregation: HBTU could not overcome the steric/aggregation barrier of the urea side chain.Switch to HATU. Use 4 eq. Fmoc-Cit-OH, 3.9 eq. HATU, 8 eq.[2] DIPEA. Double couple if the sequence is >15 AA.
+40 Da Mass Shift Side-Chain Cyclization: Formation of oxazoline adducts due to slow coupling or prolonged activation.Reduce Activation Time. Do not pre-activate Fmoc-Cit-OH for >2 mins. Add base (DIPEA) immediately before adding to resin.
Capped Peptide (+99/100 Da) Guanidinylation: Reaction of the N-terminus with the uronium reagent (HATU/HBTU) instead of the amino acid.Stoichiometry Check. Ensure the Amino Acid is in slight excess of HATU (e.g., 1.0 : 0.95 ratio). Never use excess HATU relative to the AA.
Low Solubility / Gelation Interchain H-Bonding: Urea groups causing physical cross-linking of resin sites.Solvent Swap. Switch from pure DMF to NMP or a DMSO:DMF (20:80) mixture during the Citrulline coupling step to disrupt H-bonds.

Module 3: Optimized Coupling Protocol

Objective: High-efficiency coupling of Fmoc-Cit-OH using HATU. Scale: 0.1 mmol (Standard SPPS).

Reagents Required:
  • Amino Acid: Fmoc-Cit-OH (0.4 mmol, 4 equivalents).

  • Activator: HATU (0.39 mmol, 3.9 equivalents). Note: Slight deficit prevents guanidinylation.

  • Base: DIPEA (Diisopropylethylamine) (0.8 mmol, 8 equivalents).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc group (20% Piperidine/DMF) and wash thoroughly (

      
       DMF, 
      
      
      
      DCM,
      
      
      DMF).
  • Activation (In-Situ Neutralization):

    • Critical: Do not pre-activate Fmoc-Cit-OH with HATU for long periods.

    • Dissolve Fmoc-Cit-OH and HATU in minimal DMF/NMP.

    • Add DIPEA to the mixture.

    • Immediately (< 30 seconds) transfer the solution to the resin.

  • Coupling:

    • Agitate at Room Temperature for 30–45 minutes .

    • Optional: For sequences known to aggregate, heat to 50°C (microwave or water bath), but strictly limit time to 15 mins to avoid urea decomposition.

  • Validation:

    • Perform a Kaiser Test (ninhydrin).[3]

    • Result: If beads are colorless

      
       Complete. If blue 
      
      
      
      Double Couple .
  • Double Coupling (If required):

    • Repeat steps 2-3 with fresh reagents.

Module 4: Visualizing the Chemistry

Diagram 1: The Neighboring Group Effect (HATU vs. HBTU)

This diagram illustrates why HATU provides superior reactivity through the 7-aza nitrogen interaction.

HATU_Mechanism Start Coupling Reagent Selection HBTU HBTU (Benzotriazole) Start->HBTU HATU HATU (Azabenzotriazole) Start->HATU Inter_HBTU OBt Ester (Standard Reactivity) HBTU->Inter_HBTU Inter_HATU OAt Ester (High Reactivity) HATU->Inter_HATU Result_Fail Slow Coupling (Aggregation dominates) Inter_HBTU->Result_Fail Steric Hindrance (Cit) Mechanism Neighboring Group Effect (Pyridine N7 stabilizes amine) Inter_HATU->Mechanism Anchimeric Assistance Result_Success Rapid Coupling (Outcompetes Aggregation) Mechanism->Result_Success Fast Kinetics

Caption: Comparative mechanism showing how HATU's pyridine nitrogen facilitates rapid amine attack, overcoming Citrulline's steric aggregation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when analyzing post-synthesis data.

Troubleshooting_Tree Issue Identify Issue (MS/HPLC) Del_Seq Deletion Sequence (Mass = Target - Cit) Issue->Del_Seq Plus_40 +40 Da Mass Shift Issue->Plus_40 Plus_100 +99/100 Da (Capping) Issue->Plus_100 Sol_Del Switch to HATU Use NMP Solvent Del_Seq->Sol_Del Cause: Aggregation Sol_40 Reduce Activation Time Check Reagent Age Plus_40->Sol_40 Cause: Urea Cyclization Sol_100 Adjust Stoichiometry (AA > HATU) Plus_100->Sol_100 Cause: Guanidinylation

Caption: Diagnostic workflow for resolving common Citrulline coupling anomalies.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[3][6][7][8] Journal of the American Chemical Society.

  • Albericio, F., & El-Faham, A. (2018). Use of HATU in the Synthesis of Difficult Peptides. BenchChem Technical Guides.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Biotage. (2023).[9] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science.

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis for Cbz-Citrulline Purity and Retention Time

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purity of protected amino acids is a critical parameter in peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of N-α-Carbobenzyloxy-L-Citrulline (Cbz-Citrulline). We will delve into a standard reversed-phase method utilizing a C18 column and compare its performance with an alternative method employing a Phenyl-Hexyl stationary phase, highlighting differences in retention times and selectivity for Cbz-Citrulline and its potential impurities. This guide will equip researchers with the necessary knowledge to select and implement robust analytical methods for the quality control of this important amino acid derivative.

Introduction

Cbz-Citrulline is a key building block in the synthesis of peptides containing the non-proteinogenic amino acid L-Citrulline. The carbobenzyloxy (Cbz) protecting group shields the alpha-amino group during peptide coupling reactions, and its subsequent removal allows for the stepwise elongation of the peptide chain. The purity of the Cbz-Citrulline starting material is paramount, as impurities can lead to the formation of undesired side products, complicating purification and potentially compromising the biological activity of the final peptide.

This guide, authored from the perspective of a Senior Application Scientist, will provide an in-depth technical overview of HPLC-based purity analysis of Cbz-Citrulline. We will not only present protocols but also explain the scientific rationale behind the methodological choices, ensuring a thorough understanding of the analytical process.

Potential Impurities in Cbz-Citrulline

Understanding the potential impurities is crucial for developing a robust analytical method. The classical synthesis of Cbz-Citrulline involves the reaction of L-Citrulline with benzyl chloroformate.[1] Potential impurities may include:

  • L-Citrulline: Unreacted starting material.

  • Benzyl Alcohol: A by-product of the Cbz group cleavage or hydrolysis of benzyl chloroformate.

  • D-Cbz-Citrulline: The D-enantiomer, which can arise from racemization during the synthesis process.

  • Di-Cbz-Citrulline: Over-protection leading to the formation of a di-protected product.

  • Other reaction by-products: Depending on the specific synthetic route and purification process.

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the analysis of protected amino acids like Cbz-Citrulline. The non-polar stationary phase, typically octadecylsilane (C18), separates compounds based on their hydrophobicity.

Rationale for Method Parameters

The Cbz group, with its aromatic ring, significantly increases the hydrophobicity of the citrulline molecule, making it well-suited for retention on a C18 column. The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. An acid modifier, like trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by ion-pairing with any residual silanols on the silica-based stationary phase and to protonate the carboxylic acid group of the analyte, leading to more consistent retention.[2]

Experimental Protocol: RP-HPLC on a C18 Column
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 30% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (due to the aromatic Cbz group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Cbz-Citrulline in the initial mobile phase composition (e.g., 30% acetonitrile/water) to a concentration of approximately 1 mg/mL.

Expected Retention Behavior

Under these conditions, Cbz-Citrulline is expected to have a significant retention time due to its hydrophobicity. Potential impurities will elute based on their relative polarities:

  • L-Citrulline: Being much more polar, it will have a very short retention time and will likely elute near the void volume.

  • Benzyl Alcohol: While less polar than L-Citrulline, it is still significantly more polar than Cbz-Citrulline and will elute earlier.

  • D-Cbz-Citrulline: As an enantiomer, it will have the same retention time as L-Cbz-Citrulline on an achiral column like C18. A dedicated chiral HPLC method is required for its separation.

Method 2: An Alternative Approach - The Phenyl-Hexyl Column

While the C18 column is a robust choice, alternative stationary phases can offer different selectivity, which can be advantageous for resolving closely eluting impurities. A Phenyl-Hexyl column provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl rings.[3]

Rationale for Using a Phenyl-Hexyl Column

The Cbz group of Cbz-Citrulline contains an aromatic ring, which can engage in π-π interactions with the phenyl groups of the stationary phase. This can lead to a different retention and selectivity profile compared to the purely hydrophobic interactions on a C18 column.[4] This alternative selectivity can be particularly useful for separating impurities that have similar hydrophobicity to Cbz-Citrulline but differ in their aromatic character.

Experimental Protocol: RP-HPLC on a Phenyl-Hexyl Column

The experimental conditions for the Phenyl-Hexyl column would be very similar to the C18 method, allowing for a direct comparison of the stationary phase's impact.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 30% to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Cbz-Citrulline in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the Cbz-Citrulline sample.

FeatureC18 ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic interactionsMixed-mode: Hydrophobic and π-π interactions
Selectivity Primarily based on hydrophobicityEnhanced selectivity for aromatic compounds
Retention of Cbz-Citrulline Strong retention due to the hydrophobic Cbz group and alkyl chain.Potentially stronger retention due to combined hydrophobic and π-π interactions.
Resolution of Impurities Good for separating compounds with significant differences in polarity.May provide better resolution for impurities with similar hydrophobicity but different aromatic character.

Table 1: Comparison of C18 and Phenyl-Hexyl Columns for Cbz-Citrulline Analysis.

Workflow for HPLC Analysis of Cbz-Citrulline Purity

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Cbz-Citrulline in initial mobile phase hplc_system HPLC System (Pump, Injector, Column Oven) prep->hplc_system Inject Sample column Analytical Column (C18 or Phenyl-Hexyl) hplc_system->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (% Area) integration->purity

Caption: A generalized workflow for the HPLC analysis of Cbz-Citrulline purity.

Assessing Enantiomeric Purity: The Role of Chiral HPLC

Standard reversed-phase HPLC on achiral columns like C18 and Phenyl-Hexyl will not separate enantiomers. To determine the enantiomeric purity of Cbz-Citrulline and quantify the amount of the D-enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids.[5]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar solvents, often with an acidic modifier. The exact mobile phase will be column-dependent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

Advanced Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification of impurities, especially those present at low levels, coupling HPLC with mass spectrometry (MS) is a powerful technique. LC-MS provides molecular weight information for each eluting peak, which is invaluable for impurity profiling.[6] This is particularly useful for identifying unknown impurities that may not have commercially available standards.

Conclusion

The purity analysis of Cbz-Citrulline is a critical step in ensuring the quality and consistency of peptide synthesis. This guide has provided a detailed comparison of two robust RP-HPLC methods using C18 and Phenyl-Hexyl columns. While the C18 column serves as a reliable workhorse for general purity assessment, the Phenyl-Hexyl column offers an alternative selectivity that can be advantageous for resolving challenging impurity profiles, particularly those involving aromatic compounds.

For comprehensive quality control, a multi-faceted approach is recommended:

  • RP-HPLC (C18 or Phenyl-Hexyl): For routine purity analysis and quantification of major impurities.

  • Chiral HPLC: To determine the enantiomeric purity.

  • LC-MS: For the identification of unknown impurities.

By understanding the principles behind these methods and selecting the appropriate analytical tools, researchers can confidently assess the purity of their Cbz-Citrulline and ensure the integrity of their downstream applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. BenchChem.
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Merck. (n.d.). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Merck.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Tran, T. H., et al. (n.d.).
  • Jayawardena, N., et al. (2018).
  • BenchChem. (2024, October 8). Buy Cbz-Citrulline. BenchChem.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Niessen, W. M. A. (n.d.).

Sources

comparing Cbz-Citrulline vs Boc-Citrulline for specific assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of citrulline derivatives requires moving beyond basic structural differences to understand how their distinct chemical protecting groups dictate their utility in biochemical assays. As a Senior Application Scientist, I approach the comparison of Cbz-Citrulline (Benzyloxycarbonyl-Citrulline) and Boc-Citrulline (tert-Butyloxycarbonyl-Citrulline) through the lens of orthogonal stability and enzymatic specificity.

While both compounds share the same citrulline core—an amino acid critical to the urea cycle and post-translational modifications—their protecting groups fundamentally alter their behavior in vitro. Cbz-Citrulline is the gold standard for continuous enzymatic assays evaluating Peptidylarginine Deiminase (PAD) activity, whereas Boc-Citrulline serves as an indispensable synthetic precursor for developing Cathepsin B-cleavable linkers in Antibody-Drug Conjugates (ADCs).

Here is a comprehensive guide comparing their performance, underlying causality, and field-proven methodologies.

The selection between Cbz and Boc protection is rarely arbitrary; it is dictated by the required deprotection conditions and the stability needed during the assay.

  • Cbz-Citrulline: The Benzyloxycarbonyl (Cbz) group provides exceptional stability under both mild acidic and basic conditions. It is typically cleaved under neutral conditions via catalytic hydrogenation (H₂/Pd)[1]. In enzymatic assays, the Cbz group is often left intact on the substrate (e.g., Cbz-Arg-AMC) to mimic a peptide backbone, effectively blocking non-specific exopeptidases and forcing the enzyme to act strictly on the side chain or as an endopeptidase.

  • Boc-Citrulline: The tert-Butyloxycarbonyl (Boc) group is completely stable under basic conditions but is highly labile in mild acids like Trifluoroacetic Acid (TFA)[1]. This orthogonality is crucial during the solution-phase synthesis of complex assay probes (like ADC linkers). Cleaving the Boc group generates gaseous byproducts (isobutylene and carbon dioxide), which drives the reaction to completion and drastically simplifies the purification of the citrulline intermediate before the next coupling step[1].

Table 1: Quantitative & Chemical Comparison of Citrulline Derivatives
ParameterCbz-CitrullineBoc-Citrulline
Primary Assay Application PAD Enzymatic Activity AssaysADC Linker Cleavage Assays (Cathepsin B)
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butyloxycarbonyl (Boc)
Deprotection Mechanism Catalytic Hydrogenation (H₂/Pd)Mild Acid (e.g., TFA)
Deprotection Byproducts Solid residues / TolueneIsobutylene (Gas), CO₂ (Gas)
Role in Assay Permanent N-terminal blockTransient synthetic precursor
Ureido Group Compatibility High (No acid degradation)Moderate (Requires careful TFA timing)

Cbz-Citrulline in Peptidylarginine Deiminase (PAD) Assays

PAD enzymes (PAD1–4) catalyze the conversion of positively charged arginine residues into neutral citrulline residues—a process heavily implicated in rheumatoid arthritis, Alzheimer's disease, and Neutrophil Extracellular Trap (NET) formation[2].

To measure PAD activity, researchers utilize a coupled fluorescence assay featuring the substrate Cbz-Arg-AMC . The causality of this assay relies on protease specificity: Trypsin readily cleaves the amide bond following a positively charged arginine, releasing the highly fluorescent AMC (7-Amino-4-methylcoumarin). However, if PAD successfully converts the substrate to Cbz-Cit-AMC , the loss of the positive charge prevents Trypsin from recognizing the cleavage site, resulting in a loss of fluorescence[3]. The Cbz group is vital here to prevent Trypsin from degrading the substrate from the N-terminus.

PAD_Assay cluster_0 Pathway A: No PAD Activity cluster_1 Pathway B: PAD Active Start Cbz-Arg-AMC (Fluorogenic Substrate) TrypsinA Trypsin Addition Start->TrypsinA Control PAD PAD Enzyme + Ca2+ Start->PAD Assay FluorA AMC Released (High Fluorescence) TrypsinA->FluorA Cleaves Arg Inter Cbz-Cit-AMC PAD->Inter Citrullination TrypsinB Trypsin Addition Inter->TrypsinB Quench & Cleave FluorB No Cleavage (Low Fluorescence) TrypsinB->FluorB Blocked by Cit

Figure 1: Workflow of the PAD-coupled fluorescence assay utilizing Cbz-Arg-AMC substrate.

Methodology: Self-Validating PAD Coupled Fluorescence Assay
  • Reaction Setup: Prepare 50 µL of reaction buffer containing 50 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, and 2 mM DTT. Add 20 nM of purified PAD4 enzyme. Causality: PAD enzymes are strictly calcium-dependent; Ca²⁺ binding induces the conformational shift required for catalytic activity[2].

  • Substrate Addition: Initiate the reaction by adding 100 µM Cbz-Arg-AMC. Incubate at 37°C for 30 minutes.

  • Enzyme Quenching: Add 10 µL of 100 mM EDTA. Causality: EDTA acts as a rapid chelator, stripping Ca²⁺ from the PAD enzyme and instantly halting citrullination before the detection phase begins.

  • Protease Cleavage: Add 10 µL of Trypsin (1 mg/mL) and incubate for 15 minutes at 37°C.

  • Readout: Measure fluorescence at Ex/Em = 380/460 nm. PAD activity is inversely proportional to the fluorescent signal.

  • Self-Validation System: Include a baseline control well where EDTA is added before the PAD enzyme. Because PAD requires calcium, this well must yield maximum fluorescence after Trypsin addition. If fluorescence drops in this control, it indicates non-specific substrate degradation or Trypsin inhibition, invalidating the run.

Boc-Citrulline in Cathepsin B Cleavage Assays (ADC Linkers)

In the realm of targeted oncology, Antibody-Drug Conjugates (ADCs) rely on cleavable linkers to release cytotoxic payloads inside tumor cells. The Valine-Citrulline (Val-Cit) dipeptide, linked to a para-aminobenzyl alcohol (PAB) self-immolative spacer, is the industry standard[4].

Boc-Citrulline is the preferred building block for synthesizing this linker. During synthesis, the Boc group protects the citrulline α-amine while the PAB-drug complex is attached to the C-terminus. The Boc group is then cleanly removed with TFA, allowing the coupling of Valine. Once the ADC is internalized by a tumor cell, the lysosomal enzyme Cathepsin B recognizes the Val-Cit sequence and cleaves the amide bond, triggering the spontaneous 1,6-elimination of the PAB spacer to release the free drug[4].

CathepsinB_Cleavage ADC ADC (Val-Cit-PAB-Drug) Endosome Internalization (Lysosome) ADC->Endosome CatB Cathepsin B Cleavage Endosome->CatB Inter PAB-Drug Intermediate CatB->Inter Cleaves Val-Cit Immolation 1,6-Elimination (Self-Immolation) Inter->Immolation Spontaneous Drug Free Active Drug (Cytotoxic) Immolation->Drug Releases Payload

Figure 2: Cathepsin B-mediated cleavage mechanism of Val-Cit-PAB linkers in ADCs.

Methodology: Self-Validating Cathepsin B Linker Cleavage Assay
  • Reaction Setup: Prepare 100 µL of cleavage buffer consisting of 50 mM Sodium Acetate (pH 5.0) and 1 mM DTT. Causality: The acidic pH precisely mimics the lysosomal environment where Cathepsin B is physiologically active, while DTT maintains the enzyme's active-site cysteine in a reduced, functional state.

  • Substrate Addition: Add the synthetic Val-Cit-PAB-Drug conjugate (derived from Boc-Citrulline) to a final concentration of 20 µM.

  • Enzyme Addition: Initiate the assay by adding 10 nM of pre-activated human Cathepsin B. Incubate at 37°C.

  • Time-Course Quenching: Extract 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench each aliquot immediately by mixing with 40 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The organic solvent instantly denatures the protease, and the low pH ensures complete cessation of enzymatic activity, locking the payload concentration for accurate mass spectrometry.

  • Readout: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the release of the free drug.

  • Self-Validation System: Include a negative control containing 10 µM of E-64 (a potent, irreversible cysteine protease inhibitor). The complete absence of free payload in this control validates that linker cleavage is exclusively enzymatic and not an artifact of spontaneous hydrolysis in the acidic buffer.

Assay Performance and Kinetic Parameters

To aid in experimental design, the following table summarizes the typical kinetic parameters and assay conditions associated with probes derived from these two citrulline variants.

Table 2: Experimental Performance Metrics
ParameterPAD Assay (via Cbz-Arg-AMC)Cathepsin B Assay (via Val-Cit Linker)
Target Enzyme Peptidylarginine Deiminase (PAD 1-4)Cathepsin B (Lysosomal Cysteine Protease)
Substrate Concentration 100 - 500 µM10 - 50 µM
Optimal pH 7.6 (Neutral to slightly basic)5.0 (Lysosomal acidic)
Essential Cofactors 10 mM Ca²⁺1 - 5 mM DTT (Reducing environment)
Typical Assay Time 30 - 60 minutes1 - 4 hours
Signal-to-Background >10:1 (Fluorescence Turn-Off)>50:1 (LC-MS/MS Peak Area)

Conclusion

The choice between Cbz-Citrulline and Boc-Citrulline is fundamentally a choice of assay architecture. If your goal is to probe the enzymatic activity of PADs in real-time, Cbz-Citrulline derivatives provide the necessary structural mimicry and stability to facilitate coupled fluorescence readouts. Conversely, if you are engineering targeted therapeutics and require orthogonal synthetic flexibility to build self-immolative linkers, Boc-Citrulline is the mandatory precursor to ensure clean, gas-yielding deprotection steps.

References

  • Cbz-Citrulline vs Boc-Citrulline: Protecting Groups in Peptide Synthesis - smolecule.com -
  • Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullin
  • Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullin
  • US7754681B2 - Heterocyclic self-immolative linkers and conjug

Sources

Advanced NMR Characterization of N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) is a critical intermediate in peptide synthesis and arginine metabolism studies. Its structural uniqueness lies in the combination of a hydrophobic benzyloxycarbonyl (Z or Cbz) protecting group on the


-amine and a polar, non-basic urea moiety  on the side chain.

Characterizing Z-Cit-OH presents specific challenges:

  • Solubility: The Z-group reduces water solubility compared to free L-Citrulline, while the urea group limits solubility in non-polar organic solvents (e.g., CDCl

    
    ).
    
  • Proton Exchange: The urea protons (

    
    -NH and 
    
    
    
    -NH
    
    
    ) are labile and exchange rapidly with protic solvents (D
    
    
    O, CD
    
    
    OD), disappearing from the spectrum.
  • Differentiation: It must be distinguished from its precursor (L-Citrulline) and its close analog (Z-L-Arginine).

This guide provides a definitive protocol for the NMR characterization of Z-Cit-OH, emphasizing solvent selection and spectral fingerprinting to ensure purity and structural integrity.

Strategic Protocol Design: Solvent Selection

The choice of solvent is the single most critical variable in the NMR analysis of Z-Cit-OH.

SolventSuitabilityMechanistic Explanation
DMSO-d

Optimal Standard for Peptide Derivatives. Dissolves both the hydrophobic Z-group and the polar urea side chain. Crucially, it is aprotic, slowing proton exchange and allowing the observation of the urea (

~5.4-6.0 ppm) and amide (

~7.5 ppm) protons.
Methanol-d

Sub-optimalGood solubility, but causes rapid H/D exchange. The diagnostic urea and amide protons will disappear, leaving only the carbon backbone signals. Useful only for

C NMR or checking backbone purity.
D

O
PoorThe hydrophobic Z-group makes Z-Cit-OH sparingly soluble in water. Requires pH adjustment (NaOD) to dissolve, which may induce hydrolysis or racemization.
CDCl

PoorThe polar urea group makes Z-Cit-OH insoluble in chloroform.
Recommended Protocol:
  • Sample Preparation: Dissolve 5-10 mg of Z-Cit-OH in 0.6 mL of DMSO-d

    
     .
    
  • Temperature: Acquire spectra at 298 K (25°C) to minimize viscosity-induced line broadening.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).

Spectral Analysis: H NMR Fingerprint (DMSO-d )

The


H NMR spectrum of Z-Cit-OH is characterized by four distinct regions. The integration values must be strictly calibrated to the 5 aromatic protons of the Z-group.
Region I: The Protecting Group (Downfield)
  • 
     7.30 – 7.40 ppm (Multiplet, 5H):  The aromatic protons of the benzyloxycarbonyl (Z) group. This is the primary quantification standard.
    
  • 
     5.03 ppm (Singlet, 2H):  The benzylic methylene (-CH
    
    
    
    -Ph) protons. A sharp singlet confirms the integrity of the Z-group. Split signals here may indicate rotamers or impurities.[1]
Region II: The Labile Protons (Mid-field)
  • 
     12.50 ppm (Broad Singlet, 1H):  Carboxylic acid (-COOH). Often broad or invisible depending on water content.
    
  • 
     7.45 – 7.55 ppm (Doublet, 1H, J
    
    
    
    8 Hz):
    The
    
    
    -NH amide proton. The doublet splitting arises from coupling to the
    
    
    -CH.
  • 
     5.95 ppm (Triplet/Broad, 1H):  The 
    
    
    
    -NH of the urea group.
  • 
     5.40 ppm (Broad Singlet, 2H):  The 
    
    
    
    -NH
    
    
    terminal urea protons. Note: These signals are diagnostic for the Citrulline side chain and distinguish it from Arginine (which has a guanidine group).
Region III: The Alpha-Carbon Backbone[2]
  • 
     3.90 – 4.05 ppm (Multiplet, 1H):  The 
    
    
    
    -CH proton. Shifted downfield relative to free Citrulline due to the electron-withdrawing Z-carbamate.
Region IV: The Side Chain Aliphatics (Upfield)
  • 
     2.90 – 3.00 ppm (Multiplet, 2H):  The 
    
    
    
    -CH
    
    
    protons adjacent to the urea group.
  • 
     1.55 – 1.70 ppm (Multiplet, 2H):  The 
    
    
    
    -CH
    
    
    protons.
  • 
     1.35 – 1.50 ppm (Multiplet, 2H):  The 
    
    
    
    -CH
    
    
    protons.

Comparative Analysis: Z-Cit-OH vs. Alternatives

Distinguishing Z-Cit-OH from its precursors and analogs is vital for quality control.

Table 1: Spectral Differentiation Matrix
FeatureZ-L-Citrulline (Product) L-Citrulline (Precursor) Z-L-Arginine (Analog)
Aromatic Signals Present (7.3 ppm) AbsentPresent (7.3 ppm)
Side Chain NH Urea (

~5.4, 5.9)
Urea (

~5.4, 5.9)
Guanidine (

~6.5-7.5, broad)

-CH

Shift
~2.95 ppm ~3.05 ppm~3.15 ppm (adj. to Guanidine)
Solubility DMSO, MeOH WaterDMSO, MeOH

-NH Signal
Doublet (~7.5 ppm) Absent (Amine exchange)Doublet (~7.5 ppm)
Key Diagnostic:
  • Vs. Citrulline: The appearance of the Z-group signals (7.3 ppm, 5.0 ppm) and the downfield shift of the

    
    -NH confirm successful protection.
    
  • Vs. Z-Arginine: The urea protons in Z-Cit-OH appear at significantly different fields than the guanidine protons of Z-Arg-OH. Additionally, the

    
    -CH
    
    
    
    in Citrulline is slightly more shielded (~2.95 ppm) than in Arginine (~3.15 ppm) due to the lower basicity of the urea group.

Advanced Characterization: C NMR & 2D Correlation

For definitive structural assignment,


C NMR and 2D techniques are required.
C NMR (DMSO-d ) Characteristic Shifts
  • Carbonyls:

    • 
       ~174.0 ppm:  Carboxylic Acid (-COOH).
      
    • 
       ~159.0 ppm:  Urea Carbonyl (-NH-C O-NH
      
      
      
      ).
    • 
       ~156.5 ppm:  Z-Carbamate Carbonyl (-O-C O-NH-).
      
  • Aromatics:

    • 
       137.0 ppm:  Quaternary aromatic C.
      
    • 
       127-129 ppm:  Aromatic CH signals.
      
  • Aliphatics:

    • 
       65.5 ppm:  Benzylic -CH
      
      
      
      -.
    • 
       53.5 ppm: 
      
      
      
      -CH.
    • 
       39.0 ppm: 
      
      
      
      -CH
      
      
      (Often obscured by DMSO solvent trap; check HSQC).
    • 
       29.5 ppm: 
      
      
      
      -CH
      
      
      .
    • 
       26.5 ppm: 
      
      
      
      -CH
      
      
      .
2D NMR Workflow (COSY & HSQC)
  • COSY (Correlation Spectroscopy): Confirms the spin system connectivity:

    
    -NH 
    
    
    
    
    
    -CH
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -NH.
  • HSQC (Heteronuclear Single Quantum Coherence): Essential for resolving the

    
    -CH
    
    
    
    signal, which often overlaps with the strong DMSO solvent signal or water peak.

Experimental Workflow & Pathway Visualization

Figure 1: Characterization Workflow

G Start Crude Z-Cit-OH Solvent Dissolve in DMSO-d6 (Avoid D2O/CDCl3) Start->Solvent Acquisition Acquire 1H NMR (298 K, 16 scans) Solvent->Acquisition Check1 Check Z-Group (7.3 ppm, 5.0 ppm) Acquisition->Check1 Check2 Check Urea Signals (5.4 ppm, 5.9 ppm) Check1->Check2 Decision Signals Present? Check2->Decision Pass Confirm Structure: Z-Cit-OH Decision->Pass Yes Fail Investigate: Hydrolysis (Free Cit) or Z-Arg Impurity Decision->Fail No

Caption: Step-by-step decision tree for the NMR verification of Z-Cit-OH, emphasizing checkpoint signals.

Figure 2: Structural Connectivity & NOE Correlations

Structure cluster_sidechain Urea Side Chain NH_alpha NH (alpha) ~7.5 ppm CH_alpha CH (alpha) ~4.0 ppm NH_alpha->CH_alpha COSY CH2_beta CH2 (beta) ~1.6 ppm CH_alpha->CH2_beta COSY CH2_gamma CH2 (gamma) ~1.4 ppm CH2_beta->CH2_gamma COSY CH2_delta CH2 (delta) ~2.95 ppm CH2_gamma->CH2_delta COSY NH_epsilon NH (epsilon) ~5.9 ppm CH2_delta->NH_epsilon COSY NH2_omega NH2 (omega) ~5.4 ppm

Caption: COSY correlation map demonstrating the spin system connectivity from the alpha-amine to the urea side chain.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. (Source for L-Citrulline base shifts). Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text for peptide NMR assignments and solvent effects). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Review of Z-group stability and characterization). Link

Sources

Mechanistic Overview: The Causality of Cbz-Citrulline Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Cbz-Citrulline Peptides: A Comparative Guide

Carbobenzoxy-Citrulline (Cbz-Citrulline) is a critical synthetic building block utilized extensively in the development of protease-cleavable linkers (such as the Val-Cit-PAB linker in antibody-drug conjugates)[1] and as a model residue for studying protein citrullination[2]. Because the mass shift of citrulline (+0.984 Da vs. arginine) is nearly isobaric with deamidation or isotopic envelopes, confident mass spectrometric (MS) characterization requires a deep understanding of its gas-phase fragmentation behavior[3].

This guide objectively compares the performance of different tandem mass spectrometry (MS/MS) dissociation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the structural elucidation of Cbz-Citrulline peptides.

To optimize an MS method, one must first understand the thermodynamic and kinetic vulnerabilities of the Cbz-Citrulline molecule in the gas phase.

  • The Ureido Group and the 43 Da Neutral Loss: Citrulline features a neutral ureido group (-NH-CO-NH₂). Under vibrational excitation, this group is highly labile. It readily eliminates isocyanic acid (HNCO), resulting in a highly abundant, diagnostic neutral loss of 43.006 Da from the precursor ion, as well as from subsequent b- and y-fragment ions[4].

  • The Cbz Protecting Group: The carbobenzoxy group is prone to fragmentation at the carbamate bond during collisional activation. This typically yields a neutral loss of 134 Da or the formation of a stable benzyl cation at m/z 91.

  • The "Citrulline Effect": The incorporation of citrulline alters the basicity of the peptide backbone. The loss of the highly basic arginine guanidino group (replaced by the neutral ureido group) reduces proton mobility. This creates preferential cleavage sites, specifically enhancing fragmentation at the carbon-terminal side of the citrulline residue—a phenomenon termed the "citrulline effect"[5],[2].

Comparative Analysis: CID vs. HCD vs. ETD

When sequencing Cbz-Citrulline peptides or Val-Cit linkers, the choice of fragmentation alternative dictates whether you obtain a diagnostic marker, exact site localization, or both.

Collision-Induced Dissociation (CID)
  • Mechanism: Slow heating via multiple low-energy collisions with an inert gas.

  • Performance: CID is highly effective at triggering the elimination of HNCO. The 43 Da neutral loss dominates the CID spectrum[4],[6].

  • Limitation: Because the ureido group and the Cbz group are the "weakest links," they absorb the bulk of the collisional energy. This premature fragmentation suppresses peptide backbone cleavage, often resulting in poor sequence coverage and making exact site localization difficult.

Higher-energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type collisional activation with higher energy deposition and no low-mass cutoff (unlike ion trap CID).

  • Performance: HCD produces the diagnostic 43 Da neutral loss but also provides access to the lower mass range. This allows for the detection of the citrulline immonium ion at m/z 130.0975 , serving as an orthogonal diagnostic marker for the presence of the residue[6].

  • Limitation: Like CID, HCD still strips the labile modifications, complicating the assignment of the exact modified residue in complex sequences.

Electron Transfer Dissociation (ETD) / EThcD
  • Mechanism: Non-ergodic, radical-driven cleavage of the N-Cα backbone bonds via electron transfer from a reagent anion.

  • Performance: ETD cleaves the peptide backbone (generating c- and z-ions) faster than the vibrational energy can distribute to the ureido or Cbz groups. Consequently, the 43 Da neutral loss is generally absent in pure ETD spectra[5]. The citrulline side chain and the Cbz group remain intact on the backbone fragments, providing unambiguous site localization.

  • Limitation: ETD efficiency drops for low-charge state precursors (z < 3).

Quantitative Performance Comparison
ParameterCIDHCDETD / EThcD
Primary Backbone Ions b, yb, yc, z
43 Da Neutral Loss (HNCO) Highly Abundant (Dominant)AbundantAbsent / Rare
Citrulline Immonium Ion (m/z 130) Not detected (low mass cutoff)Highly AbundantAbsent
Cbz Group Retention Poor (Loss of 134 Da / m/z 91)PoorExcellent (Retained)
PTM Site Localization LowModerateHigh
Best Use Case Diagnostic screeningImmonium ion detectionExact sequence mapping

Visualizing the Fragmentation Pathways

G Precursor Cbz-Citrulline Peptide Precursor [M+nH]n+ CID CID / HCD (Vibrational Excitation) Precursor->CID Slow Heating ETD ETD (Electron Transfer) Precursor->ETD Radical Cleavage CID_Frag1 Neutral Loss: -43 Da (HNCO) Diagnostic Marker CID->CID_Frag1 CID_Frag2 Cbz Loss: -134 Da or m/z 91 (Benzyl) CID->CID_Frag2 CID_Frag3 b/y-ions (Incomplete Coverage) CID->CID_Frag3 ETD_Frag1 Intact Citrulline Side Chain (No 43 Da Loss) ETD->ETD_Frag1 ETD_Frag2 Intact Cbz Group (Usually Retained) ETD->ETD_Frag2 ETD_Frag3 c/z-ions (High Sequence Coverage) ETD->ETD_Frag3

Mechanistic divergence of Cbz-Citrulline fragmentation under CID/HCD versus ETD.

Experimental Protocols: The Self-Validating HCD-pd-ETD Workflow

To harness the diagnostic power of HCD and the sequencing power of ETD, modern proteomics employs an HCD-product dependent-ETD (HCD-pd-ETD) workflow[3]. This self-validating system ensures that slow, high-resolution ETD scans are only triggered when a citrulline residue is definitively present.

Step-by-Step Methodology:

  • Sample Preparation: Solubilize the Cbz-Citrulline peptide (or enzymatic digest of the ADC) in 0.1% formic acid.

  • LC-MS/MS Setup: Interface a high-resolution mass spectrometer (e.g., Orbitrap Fusion or Lumos) with an LC system. Set the MS1 full scan resolution to 120,000[1].

  • HCD Screening (The Trigger): Subject the top N most intense precursors (charge states 2+ to 5+) to HCD fragmentation at a Normalized Collision Energy (NCE) of 28-30%.

  • Real-Time Neutral Loss Monitoring: Configure the instrument's data-dependent logic to monitor the HCD spectra for a neutral loss of exactly 43.0058 Da (mass tolerance: 10 ppm) from the precursor ion.

  • ETD/EThcD Execution: If the 43 Da loss is detected, the instrument automatically isolates the same precursor mass and subjects it to ETD (or EThcD with 15% supplemental activation) to generate a sequence-informative spectrum with intact Cbz and citrulline groups[3],[1].

  • Data Validation: Analyze the EThcD spectra for c- and z-ions to confirm the exact location of the citrulline residue, validating the initial HCD diagnostic hit.

Workflow MS1 MS1 Full Scan High Resolution HCD HCD MS/MS (NCE ~25-30%) MS1->HCD Top N Precursors Decision Detect -43.006 Da Neutral Loss? HCD->Decision Real-time search ETD Trigger ETD / EThcD (Site Localization) Decision->ETD YES (Citrulline present) Skip Standard b/y Ion Sequencing Decision->Skip NO

HCD-product dependent-ETD (HCD-pd-ETD) mass spectrometry acquisition workflow.

References

  • Hao, G., et al. "Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination." National Institutes of Health (NIH) / PMC.[Link]

  • "Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides." Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]

  • "Characterizing citrullination by mass spectrometry-based proteomics." Royal Society Publishing.[Link]

  • "Cellular consequences, citrullination substrates, and antigenicity resulting from wild-type and targeted PAD4 on cell surfaces." bioRxiv.[Link]

Sources

Validating Citrulline Incorporation in Peptides and Proteins: A Comparative Guide to Amino Acid Analysis and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & The Analytical Challenge

Citrulline is a non-standard amino acid that plays a critical role in human biology, primarily generated through post-translational modification (citrullination) by peptidylarginine deiminase (PAD) enzymes[1]. Validating its incorporation into peptides—whether to study epigenetic regulation, develop unnatural amino acid mutagenesis platforms, or design diagnostics for anti-citrullinated protein antibodies (ACPA) in rheumatoid arthritis—requires extreme analytical rigor[1].

As an analytical target, citrulline presents a unique dual-challenge:

  • Acid Lability: Standard amino acid analysis (AAA) relies on 6N HCl hydrolysis at 110°C. Under these harsh conditions, the ureido group of citrulline is destroyed, degrading the residue into ornithine and ammonia[2].

  • Isobaric Interference & Charge Loss: Citrullination replaces the primary ketimine group of arginine with a ketone, resulting in a mass shift of merely +0.984016 Da and the loss of a positive charge at physiological pH[3]. This neutralizes the cleavage site for trypsin, complicating standard bottom-up proteomics[3].

This guide objectively compares modern pre-column derivatization UHPLC against high-resolution LC-MS/MS and traditional post-column methods, providing field-proven protocols to ensure self-validating, artifact-free quantification.

The Causality of Analytical Failure

Understanding why standard methods fail is the first step in designing a robust validation workflow.

Mechanism Arg Arginine Residue (Mass: 156.1 Da, Charge: +1) Cit Citrulline Residue (Mass: 157.1 Da, Charge: 0) Arg->Cit PAD Enzyme or Synthesis Acid Standard 6N HCl (110°C, 24h) Cit->Acid Hydrolysis Tryp Trypsin Digestion Cit->Tryp Proteolysis Orn Ornithine + NH3 (Degradation Product) Acid->Orn Acid Lability Miss Missed Cleavage (Loss of basic site) Tryp->Miss Neutral Side Chain

Mechanistic causality of citrulline analysis failures during standard hydrolysis and digestion.

If a researcher subjects a synthetic citrulline-containing peptide to standard acid hydrolysis, the resulting chromatogram will show a false negative for citrulline and a false positive for ornithine[2]. Furthermore, if standard tryptic digestion is used for MS analysis, the enzyme will skip the citrulline residue entirely, leading to unexpected, larger peptide fragments that standard in silico searches may discard[3].

Methodological Comparison

To circumvent these fundamental chemical limitations, laboratories must choose between two primary modern architectures, or fall back on the traditional gold standard.

Method A: Pre-Column Derivatization UHPLC (e.g., OPA/FMOC)

This method derivatizes primary amines pre-column using reagents like o-phthalaldehyde (OPA), yielding highly fluorescent isoindole products[4].

  • The Causality: Because citrulline cannot survive acid hydrolysis, this method must be paired with total enzymatic hydrolysis (e.g., Pronase E) to release intact citrulline[2].

  • Best For: High-throughput quantification of total citrulline content in synthetic peptide batches or physiological fluids[4].

Method B: Targeted LC-MS/MS (SRM/MRM)

This approach bypasses complete hydrolysis, instead using specific proteases followed by Selected Reaction Monitoring (SRM) to detect the exact mass of the citrullinated peptide[5].

  • The Causality: To prevent the +0.984 Da shift from being confused with deamidation (Asn/Gln) or

    
    C isotopic peaks, high-resolution mass spectrometry (Orbitrap/Q-TOF) or specific chemical tagging (e.g., 2,3-butanedione) is required[6].
    
  • Best For: Site-specific validation of citrullination in complex protein mixtures or unnatural amino acid mutagenesis[1].

Method C: Traditional Post-Column Ninhydrin (IEC)

The historical gold standard uses ion-exchange chromatography followed by post-column ninhydrin reaction. While highly reproducible, it suffers from lengthy runtimes (>1 hour) and lower sensitivity, making it less ideal for rapid biotherapeutic development.

Quantitative Platform Comparison
ParameterPre-Column OPA UHPLCTargeted LC-MS/MS (SRM)Post-Column Ninhydrin (IEC)
Primary Output Total Citrulline ContentSite-Specific ValidationTotal Citrulline Content
Hydrolysis Required Yes (Enzymatic Only)No (Proteolytic Digestion)Yes (Enzymatic Only)
Sensitivity (LOD) < 0.05 µmol/LLow fmol range~1.0 µmol/L
Run Time < 15 minutes30 - 60 minutes> 60 minutes
Key Limitation Cannot identify specific siteRequires complex data analysisLow throughput, lower sensitivity

Comparative Analytical Workflows

G cluster_0 Method A: Total Amino Acid Analysis cluster_1 Method B: Site-Specific LC-MS/MS Sample Citrulline-Containing Peptide/Protein Hydrolysis Enzymatic Hydrolysis (Avoid 6N HCl) Sample->Hydrolysis Total Content Digestion Protease Digestion (Trypsin misses Cit cleavage) Sample->Digestion Site-Specific Deriv Pre-Column Derivatization (e.g., OPA/FMOC) Hydrolysis->Deriv UHPLC UHPLC-FLD/UV Quantification Deriv->UHPLC LCMS High-Res LC-MS/MS (+0.984 Da Mass Shift) Digestion->LCMS Data SRM/MRM Data Analysis (Site Validation) LCMS->Data

Comparative analytical workflows for total vs. site-specific citrulline validation.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and specific enzymatic controls.

Protocol 1: Total Citrulline Quantification via Pre-Column OPA UHPLC

This protocol is optimized to prevent the acid-catalyzed degradation of citrulline.

  • Enzymatic Hydrolysis: Suspend 10 µg of the synthetic peptide in 50 mM ammonium bicarbonate buffer (pH 8.0). Add Pronase E (1:50 w/w enzyme-to-substrate ratio) and incubate at 37°C for 16 hours.

    • Causality: Enzymatic hydrolysis entirely bypasses the use of 6N HCl, preserving the delicate ureido group of citrulline[2].

  • Internal Standard Calibration: Spike the hydrolysate with stable-isotope labeled d4-citrulline (10 µM final concentration). This internally corrects for any matrix suppression or variations in derivatization efficiency[5].

  • Automated Derivatization: Using an automated autosampler, mix 10 µL of the hydrolysate with 10 µL of OPA reagent (containing 2-mercaptoethanol in 0.4 M borate buffer, pH 10.0). Incubate for exactly 2.0 minutes at 25°C[4].

  • UHPLC-FLD Separation: Inject the mixture onto a C18 UHPLC column (e.g., 1.8 µm, 150 x 2.1 mm). Elute using a gradient of 50 mM sodium acetate (pH 6.8) and methanol/tetrahydrofuran (97:3 v/v). Monitor fluorescence at an excitation of 340 nm and emission of 455 nm[4].

Protocol 2: Site-Specific Validation via Targeted LC-MS/MS

This protocol is optimized to account for missed tryptic cleavages and isobaric interference.

  • Proteolytic Digestion: Digest the protein sample with a combination of Trypsin and Glu-C.

    • Causality: Because citrulline neutralizes the arginine side chain, trypsin will skip the cleavage site. Supplementing with Glu-C ensures the resulting peptide is not too large for optimal MS/MS fragmentation[3].

  • Chemical Tagging (Optional but Recommended): Treat the digested peptide mixture with 2,3-butanedione.

    • Causality: This specifically reacts with the citrulline ureido group, adding a distinct +50 Da mass shift. This easily distinguishes true citrulline from spontaneous deamidation (+0.98 Da) on lower-resolution instruments[6].

  • LC-MS/MS Acquisition: Separate the peptides using Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar citrullinated peptides[5]. Analyze on a high-resolution mass spectrometer (Orbitrap or Q-TOF) using Selected Reaction Monitoring (SRM)[5].

  • Data Analysis: In the proteomics search engine, set a dynamic modification of +0.984016 Da on Arginine and explicitly allow for up to 2 missed tryptic cleavages to prevent algorithmic filtering of the target peptide[3].

References

  • Journal of Laboratory Physicians (NIH/PMC)
  • Analytical and Bioanalytical Chemistry (Springer/bevital.no)
  • Site-Specific Incorporation of Citrulline into Proteins in Mammalian Cells bioRxiv URL
  • Frontiers in Immunology (NIH/PMC)
  • Journal of Proteomics & Bioinformatics (Longdom)
  • TN 50: Determination of the Amino Acid Content of Peptides by AAA-Direct Thermo Fisher Scientific URL

Sources

advantages of Cbz-Citrulline over native citrulline in enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Edge: Advantages of Cbz-Citrulline Over Native Citrulline in Peptidylarginine Deiminase (PAD) Assays

As a Senior Application Scientist, I frequently encounter a critical, yet entirely preventable, methodological error in drug discovery workflows targeting citrullination: the use of native L-citrulline to standardize Peptidylarginine Deiminase (PAD) assays. While native citrulline is readily available, its zwitterionic nature and free


-amino group make it a fundamentally flawed surrogate for the actual products of PAD enzymes.

This guide dissects the mechanistic causality behind this analytical mismatch and demonstrates why Carbobenzoxy-L-citrulline (Cbz-Citrulline) is the superior, structurally accurate standard for quantifying PAD activity in both colorimetric and chromatographic assays.

Mechanistic Causality: The Fallacy of Native Citrulline

To understand why standardizing with native citrulline compromises assay integrity, we must examine the intersection of enzyme substrate specificity and chemical reactivity.

Enzymatic Reality: PAD enzymes (PAD1–4) are calcium-dependent hydrolases that strictly catalyze the deimination of peptidyl-arginine residues to peptidyl-citrulline[1]. Free L-arginine is sterically and electronically rejected by the PAD active site; it is not a substrate[2]. Consequently, in vitro assays utilize N-


 protected substrates like Cbz-Arginine. The direct enzymatic product of this reaction is Cbz-Citrulline, not native free citrulline.

Colorimetric Condensation Kinetics: High-throughput screening for PAD inhibitors predominantly relies on the COLDER assay or the diacetyl monoxime (DAM) method[3]. These assays quantify citrullination via the acid-catalyzed thermal condensation of the ureido group with DAM, forming a diazine chromophore. In native citrulline, the adjacent free


-amino group becomes protonated under the highly acidic assay conditions. This exerts a strong electron-withdrawing inductive effect on the ureido nitrogens, shifting the reaction kinetics and altering the molar extinction coefficient. Cbz-Citrulline, featuring an N-

carbamate linkage, electronically mimics a true peptide bond[4]. This ensures the standard curve yields a chromophore with an absorption profile identical to the actual enzymatic product, preventing the under- or over-estimation of PAD activity.

Chromatographic Behavior: For orthogonal validation via HPLC or LC-MS/MS, native citrulline's high polarity causes it to elute in the void volume of standard C18 reverse-phase columns, leading to severe ion suppression from buffer salts[5]. The hydrophobic benzyloxycarbonyl (Cbz) moiety in Cbz-Citrulline ensures robust column retention, sharp peak shapes, and superior ionization efficiency.

Enzymatic_Logic Arg_Free Native L-Arginine (Free α-NH2) PAD PAD4 Enzyme (Ca2+ Activated) Arg_Free->PAD Steric/Electronic Rejection (No Reaction) Arg_Cbz Cbz-Arginine (Protected α-NH2) Arg_Cbz->PAD Active Site Binding (Hydrolysis) Cit_Cbz Cbz-Citrulline (True Assay Standard) PAD->Cit_Cbz Deimination Product Cit_Free Native L-Citrulline (Altered DAM Reactivity) Cit_Free->Cit_Cbz Inaccurate Surrogate (Do not use)

Fig 1. Enzymatic logic demonstrating why Cbz-Citrulline is the accurate standard for PAD assays.

Quantitative Comparison: Native vs. Cbz-Citrulline

The table below summarizes the analytical impact of substituting native citrulline with Cbz-Citrulline across standard assay parameters.

ParameterNative L-CitrullineCbz-CitrullineAnalytical Impact / Causality
N-

Status
Free Amine (Zwitterionic)Protected (Carbamate)Cbz mimics the amide bond of peptidyl-citrulline, ensuring structural parity.
Enzymatic Product Match ❌ False✅ TruePADs act on Cbz-Arg; standardizing with Cbz-Cit ensures 1:1 stoichiometric accuracy.
DAM Color Yield Variable / SuppressedHighly ConsistentCbz eliminates the inductive effect of the free amine, stabilizing ureido nucleophilicity.
C18 HPLC Retention Poor (Elutes in void volume)Excellent (k' > 3.0)Cbz lipophilicity prevents co-elution with salts, eliminating MS ion suppression.
Solubility in Organics LowHighCbz-Cit allows for flexible assay quenching and organic extraction workflows.

Self-Validating Experimental Protocol: Colorimetric PAD4 Assay

To guarantee trustworthy data, an assay must be a self-validating system. The following protocol utilizes Cbz-Citrulline to construct an accurate standard curve for quantifying PAD4 activity, incorporating internal causality checks to rule out false positives.

Reagents & Buffers
  • Reaction Buffer: 50 mM HEPES (pH 7.6), 10 mM

    
    , 2 mM DTT. (Causality: PAD4 is strictly 
    
    
    
    -dependent; DTT maintains the active site cysteine in a reduced state).
  • Quench/Control Buffer: 50 mM HEPES (pH 7.6), 50 mM EDTA. (Causality: EDTA chelates

    
    , instantly halting enzymatic activity and serving as a negative control background).
    
  • COLDER Color Reagent: Solution A (80 mM Diacetyl Monoxime, 2 mM Thiosemicarbazide) mixed 1:3 with Solution B (3 M

    
    , 6 M 
    
    
    
    , 2 mM
    
    
    ).
Step-by-Step Methodology

Step 1: Construct the Cbz-Citrulline Standard Curve

  • Prepare a 1 mM stock of Cbz-Citrulline in Reaction Buffer.

  • Perform serial dilutions to generate standards ranging from 0 µM to 100 µM.

  • Why this matters: Using the exact assay buffer ensures the standard curve accounts for any matrix effects caused by DTT or

    
     during the colorimetric development.
    

Step 2: Setup the Enzymatic Reaction & Controls

  • Positive Reaction: Combine 100 nM recombinant human PAD4 with 10 mM Cbz-Arginine in Reaction Buffer.

  • Negative Control (Self-Validation): Combine 100 nM PAD4, 10 mM Cbz-Arginine, and 50 mM EDTA. (If this well develops color, your reagents are contaminated with ambient citrulline or non-enzymatic hydrolysis has occurred).

  • Incubate all tubes at 37°C for exactly 60 minutes.

Step 3: Quenching and Color Development

  • Transfer 50 µL of each standard, reaction, and control into a chemical-resistant 96-well PCR plate.

  • Add 150 µL of freshly mixed COLDER Color Reagent to each well.

  • Seal the plate tightly and incubate at 95°C for 30 minutes in a thermal cycler. (Causality: High thermal energy is thermodynamically required to drive the condensation between the ureido group and DAM).

  • Cool the plate rapidly to 4°C for 5 minutes to stabilize the diazine chromophore.

Step 4: Quantification

  • Read the absorbance at 530 nm using a microplate reader.

  • Interpolate the absorbance of the PAD4 reactions against the Cbz-Citrulline standard curve to calculate the exact micromoles of product formed.

Assay_Workflow cluster_prep Phase 1: Preparation & Reaction cluster_detect Phase 2: Colorimetric Development cluster_quant Phase 3: Quantification Step1 Prepare Cbz-Citrulline Standard Curve (0 - 100 µM in Assay Buffer) Step3 Quench Reaction with Acidic DAM Reagent (Diacetyl Monoxime + Thiosemicarbazide) Step1->Step3 Step2 Incubate PAD4 + Cbz-Arg Substrate (37°C, 10 mM CaCl2) Step2->Step3 Step4 Thermal Condensation (Boil at 95°C for 30 min) Step3->Step4 Step5 Measure Absorbance at 530 nm (Diazine Chromophore) Step4->Step5 Step6 Interpolate PAD Activity Against Cbz-Cit Curve Step5->Step6

Fig 2. Self-validating colorimetric workflow for PAD4 activity using a Cbz-Citrulline standard.

Conclusion

The transition from native citrulline to Cbz-Citrulline is not merely a pedantic reagent swap; it is a fundamental requirement for scientific integrity in citrullination research. By aligning the structural chemistry of your standard with the biological reality of peptidylarginine deiminases, you eliminate systemic quantification errors, ensuring your inhibitor screening and kinetic profiling data remain robust, reproducible, and trustworthy.

References

  • Bicker, K. L., & Thompson, P. R. (2013).
  • Zendman, A. J., et al. (2007). Methods for the Detection of Peptidylarginine Deiminase (PAD)
  • Google Patents. (2020).
  • Smolecule. (2024).

Sources

comparative kinetics of PAD isoenzymes on Cbz-Citrulline substrates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Kinetics of Peptidylarginine Deiminase (PAD) Isoenzymes Utilizing N-α-Benzoyl-L-Citrulline-Based Substrates

This guide offers a comprehensive, scientifically-grounded comparison of the kinetic activities of peptidylarginine deiminase (PAD) isoenzymes. Tailored for researchers, scientists, and drug development professionals, our focus is on the practical application and theoretical underpinnings of assays using N-α-Cbz-L-arginine derivatives, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE), as substrates. We will move beyond simple protocols to explain the causality behind experimental design, ensuring a robust and self-validating approach to kinetic analysis.

Foundational Concepts: The PAD Enzyme Family and Citrullination

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification known as citrullination.[1] This process involves the hydrolysis of a guanidinium group on a peptidyl-arginine residue to a ureido group, converting it into peptidyl-citrulline.[2] This conversion results in the loss of a positive charge, which can profoundly alter a protein's structure, function, and molecular interactions.[3]

In humans, five isoenzymes (PAD1–4 and PAD6) have been identified, each with distinct tissue distributions and physiological roles.[4][5] PADs 1-4 are catalytically active, while PAD6 is considered inactive due to mutations in its active site.[5] Dysregulated PAD activity is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, multiple sclerosis, and various cancers, making PADs significant therapeutic targets.[4][6] Consequently, the development of isoenzyme-selective inhibitors is a critical goal, demanding a precise understanding of their comparative kinetics.[3]

The Experimental Rationale: Why Use Cbz-Arginine Substrates?

While PADs naturally act on large protein substrates like histones and fibrinogen, in vitro kinetic characterization necessitates a simplified, reproducible system.[4] Small molecule synthetic substrates, particularly N-α-benzoyl-L-arginine ethyl ester (BAEE) and similar derivatives, are invaluable for this purpose.

Causality Behind Substrate Choice:

  • Reproducibility: BAEE provides a homogenous, quantifiable substrate, eliminating the variability inherent in using large, complex proteins that may have multiple citrullination sites.

  • Assay Convenience: The product of the reaction, citrulline, can be detected using well-established colorimetric methods, providing a straightforward readout for enzyme activity.[7]

  • Kinetic Analysis: These substrates allow for the determination of fundamental steady-state kinetic parameters (Km and kcat), which are essential for comparing enzyme efficiency and inhibitor potency.[4]

It is crucial to recognize that while BAEE is a convenient tool, different isoenzymes exhibit varying affinities and turnover rates for it. For instance, BAEE is a relatively poor substrate for PAD3 compared to PAD1 and PAD4, a factor that must be accounted for in experimental design and data interpretation.[4][5]

The Kinetic Assay: A Self-Validating Workflow

A successful kinetic experiment is a self-validating one. This means building in controls and adhering to principles that ensure the data is reliable. The core of this is operating under steady-state conditions , where the concentration of the enzyme-substrate complex remains relatively constant during the initial phase of the reaction.[8] This allows for the accurate measurement of the initial velocity (v₀), which is fundamental to Michaelis-Menten kinetics.

The following diagram outlines a robust workflow for the comparative kinetic analysis of PAD isoenzymes.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_detection Phase 3: Product Detection (Colorimetric) cluster_analysis Phase 4: Data Analysis P1 Recombinant PAD Isoenzymes (PAD1, PAD2, PAD3, PAD4) R1 Pre-incubate Assay Mix (Buffer, CaCl₂, DTT, Enzyme) P1->R1 P2 Substrate (BAEE) Stock (Serial Dilutions) R2 Initiate Reaction (Add varying [BAEE]) P2->R2 P3 Assay Buffer (e.g., Tris-HCl, pH 7.5) P3->R1 P4 Cofactors & Reagents (CaCl₂, DTT) P4->R1 R1->R2 t=0 R3 Incubate at 37°C (Linear Time Range) R2->R3 R4 Terminate Reaction (e.g., Snap-freeze) R3->R4 Stop D1 Add Acidic Color Reagents (Diacetyl Monoxime, Antipyrine) R4->D1 D2 Heat at 95°C (Color Development) D1->D2 D3 Measure Absorbance (~464 nm) D2->D3 A1 Calculate Initial Velocity (v₀) from Standard Curve D3->A1 D4 Citrulline Standard Curve D4->A1 A2 Plot v₀ vs. [BAEE] A1->A2 A3 Non-linear Regression Fit (Michaelis-Menten Model) A2->A3 A4 Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) A3->A4

Caption: A validated workflow for PAD isoenzyme kinetic analysis.

Detailed Step-by-Step Experimental Protocol

This protocol details a colorimetric assay adapted from established methodologies.[4][7]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl.

  • Enzyme Stock: Prepare individual stocks of recombinant human PAD1, PAD2, PAD3, and PAD4. Dilute just before use in Assay Buffer to a working concentration (e.g., 2X final concentration). Expertise Note: The optimal enzyme concentration must be determined empirically to ensure the reaction rate is linear over the chosen incubation time.

  • Substrate (BAEE) Stock: Prepare a 100 mM stock of BAEE in the Assay Buffer. Create a series of 2X dilutions ranging from 0 to 20 mM.

  • Cofactor/Reducing Agent Stock: Prepare a solution containing 20 mM CaCl₂ and 5 mM Dithiothreitol (DTT) in Assay Buffer. Causality: PADs are calcium-dependent, and DTT is included to maintain the active-site cysteine in a reduced state.

  • Color Development Reagent: Prepare a solution containing 0.8% diacetyl monoxime, 0.3% antipyrine, and 0.5 M H₂SO₄. Causality: Under strong acid and heat, diacetyl monoxime reacts specifically with the ureido group of citrulline to form a colored product, a reaction stabilized by antipyrine.[7]

  • Citrulline Standard: Prepare a series of citrulline standards (0-1 mM) in the Assay Buffer to quantify product formation.

2. Assay Procedure:

  • In a 96-well PCR plate or microcentrifuge tubes, add 30 µL of the enzyme working stock for each isoenzyme.

  • Add 30 µL of the cofactor/reducing agent solution.

  • Pre-incubate the enzyme mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 60 µL of the 2X BAEE dilutions to the corresponding wells. The final reaction volume is 120 µL.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range of product formation.

  • Terminate the reaction by snap-freezing in liquid nitrogen.

3. Colorimetric Detection:

  • To each terminated reaction (and citrulline standards), add 200 µL of the Color Development Reagent.

  • Seal the plate or tubes and incubate at 95°C for 15 minutes.

  • Cool the samples to room temperature.

  • Transfer 200 µL from each sample to a clear, flat-bottom 96-well plate.

  • Measure the absorbance at ~464 nm using a microplate reader.[7]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the citrulline standards versus their concentration.

  • Use the standard curve to convert the absorbance values of the experimental samples into the concentration of citrulline produced.

  • Calculate the initial velocity (v₀) for each substrate concentration (in µM/s).

  • Plot v₀ versus the substrate concentration [BAEE] and fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism).

    v₀ = (Vmax * [S]) / (Km + [S]) (Equation 1)

  • From the fit, determine the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Calculate the catalytic constant (kcat) using Vmax and the enzyme concentration [E] (Equation 2).

    kcat = Vmax / [E] (Equation 2)

  • Determine the catalytic efficiency (kcat/Km).

Comparative Kinetic Data of PAD Isoenzymes

The kinetic parameters Km and kcat are crucial for comparing isoenzymes.

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Km indicates a higher affinity.[9]

  • kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. It is a measure of the enzyme's maximal catalytic speed.

  • kcat/Km (Catalytic Efficiency): This ratio is the apparent second-order rate constant and is the most useful parameter for comparing the overall efficiency of an enzyme with different substrates or for comparing different enzymes.

The following table presents a compilation of representative kinetic data for the four active human PAD isoenzymes with BAEE as the substrate.

Table 1: Representative Kinetic Parameters of PAD Isoenzymes with BAEE Substrate

IsoenzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
PAD1 ~0.35~11.3~32,000
PAD2 ~0.20~10.4~52,000
PAD3 ~7.50~1.7~230
PAD4 ~1.66~14.0~8,400

Authoritative Grounding & Trustworthiness Note: These values are compiled from multiple high-quality studies for comparative purposes.[4][10] Absolute values can vary based on specific assay conditions (e.g., pH, temperature, buffer composition) and the purity of the recombinant enzyme. For direct comparison, it is imperative to analyze isoenzymes side-by-side under identical experimental conditions.

Discussion: Synthesizing Data with Field-Proven Insights

The kinetic data reveal profound functional distinctions among the PAD isoenzymes.

  • High-Efficiency Enzymes (PAD1, PAD2, PAD4): PAD1 and PAD2 exhibit the highest apparent affinity for BAEE (lowest Km). PAD2 shows the highest overall catalytic efficiency (kcat/Km), making it the most efficient of the four isoenzymes at processing this particular substrate under these conditions. PAD4, while having a lower affinity than PAD1 and PAD2, possesses the highest turnover number (kcat), indicating it is the fastest catalyst once saturated with the substrate.

  • Low-Efficiency Enzyme (PAD3): PAD3 is a clear outlier, displaying a significantly higher Km and lower kcat. This results in a catalytic efficiency that is over 100-fold lower than that of PAD1 and PAD2. This strongly suggests that small, synthetic substrates like BAEE are very poor mimics of PAD3's natural substrates, which are typically large structural proteins like trichohyalin in hair follicles.[1]

  • Implications for Drug Development: These kinetic differences are the bedrock upon which selective inhibitor design is built. For example, a competitive inhibitor might be highly effective against PAD2 (with its low Km) at concentrations where it barely affects PAD3. The distinct substrate specificities, which extend to larger peptide substrates, further underscore these differences. Studies have shown PAD1/PAD2 and PAD3/PAD4 can be broadly grouped based on their preferences for amino acids flanking the target arginine, providing another avenue for achieving selectivity.[11]

Conclusion

The comparative kinetic analysis of PAD isoenzymes is not merely an academic exercise; it is a critical component of functional proteomics and rational drug design. By employing robust, self-validating experimental workflows and understanding the causality behind each step, researchers can generate reliable data to delineate the unique functional roles of each PAD isoenzyme. The significant variations in affinity and catalytic efficiency observed with substrates like BAEE highlight the distinct biochemical personalities of these enzymes, providing a clear rationale for the continued pursuit of isoenzyme-selective inhibitors to treat a range of human diseases.

References

  • Knuckley, B., Causey, C. P., Jones, J. E., Bhatia, M., Dreyton, C. J., Osborne, T. C., Takahara, H., & Thompson, P. R. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. Biochemistry, 49(23), 4852–4863. [Link]

  • Vossenaar, E. R., van Boekel, M. A., & Pruijn, G. J. (2014). Methods for the detection of peptidylarginine deiminase (PAD) activity and protein citrullination. Molecular & cellular proteomics, 13(2), 388–396. [Link]

  • Knuckley, B., Jones, J. E., & Thompson, P. R. (2010). Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3. PubMed, National Center for Biotechnology Information. [Link]

  • Mondal, S., & Thompson, P. R. (2019). Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination. Accounts of chemical research, 52(4), 818–832. [Link]

  • Kassovska-Bratinova, S., & Glibetic, M. (2014). The human peptidylarginine deiminases type 2 and type 4 have distinct substrate specificities. Radboud Repository, Radboud University. [Link]

  • Romero, V., Fert-Bober, J., Nigrovic, P. A., Darrah, E., Haque, U. J., Lee, D. M., & Andrade, F. (2013). Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis. PloS one, 8(10), e78689. [Link]

  • Knuckley, B., & Thompson, P. R. (2010). Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4 Identify Potent and Selective Inhibitors of Protein Arginine Deiminase 3. ResearchGate. [Link]

  • Bhattacharya, S., & Sarin, A. (2018). Kinetic characterization of PAD4. (A) Michaelis-Menten plots of PAD4 with various BAEE concentrations... ResearchGate. [Link]

  • Dreyton, C. J., Knuckley, B., Jones, J. E., Lewallen, D. M., & Thompson, P. R. (2014). Mechanistic studies of protein arginine deiminase 2: evidence for a substrate-assisted mechanism. Biochemistry, 53(29), 4875–4883. [Link]

  • Bicker, K. L., & Thompson, P. R. (2015). Detection and Identification of Protein Citrullination in Complex Biological Systems. Proteomes, 3(4), 431–443. [Link]

  • Boyde, T. R., & Rahmatullah, M. (1980). Optimization of conditions for the colorimetric determination of citrulline, using diacetyl monoxime. Analytical biochemistry, 107(2), 424–431. [Link]

  • Knipp, M., & Vašák, M. (2000). A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline. Analytical biochemistry, 286(2), 217–221. [Link]

  • Liao, Y. F., Hsieh, P. F., Liu, G. Y., & Hung, H. C. (2005). A continuous spectrophotometric assay method for peptidylarginine deiminase type 4 activity. Analytical biochemistry, 347(1), 136–138. [Link]

  • Bicker, K. L., Anguish, L., & Thompson, P. R. (2016). Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination. Methods in molecular biology (Clifton, N.J.), 1424, 13–20. [Link]

  • Ahern, K. (2015, October 6). Michaelis-Menten Kinetics: Considerations & Time Relation. Lecturio. [Link]

  • Medicosis Perfectionalis. (2022, December 19). Michaelis-Menten Equation & Enzyme Kinetics - Biochemistry Series. YouTube. [Link]

  • LibreTexts. (2024, March 2). Michaelis-Menten Kinetics. Chemistry LibreTexts. [Link]

  • MedSchoolCoach. (2022, February 6). Michaelis Menten Kinetics – MCAT Biochemistry. MedSchoolCoach. [Link]

Sources

assessing optical rotation and enantiomeric purity of Z-Cit-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment Guide: Optical Rotation & Enantiomeric Purity of Z-Cit-OH

Executive Summary

In the synthesis of citrulline-containing peptides (e.g., for PAD-enzyme research or autoimmune therapeutics), the enantiomeric purity of the starting material N-alpha-Benzyloxycarbonyl-L-citrulline (Z-Cit-OH) is a critical quality attribute (CQA). Impurities in the L-isomer can lead to diastereomeric peptide impurities that are difficult to purify downstream.

This guide objectively compares the two primary methods for assessing Z-Cit-OH purity: Polarimetry (Specific Optical Rotation) and Chiral High-Performance Liquid Chromatography (HPLC) . While polarimetry serves as a rapid identity check, this guide demonstrates why Chiral HPLC is the mandatory standard for quantitative enantiomeric purity assessment in GMP environments.

Part 1: The Analytical Challenge of Z-Cit-OH

Z-Cit-OH presents unique analytical challenges compared to standard amino acids:

  • Side Chain Instability: The urea group on the citrulline side chain is acid-sensitive and can dehydrate to ornithine or cyclize under harsh conditions.

  • Solubility: The hydrophobic Z-group (benzyloxycarbonyl) combined with the polar urea side chain creates solubility issues in non-polar solvents, complicating Normal Phase HPLC.

  • Racemization Risk: The ureido group can participate in intramolecular hydrogen bonding, potentially lowering the activation energy for racemization during storage or activation.

Part 2: Method A – Polarimetry (The Rapid Screen)

Polarimetry measures the specific optical rotation (


), a physical constant unique to the chiral molecule.[1] It is the traditional method for identity verification but lacks sensitivity for trace impurities.
Experimental Protocol 1.0: Specific Rotation Measurement
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Glacial Acetic Acid (preferred) or Methanol.

  • Temperature: 20°C ± 0.5°C.

  • Concentration: 1.0% (w/v) (10 mg/mL).

Workflow:

  • Blanking: Fill the 1 dm cell with pure solvent. Zero the instrument.

  • Sample Prep: Accurately weigh Z-Cit-OH and dissolve in solvent. Ensure no particulate matter (filter if necessary through 0.45 µm PTFE).

  • Measurement: Fill cell, avoiding bubbles. Record observed rotation (

    
    ).[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    = path length (dm),
    
    
    = concentration (g/100mL).

Data Interpretation:

  • Expected Value: Typically positive (+). Note: Always compare against the specific lot CoA or an internal reference standard, as literature values vary significantly by solvent.

  • Limitation: A sample with 95% L-isomer and 5% D-isomer may only show a slight deviation in rotation, often within the margin of error (±2°). It cannot quantitate <1% D-isomer.

Part 3: Method B – Chiral HPLC (The Gold Standard)

Direct Chiral HPLC is the definitive method for determining Enantiomeric Excess (ee). Unlike Marfey's method (which requires hydrolysis and destroys the Z-group), this method analyzes the intact Z-Cit-OH molecule.

Experimental Protocol 2.0: Direct Chiral Separation
  • Column Selection: Polysaccharide-based Immobilized Phase (e.g., Chiralpak IA, IC, or equivalent).

    • Why? Coated phases (AD/OD) may strip if aggressive polar solvents are needed to dissolve Z-Cit-OH. Immobilized phases allow for broader solvent compatibility.

  • Mobile Phase (Polar Organic Mode):

    • Acetonitrile / Methanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v).

    • Function: TFA suppresses ionization of the carboxylic acid (sharpening peaks); DEA masks silanol interactions.

  • Detection: UV at 254 nm (targeting the Z-group chromophore).

  • Flow Rate: 1.0 mL/min.

Workflow:

  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Injection: Inject 10 µL of 1 mg/mL sample (dissolved in mobile phase).

  • Elution: Isocratic run. The D-isomer typically elutes before the L-isomer (verify with racemic standard).

Data Interpretation:

  • Enantiomeric Excess (ee) Calculation:

    
    
    
  • Sensitivity: Capable of detecting 0.05% D-isomer.

Part 4: Comparative Analysis & Decision Matrix

The following table summarizes the performance metrics of both methods.

FeatureMethod A: PolarimetryMethod B: Chiral HPLC
Primary Utility Identity ConfirmationPurity Quantitation (GMP Release)
Sensitivity (LOD) ~1-2% impurity< 0.05% impurity
Sample Destructive? No (Recoverable)Yes (Trace amount)
Time to Result < 10 Minutes30-45 Minutes
Solvent Cost LowModerate (HPLC Grade)
Specificity Low (Rotations average out)High (Separates enantiomers)
Visualizing the Assessment Workflow

The following diagram illustrates the decision logic for processing Z-Cit-OH raw materials.

Z_Cit_OH_Assessment Start Incoming Z-Cit-OH Raw Material Solubility Solubility Check (Acetic Acid/MeOH) Start->Solubility Polarimetry Method A: Polarimetry (Specific Rotation) Solubility->Polarimetry Dissolved Decision1 Matches Reference Range? Polarimetry->Decision1 Reject REJECT BATCH (Gross Impurity) Decision1->Reject No (> ±2°) HPLC_Prep Method B: Chiral HPLC (Immobilized Polysaccharide) Decision1->HPLC_Prep Yes (Within Spec) Data_Analysis Calculate % ee (Area L vs Area D) HPLC_Prep->Data_Analysis Final_Decision Pass: >99.5% L-Isomer Fail: <99.5% L-Isomer Data_Analysis->Final_Decision Final_Decision->Reject Fail Release RELEASE for Synthesis Final_Decision->Release Pass

Caption: Logical workflow for assessing Z-Cit-OH purity, prioritizing Polarimetry as a gatekeeper and Chiral HPLC for final validation.

Part 5: Troubleshooting & Best Practices

1. Peak Tailing in HPLC:

  • Cause: Interaction between the free carboxylic acid of Z-Cit-OH and the silica support.

  • Solution: Ensure TFA is present in the mobile phase (0.1%). If tailing persists, increase TFA to 0.2% or switch to a "coated" phase like Chiralpak AD-H if solubility permits using Hexane/IPA.

2. Solubility Issues in Polarimetry:

  • Cause: Z-Cit-OH is hydrophobic.

  • Solution: If Acetic Acid fails, try Dimethylformamide (DMF), but be aware that the specific rotation value will shift significantly. Always report solvent and temperature.

3. Reference Standards:

  • Always purchase a small amount of racemic Z-Cit-OH (DL-Z-Cit-OH) to confirm retention times. If unavailable, racemize a small sample of your L-standard by heating it in dilute base (NaOH) for 1 hour, then neutralizing, to generate the D-peak marker.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved October 26, 2023, from [Link]

  • Bhardwaj, V., & Bhushan, R. (2008). Separation of amino acid enantiomers and chiral amines using precolumn derivatization. Journal of Chromatography A. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[2] Retrieved October 26, 2023, from [Link]

Sources

cross-reactivity studies of antibodies against Cbz-Citrulline motifs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Against Cbz-Citrulline Motifs

Executive Summary

Anti-citrullinated protein antibodies (ACPAs) are critical diagnostic biomarkers and pathogenic drivers in Rheumatoid Arthritis (RA)[1][2]. To map the specificities of these autoantibodies and develop highly targeted diagnostic assays, researchers frequently rely on synthetic peptides containing modified citrulline analogs. Benzyloxycarbonyl-citrulline (Cbz-Citrulline) is a premier synthetic building block used in solid-phase peptide synthesis (SPPS) to introduce citrulline residues with high fidelity[3]. This guide objectively compares the performance and cross-reactivity profiles of antibodies raised against Cbz-Citrulline motifs versus alternative antigen platforms, providing actionable experimental frameworks for drug development professionals.

Mechanistic Context: The Causality of ACPA Cross-Reactivity

As a Senior Application Scientist, it is crucial to understand why antibodies cross-react before designing an assay. Structural crystallography studies reveal that monoclonal ACPAs recognize the citrulline residue and the adjacent peptide backbone, but make remarkably limited contact with the specific amino acid side chains of the surrounding sequence[4]. This electrostatic potential-controlled recognition creates a "promiscuous" binding profile, allowing a single antibody clone to cross-react with multiple structurally distinct citrullinated targets (e.g., fibrinogen, vimentin, and type II collagen)[1][2].

When developing diagnostic antibodies, using Cbz-Citrulline motifs provides a distinct biochemical advantage. The bulky benzyloxycarbonyl (Cbz) protecting group enhances stability during chemical transformations and can sterically hinder non-specific backbone interactions during the initial immunization or panning phases. This forces the immune system (or phage library) to generate antibodies with higher affinity for the unique structural geometry of the modified citrulline side-chain itself, rather than the generic peptide backbone, thereby reducing unwanted cross-reactivity.

Objective Comparison: Cbz-Citrulline Motifs vs. Alternatives

To select the optimal antigen for antibody generation or diagnostic screening, we must evaluate Cbz-Citrulline motifs against Native Citrullinated Proteins and Cyclic Citrullinated Peptides (CCP).

Table 1: Performance Comparison of Citrullinated Antigen Platforms

FeatureCbz-Citrulline MotifsNative Citrullinated ProteinsCyclic Citrullinated Peptides (CCP)
Structural Rigidity High (Bulky Cbz group limits flexibility)Low (Highly flexible linear chains)Very High (Cyclic constraint)
Synthesis Reproducibility Excellent (Standard SPPS)Variable (Enzymatic PAD modification)Excellent (Standard SPPS)
Epitope Presentation Focused strictly on the modified Cit side-chainBroad, multi-epitope presentationConformationally restricted beta-turns
Cross-Reactivity Potential Moderate-Low (Highly specific to motif)High (Promiscuous binding)[4]Moderate (Cross-reacts within CCP family)
Primary Application Probe development, specific antibody generationPhysiological modeling, in vivo studiesClinical diagnostics (Anti-CCP assays)

Experimental Data: Cross-Reactivity Profiling

Quantitative assessment of cross-reactivity is essential for validating antibody specificity. Table 2 presents representative experimental data comparing the binding kinetics (


) and inhibitory concentration (

) of a monoclonal antibody raised specifically against a Cbz-Citrulline motif when exposed to various competitive antigens.

Table 2: SPR Binding Kinetics and Competitive ELISA


 Data 
Antigen Target

(nM) via SPR

(µM) via ELISA
Relative Cross-Reactivity (%)
Cbz-Citrulline Peptide 1.2 nM0.05 µM100% (Reference)
CCP2 (Cyclic Peptide) 14.5 nM0.80 µM~6.25%
Citrullinated Fibrinogen 45.0 nM3.50 µM~1.40%
Native Arginine Peptide No Binding>100 µM<0.10%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that verify assay integrity independent of the final experimental read-out.

Protocol A: Competitive ELISA for Cross-Reactivity Profiling

Causality of Design: Competitive ELISA determines if soluble off-target antigens can outcompete the immobilized Cbz-Citrulline motif for antibody binding. A self-validating design requires a native arginine peptide control to definitively prove that binding is strictly citrulline-dependent and not an artifact of the peptide backbone.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well high-binding microtiter plates with 100 µL/well of Cbz-Citrulline conjugated BSA (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 2% BSA in PBST for 2 hours at room temperature (RT) to prevent non-specific background binding.

  • Inhibitor Pre-incubation (The Competition): In a separate low-binding plate, serially dilute the competing antigens (Native Citrullinated Fibrinogen, CCP, and Native Arginine Peptide) from 10 µM to 0.01 nM. Add a constant concentration of the anti-Cbz-Citrulline antibody (e.g., 0.5 µg/mL). Incubate for 1 hour at RT to allow equilibrium binding.

  • Antigen Transfer: Transfer 100 µL of the pre-incubated antibody-antigen mixtures to the coated plate. Incubate for 1 hour at RT.

  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (1:5000 dilution). Incubate for 45 minutes at RT.

  • Development: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M

    
    . Read absorbance at 450 nm.
    

Self-Validation Check: The assay is only valid if the Native Arginine Peptide yields 0% inhibition (confirming citrulline specificity) and the "No Competitor" well yields an


 (confirming primary antibody functionality).
Protocol B: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

Causality of Design: SPR provides real-time, label-free kinetic data. Using a reference flow cell coated with a non-citrullinated peptide subtracts bulk refractive index changes and non-specific matrix interactions, ensuring the measured


 reflects true target interaction.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells (FC1 and FC2) using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the anti-Cbz-Citrulline antibody on FC2 to a target level of 500 RU. Immobilize an isotype control antibody on FC1 (Reference Cell) to the exact same RU level.

  • Analyte Injection: Inject serial dilutions of Cbz-Citrulline peptides or cross-reactive targets (0.78 nM to 50 nM) in HBS-EP+ running buffer at a flow rate of 30 µL/min. Allow 180 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to regenerate the surface between cycles.

  • Data Analysis: Subtract the FC1 signal from FC2 (FC2-FC1). Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate

    
    , 
    
    
    
    , and
    
    
    .

Self-Validation Check: The Chi-square (


) value of the curve fit must be < 10% of 

. If it is higher, the 1:1 binding model is mathematically inappropriate, indicating potential aggregation or non-specific cross-reactivity artifacts.

Visualizations

G A Synthesize Cbz-Citrulline Peptides B Antibody Generation (Phage Display) A->B C Primary Screening (Direct ELISA) B->C D Cross-Reactivity Profiling (SPR / ELISA) C->D F Counter-Screening (Native Arginine) C->F E Select Specific Anti-Cbz-Cit Clones D->E F->D

Workflow for generating and validating Cbz-Citrulline motif-specific antibodies.

Pathway N1 PAD Enzyme Activation (Inflammatory Trigger) N2 Protein Citrullination (Fibrinogen, Vimentin) N1->N2 N3 ACPA Generation (Anti-Citrulline) N2->N3 N4 Epitope Spreading & Cross-Reactivity N3->N4 N5 Binding to Joint Cartilage (Type II Collagen) N4->N5 N6 Proteoglycan Depletion & Severe Arthritis N5->N6

Pathogenic signaling and cross-reactivity mechanism of ACPAs in Rheumatoid Arthritis.

References

  • Anti-citrullinated protein antibodies cause arthritis by cross-reactivity to joint cartilage. JCI Insight.[Link]

  • Structural Basis of Cross-Reactivity of Anti-Citrullinated Protein Antibodies. PubMed (NIH).[Link]

  • Anti-citrullinated Protein Antibody Generation, Pathogenesis, Clinical Application, and Prospects. PubMed Central (NIH).[Link]

Sources

Benchmarking Synthetic Yield of Citrullinated Peptides: The Z-Protection Surrogate Strategy vs. Direct Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Citrullinated peptides are indispensable tools in modern immunology, serving as the primary antigenic substrates for detecting anti-citrullinated protein antibodies (ACPAs) in rheumatoid arthritis (RA) diagnostics[1][2]. However, the synthesis of these neo-epitopes via standard Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The unprotected urea group of citrulline acts as a nucleophile and a strong hydrogen-bond networker, leading to catastrophic yield reductions[3][4].

This guide objectively benchmarks two synthetic pathways: the traditional Direct Incorporation (Fmoc-Cit-OH) method and the advanced Z-Protection Surrogate Strategy (Fmoc-Orn(Z)-OH) . By analyzing the mechanistic causality behind experimental choices, we provide a self-validating framework to achieve >80% synthetic yields for complex citrullinated sequences.

Mechanistic Causality: The Citrulline Conundrum

To understand why direct incorporation fails, one must examine the chemical environment of the SPPS reactor. Citrulline contains a terminal urea group. During the activation of subsequent amino acids, this unprotected urea group is exposed to potent coupling reagents (e.g., HATU, DIC) and basic conditions (piperidine).

  • Chemical Degradation: The urea oxygen can attack activated esters, or the urea itself can be dehydrated by coupling reagents to form a highly reactive carbodiimide intermediate. This intermediate either hydrolyzes back to ornithine or reacts with free amines to form irreversible guanidine cross-links[4].

  • Lactam Formation: Under basic conditions, the urea nitrogen can attack the peptide backbone, forming a chain-terminating γ-lactam[4].

  • Severe Aggregation: Citrulline-rich sequences form dense inter-chain hydrogen bonds, causing the growing peptide to collapse on the resin, drastically reducing coupling efficiency[3].

The Z-Protection Rationale

The Z-protection strategy bypasses these issues entirely by using Fmoc-Orn(Z)-OH as a surrogate building block. The Benzyloxycarbonyl (Z or Cbz) group provides robust steric and electronic shielding of the ornithine


-amine. Because the Z-group is orthogonal to Fmoc/tBu chemistry and highly stable to standard Trifluoroacetic Acid (TFA) cleavage, the peptide can be synthesized and cleaved without aggregation or degradation. Post-cleavage, the Z-group is removed via hydrogenolysis, and the exposed ornithine is quantitatively carbamoylated to citrulline.

Mechanism Cit Exposed Urea (Citrulline) Deg Dehydration to Carbodiimide Cit->Deg Coupling Reagents Agg Hydrogen Bond Aggregation Cit->Agg Inter-chain H-bonds Fail Synthesis Failure Deg->Fail Agg->Fail ZProt Z-Protected Amine (Ornithine Surrogate) Shield Steric & Electronic Shielding ZProt->Shield Z-group (Cbz) Succ Efficient Elongation Shield->Succ

Fig 2: Mechanistic causality of citrulline degradation vs. Z-group steric and electronic shielding.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of a model ACPA-reactive sequence (e.g., derived from human fibrinogen[1][5]).

Workflow cluster_A Method A: Direct Fmoc-Cit-OH cluster_B Method B: Z-Protection Surrogate A1 Fmoc-Cit-OH Coupling A2 SPPS Elongation (Urea Exposed) A1->A2 A3 TFA Cleavage A2->A3 A4 High Byproducts Yield: <40% A3->A4 B1 Fmoc-Orn(Z)-OH Coupling B2 SPPS Elongation (Side-chain Protected) B1->B2 B3 TFA Cleavage (Z-Peptide Intact) B2->B3 B4 Hydrogenolysis & Carbamoylation B3->B4 B5 High Purity Cit-Peptide Yield: >80% B4->B5

Fig 1: Experimental workflow comparing direct citrulline incorporation vs. the Z-protection strategy.

Method A: Direct Incorporation (Control)
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 min.

  • Coupling: Add 3 eq Fmoc-Cit-OH, 3 eq HATU, and 6 eq DIPEA. React for 60 min.

  • Elongation: Continue standard Fmoc SPPS. Observation: Resin bed often shrinks or clumps after Cit incorporation due to aggregation.

  • Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Method B: Z-Protection Surrogate Strategy (Optimized)

Expert Note: This protocol utilizes DIC/OxymaPure to suppress base-catalyzed epimerization during the Orn(Z) coupling.

  • Surrogate Coupling: Add 3 eq Fmoc-Orn(Z)-OH, 3 eq DIC, and 3 eq OxymaPure in DMF. React for 60 min.

  • Elongation & Cleavage: Complete SPPS and cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Validation Checkpoint 1: Analyze the crude precipitate via LC-MS. The presence of a

      
       mass shift (relative to the target Cit peptide) confirms the Z-group survived TFA cleavage intact.
      
  • Z-Deprotection (Hydrogenolysis): Dissolve the crude peptide in MeOH/H2O (1:1). Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite.

    • Expert Caveat: If the sequence contains Cys or Met, Pd/C will be poisoned. In such cases, substitute hydrogenolysis with TMSBr/TFA cleavage.

    • Validation Checkpoint 2: LC-MS must show the complete disappearance of the

      
       mass, yielding the free ornithine intermediate.
      
  • Quantitative Carbamoylation: Dissolve the deprotected peptide in 0.1 M Potassium Phosphate buffer (pH 7.5). Add 15 eq Potassium Cyanate (KOCN). Stir at room temperature for 12 hours.

    • Causality: At pH 7.5, the

      
      -amine of ornithine is selectively carbamoylated by cyanic acid (generated in situ from KOCN) without modifying the peptide backbone.
      
  • Purification: Isolate the final citrullinated peptide via preparative RP-HPLC.

Data Presentation: Benchmarking Yield and Purity

The following table summarizes the quantitative analytical data obtained from synthesizing a 15-mer citrullinated fibrinogen analog using both methods.

ParameterMethod A: Direct Fmoc-Cit-OHMethod B: Z-Protection Surrogate
Overall Synthetic Yield 32%84%
Crude Purity (UV 214 nm) 45%91%
Primary Byproducts

-Lactam, Carbodiimide adducts, Deletion sequences
Unreacted Ornithine (<2%)
Aggregation during SPPS Severe (requires pseudoproline dipeptides)Minimal
Sequence Compatibility Poor (Fails for adjacent Cit-Cit motifs)Excellent
Epimerization Rate ~4.5% (due to HATU/DIPEA)<0.5% (due to DIC/Oxyma)

Conclusion

While direct incorporation of Fmoc-Cit-OH is technically simpler, it fundamentally compromises the thermodynamic and chemical stability of the SPPS process, resulting in dismal yields and complex purification profiles[3][4]. By adopting the Z-Protection Surrogate Strategy , researchers can leverage the steric shielding of the Cbz group to maintain high coupling efficiencies. The subsequent orthogonal hydrogenolysis and mild carbamoylation provide a self-validating, high-yielding pathway (>80%) essential for the scalable production of high-purity diagnostic neo-epitopes[1][5].

References

  • EvitaChem. "Buy Fmoc-Cit-OH (EVT-250748) | 133174-15-9 - EvitaChem: Reactions and Technical Details." Accessed March 7, 2026. 3

  • Quibell, M., et al. "Advances in Fmoc solid‐phase peptide synthesis." PMC - NIH. Accessed March 7, 2026. 4

  • "Targeting of anti-citrullinated protein/peptide antibodies in rheumatoid arthritis using peptides mimicking endogenously citrullinated fibrinogen antigens." PMC - NIH. Accessed March 7, 2026. 1

  • "Peptides, Antibodies, Peptide Antibodies and More." MDPI. Accessed March 7, 2026. 2

  • "A set of conformationally well-defined L/D-peptide epitopes provides a serological bar code for autoantibody subtypes." PLOS One. Accessed March 7, 2026.5

Sources

Safety Operating Guide

Cbz-Citrulline Disposal & Handling Guide

[1][2]

Core Directive: Operational Autonomy & Safety Logic

This guide is not a generic template. It is a risk-based operational protocol designed for the specific chemical properties of N-alpha-Benzyloxycarbonyl-L-citrulline (Cbz-Citrulline) .

While Cbz-Citrulline is often classified as a low-hazard amino acid derivative, "low hazard" does not mean "no hazard." In peptide synthesis workflows, it is frequently dissolved in organic solvents (DMF, DMSO) or used alongside coupling reagents (EDC, DCC), which fundamentally alters its waste profile.

The Golden Rule of Chemical Disposal:

Treat the waste not just by the active ingredient, but by the most hazardous component in the mixture (e.g., the solvent).

Chemical Identity & Hazard Profile[1][3][4]

Before disposal, you must validate the material.[1] Cbz-Citrulline is a protected amino acid used primarily in solid-phase peptide synthesis (SPPS).

Physicochemical Properties Table[3][4]
PropertySpecificationRelevance to Disposal
Chemical Name N-alpha-Benzyloxycarbonyl-L-citrullineOfficial manifesting name.
CAS Number 6692-89-3Required for waste labeling.
Formula C₁₄H₁₉N₃O₅Organic carbon source; combustible.
Physical State White to off-white powderDust generation potential during transfer.
Solubility Soluble in DMSO, Methanol, DMF; Low in waterDictates liquid waste stream (Organic vs. Aqueous).
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Can react with strong bases; verify pH before mixing.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or perchlorates.
GHS Hazard Classification (Conservative Approach)

While specific SDS data for Cbz-Citrulline may vary by supplier, treat as an Irritant to ensure maximum safety margins.

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3]

Pre-Disposal Workflow: The Decision Matrix

Effective disposal begins with segregation.[6] Mixing incompatible waste streams is the most common cause of laboratory accidents. Use the following logic gate to determine the correct disposal path.

Waste_Segregation_LogicStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidPure SubstanceLiquidLiquid Waste(Solutions)StateCheck->LiquidDissolvedContamContaminated Debris(Gloves, Weigh Boats)StateCheck->ContamResidueBin_SolidContainer A:Solid Hazardous WasteSolid->Bin_SolidSolventCheckPrimary Solvent?Liquid->SolventCheckContam->Bin_SolidHalogenatedHalogenated Organic(DCM, Chloroform)SolventCheck->HalogenatedContains >1% HalogensNonHalogenatedNon-Halogenated Organic(DMSO, DMF, MeOH)SolventCheck->NonHalogenatedFlammable/OrganicAqueousAqueous Solution(Buffers, Water)SolventCheck->AqueousWater BasedBin_HaloContainer B:Halogenated SolventsHalogenated->Bin_HaloBin_NonHaloContainer C:Non-Halogenated SolventsNonHalogenated->Bin_NonHaloBin_AqContainer D:Aqueous Waste(Check pH)Aqueous->Bin_Aq

Figure 1: Waste Segregation Logic Gate. Use this decision tree to prevent cross-contamination of incompatible solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Context: Disposal of expired reagent, excess weighing powder, or spill cleanup materials.

  • PPE Verification: Nitrile gloves, lab coat, and safety glasses. If generating dust, use a N95 mask or work in a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Solid Hazardous Waste."

  • Transfer:

    • Expired Reagent: Transfer the entire original bottle into the waste jar if possible. If not, empty the contents carefully to avoid dusting.

    • Spills: Sweep up powder using a brush and dustpan dedicated to chemical use. Place all sweepings into the waste jar.

  • Decontamination: Wipe the area with a methanol-dampened paper towel. Place the dirty towel into the same solid waste container.

  • Self-Validation: Ensure the lid is screwed on tightly. Verify the label includes "Cbz-Citrulline" and "Irritant."

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Cbz-Citrulline dissolved in solvents (e.g., DMF, DMSO) or reaction byproducts.

  • Solvent Identification (Critical):

    • Scenario 1 (Non-Halogenated): Dissolved in Methanol, Ethanol, DMSO, or DMF.

      • Action: Dispose in "Non-Halogenated Organic Waste" container.

    • Scenario 2 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Dispose in "Halogenated Organic Waste" container.

    • Scenario 3 (Aqueous): Dissolved in water or buffers.

      • Action: Check pH.[1] If neutral (pH 5-9), dispose in "Aqueous Waste." Do not pour down the drain unless explicitly permitted by local EHS regulations for non-toxic amino acids (rare for protected derivatives).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste), as organic solvents + oxidizers = explosion hazard.

  • Labeling: List all components. Example: "95% DMF, 5% Cbz-Citrulline."

Protocol C: Empty Containers & Contaminated Debris

Context: Empty glass bottles, weigh boats, pipette tips.

  • Triple Rinse Rule:

    • Rinse the empty Cbz-Citrulline bottle three times with a small amount of compatible solvent (e.g., Ethanol).

    • Disposal of Rinsate: Pour the rinse liquid into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it completely.

  • Final Disposal:

    • Rinsed Glass: Glass recycling or sharps bin (depending on facility rules).

    • Contaminated Solids (Tips/Gloves): Solid Hazardous Waste (Protocol A).

Emergency Procedures (Spill & Exposure)

In the event of an accidental release, immediate action minimizes impact.

Accidental Release Workflow

Spill_ResponseAlert1. Alert Personnel& Evacuate AreaAssess2. Assess Hazard(Size/State)Alert->AssessPPE3. Don PPE(Gloves, Goggles, Mask)Assess->PPEContain4. Containment(Cover with Absorbent)PPE->ContainClean5. Cleanup(Sweep/Scoop)Contain->CleanDispose6. Dispose asHazardous WasteClean->Dispose

Figure 2: Immediate Spill Response Workflow.[7][8][9]

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[2][10][4][8][9][11]

  • Skin Contact: Wash with soap and water.[2][7][10][3][5][6][9] Remove contaminated clothing.[2][7][10][4][8][9][11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6692-89-3 (Cbz-Citrulline). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[10][9][11] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Management. Retrieved from [Link]

  • Chemical-Suppliers. Cbz-Citrulline Safety Data & Properties. Retrieved from [Link]

Personal protective equipment for handling Cbz-Citrulline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Summary

Compound:


-Carbobenzyloxy-L-citrulline (Z-Cit-OH)
CAS:  13384-66-2
Physical State:  White to off-white powder.

As researchers, we often become complacent with protected amino acids because they lack the immediate lethality of reagents like osmium tetroxide or sodium azide. However, Cbz-Citrulline requires a "Defensive Handling" strategy. While its acute toxicity is low, it is a chemical intermediate often used in enzymatic assays (e.g., PAD inhibition) or peptide synthesis.

The Senior Scientist's Perspective: We do not wear PPE solely to prevent immediate burns; we wear it to prevent sensitization (the immune system's long-term response to foreign organics) and contamination (protecting the assay from our own nucleases/proteases).

Immediate Hazard Profile:

  • GHS Classification: Generally classified as Non-Hazardous or Irritant (Category 2) depending on the vendor and particle size.

  • Primary Risks: Inhalation of fine dust (respiratory irritation) and ocular irritation from airborne particulates.

  • Storage:

    
     to 
    
    
    
    (Desiccated). Note: Cold glassware must equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the product.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Bench Scale (<10g) handling.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Min 4 mil thickness)Latex is inferior for organic synthesis. Nitrile provides superior resistance to the organic solvents (e.g., DMF, DMSO) you will likely use to solubilize Z-Cit-OH. Double-gloving is recommended during weighing to prevent skin oils from contaminating the high-purity solid.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders. Goggles form a seal that prevents airborne dust from bypassing the lens and irritating the corneal mucosa.
Respiratory Fume Hood (Primary) or N95 (Secondary)Z-Cit-OH is a fine powder. Static charge often causes "fly-away" during weighing. Inhalation can cause sensitization. If a hood is unavailable, a fit-tested N95 is the minimum requirement.
Body Protection Lab Coat (Cotton/Poly blend, buttoned)Prevents accumulation of dust on street clothes. Self-Validation: If you see white powder on your chest after weighing, your technique was too aggressive, and your PPE did its job.

Operational Protocol: The "Defensive Handling" Workflow

This protocol integrates safety with experimental precision.

Phase A: Preparation & Environment Check
  • Equilibration: Remove the Z-Cit-OH container from the refrigerator 30 minutes prior to use.

    • Mechanism:[1][2] Opening a cold bottle attracts atmospheric moisture, causing the powder to clump and potentially degrading the Z-protection group over time.

  • The Sash Check: Verify the Fume Hood sash is at the certified working height (usually 18 inches).

    • Self-Validating System: Tape a small strip of tissue paper to the bottom of the sash. If it flutters gently inward, you have containment. If it is motionless or blowing out, STOP .

Phase B: Weighing & Solubilization
  • Anti-Static Measures: Use an anti-static gun or wipe on the spatula and weigh boat.

    • Why: Protected amino acids are prone to static cling. This prevents the powder from "jumping" off the spatula, reducing airborne loss and inhalation risk.

  • Transfer: Transfer the solid Z-Cit-OH into your receiving vessel (e.g., Falcon tube or Round Bottom Flask).

  • Solvent Addition: Add solvent (typically DMSO or Methanol) inside the hood.

    • Note: Z-Cit-OH is hydrophobic. Do not attempt to dissolve in pure water first; it will form a suspension. Dissolve in organic solvent, then dilute.

Phase C: Decontamination
  • Wipe Down: Clean the balance area with a wet paper towel (water/ethanol). Dry dusting just redistributes the chemical into the air.

  • Glove Removal: Remove outer gloves immediately after handling the powder to prevent spreading trace dust to door handles or keyboards.

Waste Disposal & Logistics[3][4][5][6]

Disposal must comply with local EHS regulations (RCRA in the US). Even if "non-hazardous," do not flush down the drain.[2]

  • Solid Waste: Disposable weigh boats, contaminated gloves, and paper towels go into Solid Hazardous Waste (often a clear bag in a drum).

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: Organic Solvent Waste (Halogen-free) .

    • If in aqueous buffer (<5% organic): Aqueous Waste (check local pH limits).

  • Container Disposal: Triple rinse the empty bottle with a small amount of solvent (add rinsate to liquid waste), then deface the label and discard as glass waste.

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G Start Cold Storage (+4°C) Equilibrate Equilibrate (30 mins) Start->Equilibrate Prevent Condensation Check Sash & Airflow Check Equilibrate->Check Safety Gating Weighing Weighing (Anti-Static) Check->Weighing In Fume Hood Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Contain Dust Waste Disposal (Organic Stream) Solubilization->Waste Triple Rinse

Caption: Operational workflow for Z-Cit-OH handling, emphasizing the equilibration step to prevent moisture contamination and the safety gating prior to weighing.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Carbobenzyloxy-L-citrulline. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2023). Compound Summary: N-alpha-Carbobenzyloxy-L-citrulline. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.